5-nitro-1H-indazole-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOGNYOQHDCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428008 | |
| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-76-7 | |
| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-indazole-3-carboxylic acid, identified by CAS number 78155-76-7, is a heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring an indazole core functionalized with both a nitro and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and a subject of investigation for its potential therapeutic properties. This guide provides a comprehensive overview of its synthesis, characterization, and known biological activities, offering insights for researchers engaged in drug discovery and development.
Chemical Identity and Properties
This compound is a solid, typically appearing as a colorless to yellow powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78155-76-7 | [1] |
| Molecular Formula | C₈H₅N₃O₄ | [1][2] |
| Molecular Weight | 207.15 g/mol | [1][3] |
| Synonyms | 5-nitro-3H-indazole-3-carboxylic acid, 5-Nitroindazole-3-carboxylic acid | [1][3] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][3] |
| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the nitration of the readily available 1H-indazole-3-carboxylic acid.
Protocol 1: Nitration of 1H-Indazole-3-carboxylic Acid
This method involves the electrophilic nitration of the indazole ring. The nitro group is directed to the 5-position due to the electronic effects of the existing substituents.
Materials:
-
1H-indazole-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1H-indazole-3-carboxylic acid to an excess of concentrated sulfuric acid. Stir until complete dissolution.
-
Cool the mixture to 0-5°C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
References
5-nitro-1H-indazole-3-carboxylic acid molecular structure
<An In-depth Technical Guide to the Molecular Structure of 5-Nitro-1H-indazole-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] We will delve into its fundamental physicochemical properties, outline a detailed and validated synthesis protocol, and present a thorough analysis of its molecular structure, supported by spectroscopic and crystallographic data. Furthermore, this document explores the compound's chemical reactivity and its applications as a versatile building block in the development of novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[1][2]
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in numerous synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] this compound, in particular, serves as a crucial synthetic intermediate. Its distinct functional groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-position—provide multiple reaction sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures for drug discovery and agrochemical research.[1]
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and safety requirements is paramount for its effective use in a research setting.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [5][6] |
| Molecular Weight | 207.14 g/mol | [5][6] |
| Appearance | Solid | [5][7] |
| Boiling Point | 547.1°C at 760 mmHg | [6][8] |
| Density | 1.733 g/cm³ | [6] |
| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [5] |
| CAS Number | 78155-76-7 | [5] |
Safety and Handling
As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a dry, cool place (2-8°C).[5]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process. The following protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible method.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding carboxylic acid.[9]
-
Reactant Preparation : In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde (52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.
-
Causality: Acetone is used as the solvent due to the solubility of the starting material. Water is required for the oxidant.
-
-
Oxidation Reaction : Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature with continuous stirring.
-
Causality: A slow, dropwise addition is critical to control the exothermic nature of the oxidation reaction and prevent side reactions.
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize the excess potassium permanganate. This is visually confirmed by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Self-Validation: The color change provides a clear endpoint for the quenching step.
-
-
Workup & Isolation : Filter the reaction mixture to remove the insoluble MnO₂. Concentrate the filtrate by distillation under reduced pressure.
-
Precipitation : Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification : Collect the precipitate by filtration and recrystallize from methanol to yield the final product as a yellow solid.[9] The reported yield for this procedure is approximately 79%.[9]
Molecular Structure Elucidation
The definitive molecular structure is established through a combination of spectroscopic methods and X-ray crystallography.
Spectroscopic Characterization
-
¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, along with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-carboxaldehyde, aromatic protons appear between δ 7.86 and 8.86 ppm.[10]
-
¹³C NMR (Carbon NMR) : The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical range of δ 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at δ 110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]
-
IR (Infrared) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃O₄) by providing a highly accurate mass-to-charge ratio of the molecular ion [M-H]⁻ at m/z 190.0253.[10]
X-ray Crystallography and 3D Geometry
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for this compound is not available in the searched results, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic acids, reveals common structural motifs.[13][14]
-
Planarity : The indazole ring system is expected to be nearly planar.[15]
-
Hydrogen Bonding : A key feature in the crystal lattice will be intermolecular hydrogen bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an adjacent molecule, leading to the formation of extended supramolecular structures.[14]
Chemical Reactivity and Applications
The unique combination of functional groups dictates the chemical reactivity and utility of this compound as a synthetic intermediate.
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
-
Reactions at the Carboxylic Acid (Position 3) : The carboxylic acid is readily converted into other functional groups.
-
Esterification : Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for use as a protecting group.
-
Amide Coupling : Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the formation of amide bonds with various primary or secondary amines, creating a diverse library of indazole-3-carboxamides.[18]
-
-
Reactions at the Nitro Group (Position 5) : The nitro group is a versatile functional handle.
-
Reduction : The nitro group can be reduced to an amine (5-amino-1H-indazole derivative) using standard conditions like SnCl₂ or catalytic hydrogenation (H₂/Pd).[17] This resulting amino group can then be used in a wide range of subsequent reactions, such as diazotization or coupling reactions.
-
Applications in Drug Discovery and Development
Derivatives of this compound are explored for various therapeutic applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this core structure are a common strategy in cancer drug discovery.[10][19]
-
Anti-inflammatory Agents : The compound itself and its derivatives are being investigated as potential anti-inflammatory agents.[1][6]
-
Antimicrobial Agents : The introduction of sulfonamide and carbamate moieties to the 5-nitro-1H-indazole core has led to compounds with promising antibacterial and antifungal activity.[2]
-
Antiparasitic Agents : 5-nitroindazole derivatives have shown notable activity against parasites such as Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[3][15]
-
Anticancer Research : The molecule serves as a precursor for synthesizing compounds evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]
Conclusion
This compound is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined molecular structure, characterized by multiple reactive sites, allows for extensive chemical derivatization. The protocols and data presented in this guide offer a robust foundation for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel, biologically active compounds for pharmaceutical and agrochemical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 78155-76-7 [sigmaaldrich.com]
- 6. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 17. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Enigma: A Mechanistic Exploration of 5-nitro-1H-indazole-3-carboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] From anti-inflammatory and antimicrobial to anticancer agents, the versatility of the indazole ring system has positioned it as a focal point for drug discovery.[1][3] Within this class, 5-nitro-1H-indazole-3-carboxylic acid emerges as a compound of significant interest, not only as a synthetic intermediate for more complex molecules but also for its own intrinsic therapeutic potential.[4][5] This guide will delve into the potential mechanisms of action of this compound, drawing insights from its derivatives and proposing a comprehensive framework for its investigation.
The broader class of indazole derivatives has demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-diabetic properties.[3] Notably, Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated as an antineoplastic agent that impairs the energy metabolism of cancer cells.[6][7] This precedent suggests that this compound may share or possess analogous mechanisms of action, warranting a thorough investigation.
Proposed Mechanisms of Action: A Multi-pronged Hypothesis
Based on the established activities of structurally related compounds, we hypothesize that this compound exerts its biological effects through a combination of the following mechanisms:
-
Metabolic Reprogramming: Targeting the unique metabolic phenotype of cancer cells.
-
Enzyme Inhibition: Direct interaction with key enzymes involved in cellular proliferation and survival.
-
Modulation of Signaling Pathways: Interference with critical intracellular communication networks.
The following sections will explore each of these potential mechanisms in detail, providing the scientific rationale and outlining experimental protocols to validate these hypotheses.
I. Metabolic Reprogramming: Exploiting the Warburg Effect
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[8] This metabolic shift presents a therapeutic window for agents that can disrupt this altered energy production. Lonidamine, a close structural relative, is known to inhibit oxygen consumption and aerobic glycolysis in neoplastic cells.[6] We propose that this compound may function as an antiglycolytic agent.[4]
A. Proposed Signaling Pathway: Inhibition of Glycolysis
The primary target in this pathway is hypothesized to be a key glycolytic enzyme, such as hexokinase-2 (HK2), which is often overexpressed in tumors and is a critical regulator of the first step in glucose metabolism.[8]
Caption: Proposed inhibition of Hexokinase 2 (HK2) by this compound, leading to disruption of glycolysis and reduced ATP production.
B. Experimental Workflow: Assessing Antiglycolytic Activity
A systematic approach is required to validate the antiglycolytic properties of this compound.
Caption: Experimental workflow to investigate the antiglycolytic effects of this compound.
C. Detailed Protocol: Glycolysis Stress Test
Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Seahorse XF Glycolysis Stress Test Kit
-
This compound
-
Seahorse XFe96 or XFp Analyzer
Procedure:
-
Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for a predetermined time.
-
Assay Preparation: Wash cells with Seahorse XF Base Medium and incubate in a CO2-free incubator.
-
Seahorse Analysis: Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) and perform the Glycolysis Stress Test on the Seahorse analyzer.
-
Data Analysis: Analyze the ECAR measurements to determine the effect of the compound on glycolysis, glycolytic capacity, and glycolytic reserve.
II. Enzyme Inhibition: A Direct Molecular Assault
The indazole scaffold is known to interact with a variety of enzymes.[4] For instance, certain indazole derivatives have shown inhibitory activity against Indoleamine-2,3-dioxygenase 1 (IDO1) and bacterial DNA Gyrase B (GyrB).[4] We postulate that this compound may directly inhibit enzymes crucial for cancer cell survival and proliferation.
A. Potential Enzyme Targets and Rationale
| Enzyme Target | Rationale | Potential Therapeutic Indication |
| DNA Gyrase | Indazole derivatives have shown activity against bacterial DNA gyrase.[1][2] Inhibition of topoisomerases is a validated anti-cancer strategy. | Antibacterial, Anticancer |
| p21-activated kinase 1 (PAK1) | Aberrant PAK1 activation is linked to tumor progression, and 1H-indazole-3-carboxamide derivatives are potent PAK1 inhibitors.[9] | Anticancer (metastasis) |
| Indoleamine-2,3-dioxygenase 1 (IDO1) | IDO1 is involved in immune tolerance, and its inhibition is a promising cancer immunotherapy approach.[4] | Immuno-oncology |
B. Experimental Workflow: Target-Based Screening
Caption: A workflow for identifying and characterizing direct enzyme inhibition by this compound.
III. Modulation of Signaling Pathways: Rewiring Cellular Decisions
Indazole derivatives have been shown to influence critical signaling pathways that control cell fate. For example, some derivatives affect apoptosis and the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[10][11] The nitro group on this compound could also play a role in generating reactive oxygen species (ROS), which can induce apoptosis.[12]
A. Hypothesized Pathway: Induction of Apoptosis via p53 Activation
We propose that this compound may induce apoptosis by disrupting the p53-MDM2 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
Caption: Proposed mechanism of apoptosis induction through inhibition of the MDM2-p53 interaction.
B. Experimental Protocol: Western Blot Analysis of p53 and Apoptotic Markers
Objective: To determine if this compound treatment leads to an increase in p53 protein levels and the activation of apoptotic pathways.
Materials:
-
Cancer cell lines (e.g., K562)
-
This compound
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with secondary antibodies, and visualize protein bands using a chemiluminescent detection system.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
Conclusion: A Roadmap for Mechanistic Elucidation
This guide provides a comprehensive framework for investigating the potential mechanisms of action of this compound. By systematically exploring its effects on cellular metabolism, direct enzyme inhibition, and key signaling pathways, researchers can build a robust understanding of its therapeutic potential. The proposed experimental workflows and detailed protocols offer a clear roadmap for these investigations. The convergence of data from these diverse experimental approaches will be crucial in fully elucidating the multifaceted mechanism of action of this promising compound and paving the way for its potential clinical development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Investigation of 5-nitro-1H-indazole-3-carboxylic Acid Derivatives
Foreword: The Strategic Importance of the 5-Nitroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that consistently appears in compounds with significant and diverse pharmacological activities.[1] Its bioisosteric relationship with indole allows it to form crucial hydrogen bond interactions within the active sites of various protein targets.[2] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates the 5-nitro-1H-indazole-3-carboxylic acid core—a highly versatile precursor for a new generation of therapeutic candidates. The electron-withdrawing nature of the nitro group and the reactive handle of the carboxylic acid provide a rich chemical space for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization and biological evaluation, and explore the mechanistic underpinnings of their therapeutic potential, with a particular focus on oncology.
Part 1: Synthesis and Derivatization Strategies
The synthetic accessibility of this compound and its derivatives is a key advantage for its use in drug discovery programs. The core can be functionalized at several key positions, primarily through modification of the 3-carboxylic acid group.
Synthesis of the Core Scaffold: this compound
The foundational step is the reliable synthesis of the core scaffold. While several routes exist, a common and effective method involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization.[3]
Derivatization of the 3-Carboxylic Acid Group
The carboxylic acid at the C-3 position is the primary site for derivatization, most commonly leading to the formation of esters and amides. These modifications are critical for modulating properties such as cell permeability, solubility, and target engagement.
Esterification is a straightforward method to mask the polarity of the carboxylic acid and can serve as a protecting group or as a final derivative. A standard and efficient protocol involves acid-catalyzed esterification using methanol and sulfuric acid.[4]
Experimental Protocol: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate [4]
-
Reaction Setup: Suspend 8 g (38.64 mmol) of this compound in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acid Addition: Cool the mixture to below 10°C in an ice bath. Slowly add 19.323 mmol of concentrated H₂SO₄ dropwise over 30 minutes, maintaining the temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: Cool the reaction mass to room temperature and pour it into crushed ice.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize the solid from ethanol to afford the pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.
-
Expected Yield: ~64%
-
Expected Melting Point: 234-236°C
-
The formation of amide bonds from the carboxylic acid core allows for the introduction of a vast array of chemical diversity. This is arguably the most critical derivatization for exploring structure-activity relationships (SAR). The use of standard peptide coupling reagents like EDC·HCl and HOBt provides a reliable and high-yielding route to a diverse library of amides.[5]
Experimental Protocol: General Procedure for 1H-Indazole-3-carboxamide Synthesis [5]
-
Activation: In a suitable flask, dissolve 1 equivalent of this compound (e.g., 0.1 g, 0.48 mmol) in DMF. Add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv). Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform) to yield the desired carboxamide derivative.
Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxamide derivatives.
Part 2: Biological Evaluation and Mechanistic Insights
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as anticancer agents. Their activity often stems from the inhibition of key enzymes involved in cell proliferation and survival.
Anticancer Activity
The indazole scaffold is present in several FDA-approved small-molecule anti-cancer drugs that function as kinase inhibitors.[6] Derivatives of 5-nitro-1H-indazole have demonstrated potent antiproliferative activity against a range of cancer cell lines.
The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7]
Experimental Protocol: MTT Assay for Antiproliferative Activity [7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO, typically <0.1%).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Representative Antiproliferative Activity of Indazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | [2] |
| Indazole Derivative (2a) | MCF-7 (Breast) | 1.15 | [6] |
| Indazole Derivative (2a) | HCT116 (Colon) | 4.89 | [6] |
| 3-Aminoindazole Derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [8] |
| 1H-Indazole-3-amine (W24) | HT-29 (Colon) | 0.43 | [8] |
Many indazole-based anticancer agents function by inhibiting protein kinases that are critical for cancer cell signaling, such as those in the PI3K/AKT/mTOR pathway.[7] Inhibition of these pathways can halt cell proliferation and induce apoptosis (programmed cell death). Compound 2f , for example, was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2]
Caption: Simplified PI3K/AKT/mTOR pathway and a potential point of inhibition by indazole derivatives.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[9] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The indazole nucleus is a key structural feature in several potent PARP inhibitors, including the FDA-approved drug niraparib. The this compound scaffold is therefore an attractive starting point for developing novel PARP inhibitors.
Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent) [10][11]
-
Plate Preparation: Use a 96-well strip plate where histone proteins are pre-coated.
-
Reaction Mixture: To each well, add the test PARP inhibitor at various concentrations, the PARP enzyme, and a biotinylated NAD+ solution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which will bind to the incorporated biotin.
-
Signal Generation: Add a chemiluminescent HRP substrate. The resulting luminescent signal is proportional to PARP activity.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: General workflow for a chemiluminescent PARP enzyme activity assay.
Serotonin 5-HT₃ Receptor Antagonism
Indazole-3-carboxamides are structurally related to potent and selective 5-HT₃ receptor antagonists like granisetron.[12] These antagonists are clinically used to manage nausea and vomiting, particularly that induced by chemotherapy.[12] The this compound core provides a valuable platform for synthesizing novel 5-HT₃ antagonists.
Biological Assay: von Bezold-Jarisch Reflex in Rats [13]
The von Bezold-Jarisch reflex is a classic in vivo assay to evaluate 5-HT₃ receptor antagonism. Intravenous administration of serotonin induces a transient bradycardia and hypotension, which can be blocked by 5-HT₃ antagonists. The potency of a test compound is determined by its ability to inhibit this serotonin-induced response, and an ID₅₀ (the dose that inhibits the response by 50%) is calculated.
Part 3: Conclusion and Future Directions
The this compound scaffold is a remarkably versatile starting point for the development of novel therapeutic agents. The synthetic tractability of the core, combined with the diverse biological activities of its derivatives, makes it an area of high interest for medicinal chemists and drug discovery professionals. The primary derivatization at the 3-carboxamide position has proven to be a fruitful strategy for generating potent inhibitors of kinases and PARP, as well as antagonists of the 5-HT₃ receptor.
Future investigations should focus on expanding the structure-activity relationship studies around this core. Exploring modifications at other positions of the indazole ring, in combination with a diverse library of amides at the C-3 position, could lead to compounds with improved potency, selectivity, and drug-like properties. Furthermore, a deeper mechanistic understanding of how these derivatives interact with their biological targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Principles: Understanding the Molecular Architecture
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-nitro-1H-indazole-3-carboxylic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and field-proven methodologies. We will explore the causal relationships between the molecule's structure and its spectral features, present a robust experimental protocol, and provide a complete assignment of the proton signals.
The structure of this compound presents a fascinating case for NMR analysis. The molecule is comprised of a bicyclic indazole core, substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a carboxylic acid group (-COOH) at the 3-position. These substituents create a distinct electronic environment that profoundly influences the chemical shifts of the protons on the aromatic ring.
-
The Indazole Core : The indazole ring system itself has a unique electronic distribution. The protons on the benzene ring portion are subject to the combined effects of the fused pyrazole ring.[1][2]
-
Electron-Withdrawing Effects : The nitro group at C5 is a powerful deshielding group due to its resonance and inductive effects.[3] This deshielding effect removes electron density from the aromatic ring, causing the protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced on the protons ortho and para to the nitro group.
-
Carboxylic Acid and NH Protons : The molecule contains two exchangeable protons: the carboxylic acid proton (-COOH) and the indazole N-H proton. These protons typically appear as broad singlets at a very downfield chemical shift, often in the 10-14 ppm range, due to strong deshielding and hydrogen bonding.[4][5][6][7] Their exact chemical shift is highly dependent on solvent, concentration, and temperature.
To visualize the proton environments, the standard numbering of the indazole ring is used.
Caption: Molecular structure of this compound with key protons labeled.
Experimental Protocol: A Self-Validating Methodology
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is designed to ensure reproducibility and data integrity.
2.1. Materials and Equipment
-
Deuterated Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice for this compound due to its excellent solubilizing power for polar, acidic compounds. Critically, it allows for the observation of exchangeable protons (-COOH, N-H) which might otherwise exchange too rapidly with solvents like D₂O or CD₃OD.[10] High-purity solvent from a reputable supplier like Cambridge Isotope Laboratories is recommended to minimize impurity signals.[11][12]
-
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Equipment: 5 mm NMR tubes, Pasteur pipette with glass wool, vortex mixer, and a 400 MHz (or higher) NMR spectrometer.
2.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid compound and transfer it to a small, clean vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until the solid is completely dissolved. The use of a secondary vial ensures thorough mixing, which can be difficult to achieve within the confines of an NMR tube.[13]
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube.
-
Rationale: This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[8]
-
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before inserting it into the spectrometer.
2.3. Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆.
-
Shimming: Optimize the magnetic field homogeneity by shimming the sample. This iterative process minimizes line widths and improves signal shape.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° pulse.
-
Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial for full relaxation of all protons, ensuring accurate integration, especially in quantitative studies.[14]
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 16 or 32 scans, depending on concentration.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase and baseline correct the spectrum for accurate analysis. Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.
In-Depth Spectrum Analysis and Interpretation
The ¹H NMR spectrum of this compound is predicted to show five distinct signals: three in the aromatic region and two very downfield signals from the exchangeable protons. The interpretation relies on analyzing chemical shifts, integration values, and spin-spin coupling patterns.[15][16]
3.1. Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral data based on the analysis of the parent compound 5-nitroindazole and the known effects of the substituents.[17]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| COOH | ~13.5 - 14.5 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[5][18] |
| N-H | ~13.7 - 14.2 | Broad Singlet | N/A | The N-H proton of the indazole ring is acidic and deshielded. The experimental value for 5-nitroindazole is 13.77 ppm.[17] |
| H4 | ~8.8 - 8.9 | Doublet (d) | J ≈ 2.0 Hz | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows small meta-coupling to H6. The experimental value for 5-nitroindazole is 8.844 ppm.[17] |
| H6 | ~8.2 - 8.3 | Doublet of Doublets (dd) | J ≈ 9.2, 2.0 Hz | This proton is ortho to H7 (large ortho-coupling) and meta to H4 (small meta-coupling). The experimental value for 5-nitroindazole is 8.209 ppm.[17] |
| H7 | ~7.7 - 7.8 | Doublet (d) | J ≈ 9.2 Hz | This proton is ortho to H6, resulting in a large ortho-coupling constant. The experimental value for 5-nitroindazole is 7.751 ppm.[17] |
3.2. Detailed Signal Breakdown
-
The Downfield Singlets (COOH and N-H): Two very broad signals are expected far downfield, likely above 13 ppm. Differentiating between the -COOH and N-H protons can be challenging. A D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, both of these signals would disappear as the protons are replaced by deuterium.[6]
-
The Aromatic Region (7.5 - 9.0 ppm): This region is characteristic of the substituted benzene ring.[19]
-
H4 Signal: The most downfield aromatic signal will be H4. Its position ortho to the nitro group subjects it to maximum deshielding. It will appear as a doublet due to coupling with the meta-positioned H6. Meta coupling (⁴J) is typically small, around 1-3 Hz.[20]
-
H6 Signal: This proton will appear as a doublet of doublets. The larger splitting (J ≈ 9.2 Hz) is due to ortho-coupling (³J) with H7, while the smaller splitting (J ≈ 2.0 Hz) arises from meta-coupling (⁴J) with H4.
-
H7 Signal: The most upfield of the aromatic protons, H7 will be a doublet with a large coupling constant (J ≈ 9.2 Hz) due to its ortho relationship with H6.
-
This detailed analysis, combining theoretical principles with empirical data, provides a robust framework for the unambiguous structural confirmation of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 3. Nuclear Magnetic Resonance (NMR) [sigmaaldrich.com]
- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. isotope.com [isotope.com]
- 12. ukisotope.com [ukisotope.com]
- 13. cif.iastate.edu [cif.iastate.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Interpreting | OpenOChem Learn [learn.openochem.org]
- 16. acdlabs.com [acdlabs.com]
- 17. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to the 13C NMR Spectral Interpretation of 5-nitro-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 5-nitro-1H-indazole-3-carboxylic acid. Indazole derivatives are significant scaffolds in medicinal chemistry, and precise structural elucidation is critical for drug development and quality control. This document outlines the theoretical basis for predicting the 13C NMR chemical shifts of this molecule, presents a detailed table of predicted assignments based on substituent effects, and provides a robust experimental protocol for data acquisition. A logical workflow for spectral interpretation is visualized to guide researchers from raw data to final structure confirmation. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of substituted indazole compounds.
Introduction to this compound and 13C NMR
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties[1]. The target molecule, this compound, incorporates two potent electron-withdrawing groups: a nitro group at the C5 position and a carboxylic acid at the C3 position. These substituents significantly modulate the electronic environment of the bicyclic ring system, making its characterization a non-trivial task.
13C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By measuring the magnetic shielding of individual carbon nuclei, it provides a unique fingerprint of the carbon skeleton. For a molecule like this compound, 13C NMR is crucial for confirming the regiochemistry of substitution and understanding the electronic impact of the functional groups.
Theoretical Principles: Predicting Chemical Shifts
The chemical shift (δ) of a carbon atom in 13C NMR is highly sensitive to its local electronic environment. The presence of substituents on the indazole ring alters the electron density and, consequently, the chemical shifts of the ring carbons. The predictions herein are based on the principle of substituent additivity, using the known 13C NMR data of the parent 1H-indazole as a baseline[2].
-
Carboxylic Acid Group (-COOH): The carbonyl carbon of a carboxylic acid typically resonates in the downfield region of 165-185 ppm[3]. When attached to an aromatic or heteroaromatic ring, it acts as an electron-withdrawing group, deshielding the ipso-carbon (the carbon it is attached to) and other carbons within the ring system.
-
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Its presence causes significant deshielding (a downfield shift) of the ipso-carbon and the carbons ortho and para to it[4]. In the 5-nitro-1H-indazole system, this will strongly influence C5, C4, and C6.
By combining the known spectral data of 1H-indazole[2], 5-nitro-1H-indazole[5], and indazole-3-carboxylic acid derivatives[1], we can construct a reliable prediction for the chemical shifts of the target molecule.
Predicted 13C NMR Data for this compound
The following table summarizes the predicted 13C NMR chemical shifts for this compound, assuming DMSO-d₆ as the solvent. The numbering convention for the indazole ring is shown in the accompanying figure.
Figure 1: Numbering convention for the this compound molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Key Influences |
| C3 | ~144-148 | Ipso-carbon to the -COOH group. Significantly deshielded compared to unsubstituted indazole (~134.8 ppm[2]). |
| C3a | ~123-126 | Bridgehead carbon. Influenced by both substituents but to a lesser extent. Expected to be slightly downfield from parent indazole (~123.1 ppm[2]). |
| C4 | ~120-123 | Ortho to the powerful electron-withdrawing -NO₂ group, causing significant deshielding. |
| C5 | ~142-145 | Ipso-carbon to the -NO₂ group. Strongly deshielded due to the direct attachment of the electronegative group. |
| C6 | ~118-121 | Ortho to the -NO₂ group, leading to a downfield shift. |
| C7 | ~112-115 | Least affected by the C5-NO₂ group among the benzene ring carbons. Expected to be slightly downfield from parent indazole (~109.7 ppm[2]). |
| C7a | ~141-144 | Bridgehead carbon, para to the -NO₂ group. Expected to be significantly deshielded. The parent indazole shift is ~140.0 ppm[2]. |
| -COOH | ~163-167 | Characteristic chemical shift for a carboxylic acid carbon conjugated with a heteroaromatic system[3]. |
Experimental Protocol for 13C NMR Data Acquisition
This protocol provides a self-validating methodology for acquiring high-quality 13C NMR data.
4.1. Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for many indazole derivatives due to its excellent solubilizing power and its ability to allow observation of the exchangeable N-H proton in ¹H NMR[6].
-
Concentration: Dissolve 15-25 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm). If not already present in the solvent, a small drop can be added. The residual solvent peak of DMSO-d₆ at ~39.5 ppm can also be used for referencing[7].
4.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: The experiment should be run on a Fourier-transform NMR spectrometer with a minimum field strength of 100 MHz for ¹³C.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters (¹³C Proton Decoupled):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.
-
Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.
-
Acquisition Time (aq): 1.5 - 2.0 seconds.
-
Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): 0 to 220 ppm.
-
-
Advanced Experiments (Optional but Recommended):
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between different types of carbons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed, simplifying the spectrum.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the DMSO-d₆ solvent peak to 39.51 ppm.
Workflow for Spectral Interpretation
The accurate assignment of 13C NMR signals requires a logical and systematic approach. The following workflow, visualized as a flowchart, guides the researcher from the initial spectrum to the final structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
mass spectrometry fragmentation of 5-nitro-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-nitro-1H-indazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₅N₃O₄), a key intermediate in pharmaceutical and chemical research.[1] We delve into the principles of ionization and the subsequent gas-phase fragmentation pathways of this molecule, elucidated through tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization and impurity profiling. The methodologies described herein are designed to be self-validating through the use of high-resolution mass spectrometry, ensuring both accuracy and confidence in analytical outcomes.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring an indazole core, a carboxylic acid group, and a nitro functional group.[2] These structural motifs confer specific chemical properties that make it a valuable building block in the synthesis of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] The precise characterization of this molecule and its analogues is critical for ensuring the quality, safety, and efficacy of downstream products.
Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Understanding the specific fragmentation pattern of this compound is not merely an academic exercise; it is fundamental to developing robust analytical methods for identification, quantification, and the characterization of related substances and potential metabolites. This guide explains the causality behind the fragmentation, providing a predictive framework for analyzing similar molecular structures.
Ionization Strategy: Rationale and Selection
The choice of ionization technique is the most critical parameter for successful mass spectrometric analysis. For a molecule like this compound, which possesses both acidic and polar functional groups, Electrospray Ionization (ESI) is the method of choice.
Expertise & Experience: While Electron Ionization (EI) is a powerful tool, it is a "hard" ionization technique that imparts significant energy, leading to extensive and often uninterpretable fragmentation of complex molecules directly in the ion source.[3] In contrast, ESI is a "soft" ionization technique that gently transfers molecules from solution into the gas phase as intact ions. This allows for the clear observation of the pseudomolecular ion, which can then be isolated and subjected to controlled fragmentation in a subsequent step (tandem mass spectrometry, or MS/MS).
Given the acidic nature of the carboxylic acid group (predicted pKa ≈ 2.51), negative ion mode ESI is strongly preferred.[4] In this mode, the molecule readily loses a proton to form a stable deprotonated species, [M-H]⁻. This process is highly efficient and results in a strong signal for the ion of interest, providing the ideal starting point for fragmentation analysis.[5]
Deciphering the Fragmentation Cascade: An MS/MS Deep Dive
The core of structural elucidation lies in tandem mass spectrometry (MS/MS), where the deprotonated molecule is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting product ions reveal the molecule's structural vulnerabilities and provide a definitive fingerprint.
Primary Ion Generation (MS1)
In a full-scan ESI-MS experiment in negative mode, this compound (Monoisotopic Mass: 207.028 Da) is expected to be detected almost exclusively as its deprotonated ion.[6]
-
Precursor Ion: [M-H]⁻
-
Calculated m/z: 206.0207
Key Fragmentation Pathways (MS2)
Upon isolation and CID of the m/z 206.02 precursor ion, a predictable and logical fragmentation cascade occurs, dominated by the lability of the carboxylic acid and nitro groups. Studies on similar nitroaromatic and benzoic acid compounds confirm that decarboxylation and losses related to the nitro group are the most frequent fragmentation reactions.[7]
Pathway A: Decarboxylation (The Dominant Fragmentation)
The most facile fragmentation for gas-phase carboxylate anions is the neutral loss of carbon dioxide (CO₂; 44.01 Da). This is a charge-remote fragmentation that results in a highly stable carbanion.
-
Reaction: [C₈H₄N₃O₄]⁻ → [C₇H₄N₃O₂]⁻ + CO₂
-
Product Ion m/z: 162.03
-
Significance: This fragment is often the base peak in the MS/MS spectrum and is a definitive marker for a carboxylic acid moiety.[7][8]
Pathway B: Nitro Group Fragmentation
The nitro group can be eliminated through several pathways, typically as a neutral nitric oxide molecule (NO; 30.00 Da) or a nitrogen dioxide molecule (NO₂; 46.01 Da).
-
Reaction 1 (Loss of NO): [C₈H₄N₃O₄]⁻ → [C₈H₄N₂O₃]⁻ + NO
-
Product Ion m/z: 176.02
-
-
Reaction 2 (Loss of NO₂): [C₈H₄N₃O₄]⁻ → [C₈H₄N₂O₂]⁻ + NO₂
-
Product Ion m/z: 160.03
-
Pathway C: Sequential Fragmentation
The primary fragment ions can undergo further dissociation, providing deeper structural insight. The most informative sequential fragmentation begins with the decarboxylated ion at m/z 162.03.
-
Reaction (Decarboxylation followed by NO₂ loss): [C₇H₄N₃O₂]⁻ → [C₇H₄N₂]⁻ + NO₂
-
Product Ion m/z: 116.04
-
This sequential loss confirms the presence of both the carboxylic acid and the nitro group on the indazole scaffold.
Summary of Expected Fragmentation Data
The following table summarizes the key ions expected in the MS/MS spectrum of this compound.
| Ion Description | Proposed Formula | Calculated m/z | Neutral Loss |
| Precursor Ion | [C₈H₄N₃O₄]⁻ | 206.0207 | - |
| Product Ion A | [C₇H₄N₃O₂]⁻ | 162.0312 | CO₂ (43.9895 Da) |
| Product Ion B1 | [C₈H₄N₂O₃]⁻ | 176.0255 | NO (29.9952 Da) |
| Product Ion B2 | [C₈H₄N₂O₂]⁻ | 160.0298 | NO₂ (45.9909 Da) |
| Product Ion C | [C₇H₄N₂]⁻ | 116.0396 | CO₂ + NO₂ |
Visualization of Key Processes
Visual diagrams are essential for conceptualizing the relationships between molecular structure, fragmentation, and experimental design.
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways of deprotonated this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for MS/MS analysis.
Experimental Protocol: A Self-Validating System
This protocol outlines a robust procedure for acquiring high-quality MS/MS data on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument. The trustworthiness of this method is grounded in its self-validating nature: the accurate mass capabilities of the TOF analyzer allow for the confident determination of the elemental composition of every fragment ion, confirming the proposed fragmentation pathways.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 acetonitrile:water mixture. To enhance deprotonation, add 0.1% ammonium hydroxide.
-
-
Instrumentation and ESI Source Parameters:
-
Instrument: A Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative.
-
Capillary Voltage: -3.0 kV.
-
Nebulizer Gas (N₂): 1.5 Bar.
-
Drying Gas (N₂): 8.0 L/min at 200 °C.
-
Scientist's Note: These parameters are a starting point. Optimization is crucial to maximize the signal of the precursor ion while minimizing in-source fragmentation.
-
-
Data Acquisition:
-
MS1 Full Scan:
-
Mass Range: m/z 50 - 300.
-
Objective: Confirm the presence and isolation purity of the [M-H]⁻ ion at m/z 206.02.
-
-
MS2 Product Ion Scan:
-
Precursor Ion: Select m/z 206.02 for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Apply a ramped collision energy from 10 to 40 eV. This is a critical step that ensures all fragments—both those formed at low and high energy—are captured in a single spectrum.
-
Acquisition Rate: 2 spectra/second.
-
-
-
Data Processing and Validation:
-
Process the acquired data using the instrument's software.
-
For each major peak in the MS/MS spectrum, perform an elemental composition calculation based on its accurate mass.
-
Validate the proposed fragmentation pathways by confirming that the mass error between the measured m/z and the calculated m/z for each proposed fragment formula is less than 5 ppm.
-
Conclusion
The mass spectrometric fragmentation of this compound is a logical and predictable process governed by its distinct functional groups. Under negative mode ESI-MS/MS conditions, the molecule primarily undergoes a facile decarboxylation, followed by fragmentation of the nitro group from the indazole core. By employing the high-resolution mass spectrometry protocol detailed in this guide, researchers can confidently identify this molecule and characterize its structure with a high degree of certainty. This foundational knowledge is instrumental for advancing research and development in fields where this important chemical entity is utilized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Characterization of 5-nitro-1H-indazole-3-carboxylic acid
A Senior Application Scientist's Field Guide to pKa and Solubility Analysis
This guide provides an in-depth examination of the critical physicochemical properties—pKa and solubility—of 5-nitro-1H-indazole-3-carboxylic acid (CAS No: 78155-76-7). As a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, a thorough understanding of these parameters is paramount for successful drug development and formulation.[1][2] This document moves beyond mere data reporting to elucidate the causality behind the experimental methodologies, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.
Compound Overview: Significance and Structure
This compound is an aromatic heterocyclic compound featuring an indazole core, a carboxylic acid group at position 3, and a nitro group at position 5.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block for developing novel anti-inflammatory and antimicrobial agents.[1][2] The indazole scaffold itself is considered a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] A precise understanding of its ionization (pKa) and dissolution behavior (solubility) is fundamental to optimizing its synthetic utility and predicting its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [1][5] |
| Molecular Weight | 207.14 g/mol | [2][5] |
| Appearance | Colorless to yellow solid | [1] |
| Storage | 2-8°C, sealed in dry conditions | [2][6] |
Ionization Constant (pKa) Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[7] It is a critical parameter in drug discovery as it governs a molecule's charge state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, and receptor-binding interactions.[7][8] For this compound, the primary acidic proton is on the carboxylic acid group.
A predicted pKa value for this compound has been reported, which provides a useful starting point for experimental design.
| Parameter | Predicted Value | Source |
| pKa | 2.51 ± 0.30 | [5] |
Potentiometric titration stands as a high-precision, gold-standard technique for pKa determination due to its accuracy and reliability.[9] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[8][10] The inflection point of the resulting sigmoid titration curve corresponds to the pH at which the acidic and basic forms of the analyte are in equal concentration, which is, by definition, the pKa.[10][11]
The following protocol is a self-validating system designed for accuracy and reproducibility.
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12] This step is critical for ensuring the accuracy of all subsequent pH measurements.
-
Analyte Solution Preparation: Prepare a ~1 mM solution of this compound.[8][12] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[9] To maintain a constant ionic environment, which prevents shifts in activity coefficients, use a 0.15 M potassium chloride (KCl) solution as the solvent.[12]
-
Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH).[12] Carbonate contamination must be avoided as it can buffer the solution and obscure the true endpoint.
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[8]
-
Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, preventing the formation of carbonic acid which would interfere with the titration of the analyte.[12]
-
Immerse the calibrated pH electrode into the solution.
-
-
Initial pH Adjustment: Add 0.1 M hydrochloric acid (HCl) to the analyte solution to lower the initial pH to ~1.8-2.0.[8] This ensures the titration begins with the carboxylic acid group fully protonated.
-
Titration Execution: Add the 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8] Continue the titration until the pH reaches ~12-12.5.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a sigmoid titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peak of the first derivative plot, or the zero crossing of the second derivative plot, accurately identifies the equivalence point.[11]
-
The pKa is the pH at the half-equivalence point (the exact midpoint of the steep part of the sigmoid curve).[10]
-
-
Validation: Perform a minimum of three independent titrations to ensure reliability and calculate the average pKa and standard deviation.[12]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug development, poor aqueous solubility is a major obstacle, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[13][14] Determining solubility is therefore an essential step in early-stage drug discovery.[15]
Published data indicates that this compound exhibits varied solubility across different solvents.
| Solvent | Solubility Profile | Source |
| Water | Practically Insoluble | [15] |
| Methanol | Soluble | [15] |
| N,N-Dimethylformamide (DMF) | Very Soluble | [15] |
| Glacial Acetic Acid | Sparingly Soluble | [15] |
| Chloroform | Very Slightly Soluble | [15] |
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[16] It is a robust and widely accepted technique that measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[16][17] This method provides a true measure of a compound's intrinsic solubility under specific conditions.
The following protocol ensures the system reaches true equilibrium for an accurate solubility measurement.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume or weight of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).[16][17] The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C).[17] Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical incubation time is 18-24 hours, though for some compounds, longer periods (up to 72 hours) may be necessary.[14][17]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let larger particles settle. Separate the undissolved solid from the saturated solution. This is typically achieved by:
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant (the saturated solution).
-
Prepare a series of dilutions of this supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[14][17] This requires the prior creation of a standard calibration curve using solutions of the compound at known concentrations.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL, µg/mL, or molarity (M). Perform the experiment in triplicate to ensure the results are reproducible.
Caption: Workflow for solubility determination by the Shake-Flask method.
Synthesis of Findings: The Interplay of pKa and Solubility
The physicochemical data for this compound reveals a classic structure-property relationship that is vital for drug development.
-
Intrinsic Insolubility: The compound is practically insoluble in water.[15] This is expected given its largely aromatic, rigid structure.
-
pH-Dependent Solubility: With a predicted pKa of ~2.5, the carboxylic acid group is strongly acidic.[5] This has profound implications for its aqueous solubility.
-
At a pH below the pKa (e.g., in the stomach, pH 1-2), the molecule will be predominantly in its neutral, protonated form, and its solubility will be very low.
-
At a pH above the pKa (e.g., in the intestine or blood, pH > 6), the carboxylic acid will deprotonate to form the carboxylate anion. This introduction of a negative charge will dramatically increase the molecule's polarity and its ability to interact with water molecules, thereby significantly increasing its aqueous solubility.
-
This pH-dependent behavior is a critical consideration for oral drug formulation. Strategies may be required to enhance dissolution in the acidic environment of the stomach or to ensure rapid dissolution once the compound reaches the more neutral pH of the small intestine. The relationship between pH and the solubility of an ionizable compound is a foundational principle in pharmaceutical science.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 6. This compound | 78155-76-7 [sigmaaldrich.com]
- 7. ijirss.com [ijirss.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. echemi.com [echemi.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. bioassaysys.com [bioassaysys.com]
physical properties like melting point of 5-nitro-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-indazole-3-carboxylic acid
Introduction
This compound is a heterocyclic organic compound that belongs to the indazole class of molecules. Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of the nitro group (-NO2) and the carboxylic acid (-COOH) functionality on the indazole scaffold imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron density of the aromatic system.
This technical guide provides a comprehensive overview of the physical properties of this compound, with a particular focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. The guide will cover experimental data where available, discuss the factors influencing these properties, and provide detailed protocols for their determination.
Synthesis and Purification
The purity of a compound is paramount for the accurate determination of its physical properties, especially the melting point. A common synthetic route to this compound involves the cyclization of a suitably substituted phenylhydrazine derivative. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 2-hydrazinyl-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyclization: The reaction mixture is heated to reflux for a specified period to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, formulation, and application. The following sections detail its key physicochemical characteristics.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. However, impurities can depress and broaden the melting range.
Table 1: Comparison of Melting Points of Related Indazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 146-148 |
| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 238-242 |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 208-210 |
Given the structures of related compounds, it is reasonable to expect the melting point of this compound to be above 200 °C, likely in the range of 240-260 °C, due to the combined effects of the carboxylic acid and nitro groups, which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a more stable crystal lattice.
Experimental Determination of Melting Point
The melting point of a synthesized batch of this compound should be determined experimentally. The following is a standard protocol using a capillary melting point apparatus.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.
-
Capillary Loading: A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm high) of the material into the closed end.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 20 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute, and the sample is observed closely.
-
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Melting Point Determination Workflow
Caption: Workflow for capillary melting point determination.
Solubility
The solubility of this compound is an important parameter for its use in solution-phase reactions and for formulation development. Due to the presence of the polar carboxylic acid and nitro groups, it is expected to be sparingly soluble in non-polar organic solvents and more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in aqueous media is expected to be pH-dependent, with increased solubility in basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Table 2: Predicted Solubility Profile
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low | The molecule has significant polarity. |
| Polar Aprotic | DMSO, DMF | High | Good solvent-solute interactions. |
| Polar Protic | Water, Ethanol | pH-dependent | Low in acidic to neutral water, higher in basic water and alcohols. |
Spectroscopic Data
While not physical properties in the classical sense, spectroscopic data are integral to the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring system and a broad signal for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the pyrazole ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its elemental composition.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with many nitroaromatic compounds, it may be a skin and eye irritant. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable chemical entity with physical properties that are dictated by its molecular structure. While a definitive melting point is not widely reported, it can be estimated from related compounds and should be determined experimentally for any newly synthesized batch. Its solubility profile and spectroscopic characteristics are consistent with its structure. A thorough understanding of these properties is essential for the effective use of this compound in research and development.
Methodological & Application
Synthesis of 5-nitro-1H-indazole-3-carboxylic acid: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of 5-nitro-1H-indazole-3-carboxylic acid in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid bicyclic structure, coupled with the electron-withdrawing nitro group and the versatile carboxylic acid handle, makes it an attractive scaffold for medicinal chemists. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and infectious diseases, often acting as inhibitors of key biological targets.[1][2][3][4] The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.
This application note provides a comprehensive guide to the synthesis of this compound from its corresponding aldehyde, 5-nitroindazole-3-aldehyde. We will delve into the scientific rationale behind the chosen synthetic route, present a detailed experimental protocol, and offer insights into potential challenges and safety considerations.
Scientific Rationale: The Oxidation of an Aldehyde to a Carboxylic Acid
The transformation of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis.[5][6][7] The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to oxidation.[5][8] Several reagents can accomplish this conversion; however, the choice of oxidant is crucial, especially when dealing with sensitive functional groups, such as the nitro group present in our substrate.
For the synthesis of this compound, two primary methods are considered: the Pinnick oxidation and oxidation with potassium permanganate (KMnO4).
1. Pinnick Oxidation: This method employs sodium chlorite (NaClO2) under mildly acidic conditions and is renowned for its high chemoselectivity.[9][10][11] It is particularly effective for oxidizing α,β-unsaturated aldehydes and substrates with sensitive functional groups that might not tolerate harsher oxidizing agents.[9][11] The reaction proceeds through a chlorous acid intermediate, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[9][11][12] A scavenger, such as 2-methyl-2-butene, is often added to quench the reactive HOCl byproduct and prevent unwanted side reactions.[10]
2. Potassium Permanganate (KMnO4) Oxidation: Potassium permanganate is a powerful and cost-effective oxidizing agent.[13][14] In an alkaline or neutral medium, it can efficiently convert aldehydes to their corresponding carboxylic acids.[7] The reaction involves the formation of a cyclic manganate ester intermediate, which then collapses to form the carboxylate and manganese dioxide (MnO2).[14] While effective, KMnO4 is a less selective oxidant and can sometimes lead to over-oxidation or reaction with other functional groups if not carefully controlled.[5][8]
For the purpose of this guide, we will focus on the Pinnick oxidation due to its superior functional group tolerance, which is a key consideration given the presence of the nitro group.
Experimental Protocol: Pinnick Oxidation of 5-nitroindazole-3-aldehyde
This protocol details the step-by-step procedure for the synthesis of this compound using the Pinnick oxidation method.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-nitroindazole-3-aldehyde | ≥98% | Commercially Available | Starting material. |
| Sodium chlorite (NaClO2) | Technical grade (80%) | Commercially Available | Oxidizing agent. |
| Sodium dihydrogen phosphate (NaH2PO4) | Reagent grade | Commercially Available | Buffer to maintain mild acidic pH. |
| 2-methyl-2-butene | ≥99% | Commercially Available | Hypochlorous acid scavenger. |
| tert-Butanol (t-BuOH) | Reagent grade | Commercially Available | Solvent. |
| Water (H2O) | Deionized | Laboratory Supply | Solvent. |
| Ethyl acetate (EtOAc) | Reagent grade | Commercially Available | Extraction solvent. |
| Saturated sodium sulfite (Na2SO3) solution | N/A | Prepared in-house | Quenching agent. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | Washing agent. |
| Anhydrous sodium sulfate (Na2SO4) | Reagent grade | Commercially Available | Drying agent. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared in-house | For acidification. |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: To the flask, add 5-nitroindazole-3-aldehyde (1.0 eq), followed by tert-butanol and water in a 1:1 ratio to create a stirrable suspension.
-
Addition of Reagents: To the stirring suspension at room temperature, add sodium dihydrogen phosphate (5.0 eq) and 2-methyl-2-butene (4.0 eq).
-
Initiation of Oxidation: Slowly add a solution of sodium chlorite (1.5 eq) in water. An exotherm may be observed. Maintain the reaction temperature below 35 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.
-
Solvent Removal: Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and a minimal amount of cold ethyl acetate to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight. The resulting this compound should be a light yellow to yellow solid.[15]
Visual Workflow
References
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. psiberg.com [psiberg.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Potassium Permanganate [organic-chemistry.org]
- 14. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 15. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
Introduction: The Significance of the 5-Nitro-1H-indazole Scaffold
An In-Depth Guide to the Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with a wide range of biological targets. The fusion of a benzene ring to a pyrazole ring creates a bioisostere of indole, capable of participating in strong hydrogen bonding as both a donor and acceptor.[1] When functionalized, indazole derivatives exhibit a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4]
The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates This compound , a highly versatile intermediate for chemical synthesis. The electron-withdrawing nitro group significantly influences the molecule's electronic properties and can be a key pharmacophore or a precursor for further functionalization, such as reduction to an amine.[5][6] The carboxylic acid at the C-3 position serves as a critical synthetic handle, allowing for the straightforward generation of diverse libraries of esters, amides, and other derivatives. These derivatives are explored for a multitude of therapeutic applications, from kinase inhibitors in oncology to agents targeting microbial enzymes.[1][6][7]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing this compound and its key derivatives, with a focus on the underlying chemical principles and practical laboratory execution.
Part 1: Synthetic Strategies for the this compound Core
The construction of the core scaffold can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Strategy A: Cyclization of a Substituted Phenyl Precursor
One of the most fundamental approaches involves the intramolecular cyclization of a suitably substituted o-nitrotoluene derivative. This classic route relies on the generation of a diazonium salt from an aniline, which subsequently cyclizes to form the indazole ring.
A common starting material is 2-amino-5-nitrotoluene. Diazotization in acetic acid using sodium nitrite initiates the transformation. The resulting diazonium species undergoes spontaneous cyclization, followed by tautomerization to yield the aromatic indazole ring.[8] While effective, this method can sometimes lead to the formation of diazoamino byproducts if the addition of the nitrite solution is not carefully controlled.[8]
An alternative cyclization begins with 2-fluoro-5-nitrobenzaldehyde, which reacts with hydrazine hydrate in a polar aprotic solvent like DMF.[9][10] This pathway offers a direct route to 5-nitroindazole, which must then be functionalized at the C-3 position.
Strategy B: Nitration of a Pre-formed Indazole Ring
A late-stage functionalization approach involves the direct nitration of an existing 1H-indazole-3-carboxylic acid or its ester. This reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile.[6] The regioselectivity of the nitration is governed by the directing effects of the fused pyrazole ring and the C-3 substituent. Careful control of temperature is crucial to prevent over-nitration and ensure safety.
Strategy C: Oxidation of 5-Nitro-1H-indazole-3-carboxaldehyde
This two-step strategy first involves the synthesis of 5-nitro-1H-indazole-3-carboxaldehyde, which is then oxidized to the target carboxylic acid. The aldehyde precursor can be efficiently synthesized from 5-nitroindole via a nitrosation reaction.[1] This process involves the C-3 nitrosation of the indole, leading to an oxime intermediate that undergoes ring-opening and subsequent ring-closure to form the indazole-3-carboxaldehyde.[1] The aldehyde is then oxidized to the carboxylic acid using standard reagents such as sodium chlorite.[11]
Table 1: Comparison of Primary Synthetic Routes
| Strategy | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| A: Cyclization | 2-Amino-5-nitrotoluene | Sodium nitrite, Acetic Acid | 80-96%[8] | High-yielding, uses common starting materials. | Potential for diazoamino byproduct formation.[8] |
| B: Nitration | 1H-Indazole-3-carboxylic acid | HNO₃, H₂SO₄ | Moderate | Direct, late-stage functionalization. | Requires handling of strong acids; potential for regioisomeric impurities. |
| C: Oxidation | 5-Nitroindole | NaNO₂, HCl; then NaClO₂ | Good (over 2 steps) | Mild conditions for the oxidation step. | Requires a two-step sequence from the indole. |
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C-3 position is the primary point for diversification. Amide and ester derivatives are the most common targets due to their prevalence in drug molecules and the robustness of the reactions used to form them.
Workflow for Derivatization
The general workflow involves the synthesis of the core acid, followed by conversion to its derivatives.
Caption: General synthetic workflow for derivatives.
Esterification
The most direct method for synthesizing esters, such as methyl 5-nitro-1H-indazole-3-carboxylate, is Fischer esterification. This involves refluxing the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid.[12] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.
Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with an alcohol to form the ester under milder conditions, avoiding the equilibrium limitations of Fischer esterification.[6]
Amide Coupling
The formation of amides is central to building libraries for structure-activity relationship (SAR) studies. This transformation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.
Common amide coupling protocols utilize reagents that form a highly reactive activated ester intermediate in situ. Popular coupling systems include:
-
EDC/HOBT: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBT).[13]
-
HATU/Base: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11]
The mechanism involves the reaction of the carboxylic acid with the coupling agent to form an activated intermediate, which is then readily displaced by the amine to form the thermodynamically stable amide bond.
Caption: Simplified mechanism of amide coupling.
Part 3: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Nitroaromatic compounds can be energetic and should be handled with care, avoiding heat and shock.
Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate via Fischer Esterification[12]
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials & Equipment:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add methanol (approx. 10 mL per gram of acid).
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly and carefully add concentrated sulfuric acid dropwise (approx. 0.5 eq).
-
Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice with stirring.
-
A precipitate (the ester product) will form. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford the pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.
-
Characterization: Confirm identity and purity via melting point, ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: General Procedure for Amide Synthesis via EDC/HOBT Coupling[13]
This protocol provides a robust method for coupling the carboxylic acid with a diverse range of primary and secondary amines.
Materials & Equipment:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBT (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine
-
Magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add HOBT, EDC·HCl, and TEA to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, HRMS, and melting point.
Table 2: Example Data for Synthesized Amide Derivatives
| Amine Used | Product Structure | Coupling Reagent | Yield | M.P. (°C) |
| Aniline | N-phenyl-5-nitro-1H-indazole-3-carboxamide | EDC/HOBT | High | >250 |
| Benzylamine | N-benzyl-5-nitro-1H-indazole-3-carboxamide | HATU/DIPEA | 85% | 210-212 |
| Morpholine | (5-nitro-1H-indazol-3-yl)(morpholino)methanone | EDC/HOBT | 92% | 235-237 |
Conclusion
This compound and its derivatives represent a rich field for synthetic and medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access this important class of molecules. The versatility of the core scaffold, combined with robust methods for its synthesis and derivatization, ensures its continued relevance in the discovery of novel therapeutic agents. By understanding the chemical principles behind each step, scientists can troubleshoot reactions, optimize conditions, and rationally design new molecules with enhanced biological activity.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamin… [ouci.dntb.gov.ua]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Leveraging 5-Nitro-1H-indazole-3-carboxylic Acid in Modern Organic Synthesis
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among the various functionalized indazoles, 5-nitro-1H-indazole-3-carboxylic acid stands out as a particularly versatile and valuable building block. Its bifunctional nature, featuring a reactive carboxylic acid at the 3-position and a transformable nitro group at the 5-position, provides synthetic chemists with two orthogonal handles for molecular elaboration.[3][4] This guide provides an in-depth exploration of the chemical reactivity of this compound and delivers detailed, field-proven protocols for its most critical applications in organic synthesis, including amide bond formation, nitro group reduction, and esterification. These transformations are fundamental for the construction of compound libraries for drug discovery and the synthesis of complex targets, such as key intermediates for PARP inhibitors like Niraparib.
Foundational Chemistry: Properties and Reactivity
This compound (C₈H₅N₃O₄, MW: 207.15 g/mol ) is a crystalline solid whose synthetic utility is dictated by its three key structural features: the indazole ring, the C3-carboxylic acid, and the C5-nitro group.
-
Indazole Core: The bicyclic aromatic system is relatively stable. The N-H proton of the pyrazole ring is acidic and can be deprotonated, but this can lead to challenges in regioselectivity during N-alkylation or N-acylation, often yielding a mixture of N-1 and N-2 isomers.[5]
-
C3-Carboxylic Acid: This group is the primary site for derivatization. It behaves as a typical carboxylic acid, readily undergoing esterification and, most importantly, amide bond formation.[6] This allows for the direct coupling of various amine-containing fragments, a cornerstone of modern medicinal chemistry.
-
C5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene portion of the indazole ring towards electrophilic substitution.[7] However, its most significant role is as a synthetic precursor to the 5-amino group. The reduction of the nitro group to a primary amine is a robust and high-yielding transformation that dramatically alters the electronic properties of the ring and provides a new nucleophilic site for further functionalization.[7][8]
Core Application: Amide Coupling Reactions
The formation of an amide bond from the C3-carboxylic acid is arguably the most common and vital application of this reagent, as the carboxamide group appears in over 25% of all known drugs. The choice of coupling reagent and conditions is critical for achieving high yields and minimizing side reactions, such as the formation of N-acylurea byproducts when using carbodiimides.[5][9]
Protocol 1: High-Efficiency Coupling with HATU
This method is recommended for a broad range of amines, including those that are sterically hindered or poorly nucleophilic, due to the high reactivity of the OAt-ester intermediate formed.[9]
Workflow for High-Efficiency Amide Coupling
Caption: High-efficiency amide coupling workflow using HATU.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until all solids dissolve.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir the mixture for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Standard Coupling with EDC/HOBt
This is a widely used, cost-effective method suitable for many, particularly more reactive, amines.[9] HOBt is added to suppress racemization (for chiral amines) and prevent the formation of N-acylurea side products.[9]
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or Dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
| Parameter | HATU/DIPEA | EDC/HOBt | Causality and Field Insights |
| Coupling Reagent | HATU | EDC·HCl | HATU forms a more reactive activated ester, making it superior for challenging couplings. EDC is more economical for routine transformations. |
| Additive | None required | HOBt or Oxyma | HOBt is crucial with EDC to prevent side reactions and maintain stereochemical integrity if applicable. |
| Base | DIPEA, TEA | TEA, NMM | A non-nucleophilic tertiary amine is required to neutralize HCl generated and facilitate the reaction. DIPEA is often preferred for its steric bulk. |
| Solvent | DMF, ACN | DMF, DCM | DMF is a universal solvent for coupling reactions due to its high polarity and solvating power. DCM is a good alternative that simplifies workup. |
| Reaction Time | 2-6 hours | 12-24 hours | The higher reactivity of the HATU-activated species leads to significantly faster reaction kinetics. |
Key Transformation: Reduction of the C5-Nitro Group
The conversion of the electron-withdrawing nitro group into an electron-donating amino group is a pivotal transformation. It provides a nucleophilic handle for a wide range of subsequent reactions, including acylation, sulfonylation, and diazotization, making the resulting 5-amino-1H-indazole-3-carboxylic acid a highly valuable intermediate.[8]
Synthetic Pathway for Nitro Group Reduction
Caption: Common methods for the reduction of the nitro group.
Protocol 3: Catalytic Hydrogenation
This is often the method of choice due to its clean reaction profile, simple workup (catalyst filtration), and high yields.[7][10]
Step-by-Step Methodology:
-
Charge a flask or hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as Methanol or Ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 5-amino-1H-indazole-3-carboxylic acid, which can often be used without further purification.
Protocol 4: Reduction with Tin(II) Chloride
A classic, reliable, and stoichiometric method that is particularly useful when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups like alkynes).[7][11]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in Ethanol.
-
In a separate flask, prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
-
Cool the indazole solution in an ice bath and add the SnCl₂ solution dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Cool the reaction mixture and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ to precipitate tin salts.
-
Filter the mixture, washing the solid cake thoroughly with an organic solvent like Ethyl Acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with additional solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the product.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Clean, high yield, simple workup | Not compatible with some functional groups (alkenes, alkynes, some halides); requires specialized H₂ equipment.[10] |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Good functional group tolerance | Stoichiometric amounts of tin salts are produced, requiring a more involved aqueous workup.[8][10] |
| Iron Reduction | Fe powder, AcOH/HCl | Cost-effective, mild | Stoichiometric, can require acidic conditions that may not be suitable for all substrates.[8] |
Additional Transformations: Esterification
Converting the carboxylic acid to its methyl or ethyl ester can be advantageous for improving solubility or for use in subsequent reactions where the free acid might interfere, such as in certain cross-coupling reactions.[6]
Esterification Pathways
Caption: Primary methods for ester synthesis from the carboxylic acid.
Protocol 5: Fischer Esterification
This is an equilibrium-driven process where a large excess of alcohol is used to push the reaction toward the ester product.[6]
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a large excess of anhydrous Methanol (or other alcohol).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.[12]
-
Cool the reaction to room temperature and pour it into crushed ice or cold water.
-
Neutralize the mixture with a weak base like saturated NaHCO₃ solution, which will cause the ester product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed if needed.
Protocol 6: Esterification via Acyl Chloride
This two-step, one-pot procedure is often faster and irreversible, proceeding through a highly reactive acyl chloride intermediate.[6]
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in an inert solvent like Toluene or DCM containing a catalytic amount of DMF.
-
Add Thionyl Chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to a gentle reflux (40-60 °C) for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Carefully add anhydrous Methanol to the crude acyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the resulting ester by recrystallization or chromatography.
Case Study: Application in the Synthesis of PARP Inhibitors (Niraparib)
Niraparib is an orally active PARP inhibitor used for the treatment of certain types of cancer.[13] Its structure features a 2H-indazole-7-carboxamide core. While many patented routes build the indazole ring in later steps, the fundamental transformations of a pre-formed indazole-carboxamide scaffold are directly analogous to the protocols described herein. The amide coupling step, in particular, is a critical C-N bond formation in the final stages of many synthetic routes.[14][15]
Relevance of Indazole-3-Carboxamide to Niraparib
Caption: The pivotal role of amide coupling of an indazole carboxylic acid to form the core carboxamide moiety found in drugs like Niraparib.
The protocols for amide coupling (Protocols 1 & 2) are directly applicable for synthesizing the carboxamide portion of Niraparib and its analogues. For example, a late-stage synthesis could involve coupling a functionalized indazole carboxylic acid with an appropriate amine, demonstrating the direct relevance of mastering these fundamental reactions.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its distinct functional handles allow for sequential or orthogonal chemical modifications, providing access to a rich diversity of molecular architectures. The protocols detailed in this guide for amide coupling, nitro reduction, and esterification represent the most critical and widely employed transformations of this building block. A thorough understanding and proficient execution of these methods empower researchers in medicinal and materials chemistry to efficiently construct complex molecules and accelerate the discovery of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Nitro-1H-indazole-3-carboxylic Acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-indazole-3-carboxylic acid is a pivotal starting material and intermediate in the synthesis of complex bioactive molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its rigid bicyclic core, combined with three distinct functional handles—the carboxylic acid, the nitro group, and the pyrazole-like nitrogens—provides a rich platform for chemical diversification. This guide offers an in-depth exploration of the compound's reactivity and provides detailed, field-proven protocols for its key transformations, including esterification, amide coupling, nitro group reduction, and N-alkylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates a highly versatile building block. The electron-withdrawing nitro group modulates the electronic properties of the aromatic ring, while the carboxylic acid serves as a primary handle for elaboration into amides, esters, and other functionalities.[1][3] This unique combination has made this compound a valuable precursor in the development of novel therapeutics, including anti-inflammatory agents and enzyme inhibitors for cancer research.[1][3]
Physicochemical Properties & Handling
A clear understanding of the physical properties and safety requirements is paramount before undertaking any synthetic work.
| Property | Value | Source |
| CAS Number | 78155-76-7 | [1] |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | ~280 °C | [4] |
| pKa | 2.51 ± 0.30 (Predicted) | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [4][5] |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7][8] All manipulations should be performed in a well-ventilated fume hood to minimize dust generation and inhalation.[7]
Core Reactivity & Synthetic Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The diagram below illustrates the four primary transformation pathways that can be selectively addressed.
Caption: Key synthetic transformations of the title compound.
Application Notes & Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformations. The rationale behind reagent and condition selection is highlighted to provide a deeper understanding of the chemistry.
Esterification of the Carboxylic Acid
Esterification is a fundamental step, often used to protect the carboxylic acid or to modulate the compound's solubility and pharmacokinetic properties.
Expertise & Causality: Two primary methods are employed: Fischer-Speier esterification and conversion via an acyl chloride.
-
Fischer Esterification: This is a classic, acid-catalyzed equilibrium process. Using a large excess of the alcohol (e.g., methanol) as the solvent drives the reaction toward the product. It is cost-effective but can require long reaction times and high temperatures.[2]
-
Acyl Chloride Intermediate: For a faster and often higher-yielding reaction, the carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This method is irreversible and proceeds under milder conditions, avoiding potential degradation of sensitive substrates.[2]
Protocol: Esterification via Thionyl Chloride
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Acyl Chloride Formation: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[2]
-
Solvent Removal: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Ester Formation: Re-dissolve the resulting crude acyl chloride in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Slowly add the desired alcohol (e.g., methanol, 1.5-2.0 eq) dropwise.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Amide Coupling Reactions
Amide bond formation is arguably the most common reaction in drug discovery.[9] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[10]
Expertise & Causality:
-
Reagent Selection: For robust and high-efficiency couplings, uronium/aminium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred.[11] HATU forms a highly reactive OAt-ester, which is less prone to racemization and effective even with sterically hindered or poorly nucleophilic amines.[11] A more traditional and cost-effective alternative is the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma to form the active ester and suppress side reactions.[10][11]
-
Base and Solvent: A non-nucleophilic base, most commonly DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid generated and deprotonate the amine.[11] DMF is the solvent of choice due to its excellent solvating power for all components.[11]
Protocol: High-Efficiency Amide Coupling using HATU
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (~0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).[11]
-
Activation and Coupling: Add HATU (1.1 eq) in one portion.[11] A color change is often observed. Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Track the consumption of the carboxylic acid using TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) to remove DMF, followed by 1 M HCl, saturated NaHCO₃, and finally brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel or recrystallization.
Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group opens up a new avenue for functionalization, providing a nucleophilic handle for subsequent reactions like sulfonamide formation, reductive amination, or Sandmeyer reactions.
Expertise & Causality:
-
Catalytic Hydrogenation: This is often the cleanest method, using a catalyst like Palladium on carbon (Pd-C) under an atmosphere of hydrogen gas.[12] It typically provides high yields with water as the only byproduct. However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkynes, alkenes).
-
Metal-Acid Reduction: A widely used and versatile method involves reduction with metals in acidic or neutral conditions. Stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a common choice for reducing nitroarenes.[13][14][15] It is tolerant of many functional groups but requires a more extensive aqueous work-up to remove tin salts.
Protocol: Nitro Reduction using Stannous Chloride (SnCl₂)
-
Setup: In a round-bottom flask, suspend this compound (or its ester/amide derivative) (1.0 eq) in ethanol (EtOH) or ethyl acetate.
-
Reagent Addition: Add anhydrous stannous chloride (SnCl₂, 4.0-5.0 eq) to the suspension.[15]
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Carefully basify the mixture to a pH of ~8-9 by adding a saturated solution of NaHCO₃ or a 1 M NaOH solution. This will precipitate tin salts as tin hydroxide.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate or DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 5-aminoindazole derivative, which can be used directly or purified by chromatography.
N-Alkylation of the Indazole Ring
Alkylation of the indazole nitrogen is challenging due to the presence of two nucleophilic nitrogens (N1 and N2), often leading to mixtures of regioisomers.[16][17] The reaction conditions, particularly the base and solvent, are critical in directing the selectivity.[16]
Expertise & Causality:
-
N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF or DMF generally favor N1-alkylation.[16][18][19] This preference is often attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate group, which sterically blocks the N2 position.[16]
-
N2-Selectivity: Achieving N2 selectivity can be more challenging. In some cases, Mitsunobu conditions or specific base/solvent combinations (e.g., Cs₂CO₃ in dioxane for certain substrates) can favor the N2 isomer.[16][19] DFT calculations have been used to rationalize these outcomes, suggesting that non-covalent interactions drive N2-product formation in the absence of strong chelation.[17]
Caption: Factors influencing N-alkylation regioselectivity.
Protocol: Selective N1-Alkylation using Sodium Hydride
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the this compound ester (1.0 eq) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[16]
-
Electrophile Addition: Re-cool the mixture to 0°C and add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Quenching & Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: After concentrating the solvent, purify the crude product by flash column chromatography to separate the N1-isomer from any minor N2-isomer and other impurities.
Case Study: A Precursor to Niraparib
While not a direct precursor, the indazole-3-carboxamide core is central to many important pharmaceuticals. For instance, the PARP inhibitor Niraparib , used in cancer therapy, is a 2H-indazole-7-carboxamide.[20][21][22] The synthetic routes to Niraparib and related compounds often start from substituted nitrobenzoic acids, which undergo cyclization to form the indazole core, highlighting the industrial relevance of this chemical class.[20][23] The methodologies described herein for amide coupling, N-alkylation, and other transformations are directly applicable to the synthesis of such complex drug targets.[24]
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its distinct functional groups allow for a programmed, stepwise elaboration into a wide variety of complex structures. By understanding the principles behind the key transformations and applying robust, optimized protocols, researchers in drug discovery and materials science can effectively leverage this scaffold to accelerate their research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 5. This compound | 78155-76-7 [sigmaaldrich.com]
- 6. 5-Nitroindazole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 21. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 22. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 23. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols in Pharmaceutical and Medicinal Chemistry: A Senior Application Scientist's Guide
Introduction: Navigating the Complex Landscape of Modern Drug Discovery
The journey from a promising molecular concept to a clinically approved therapeutic is one of the most significant challenges in modern science.[1][2] At its heart, this endeavor is driven by the principles of medicinal and pharmaceutical chemistry, disciplines that blend the art of chemical synthesis with a deep understanding of biological systems.[1][3][4] The goal is to design and develop molecules that can safely and effectively modulate the function of biological targets to achieve a therapeutic benefit.[5][6] However, the path is fraught with obstacles, with high attrition rates for drug candidates often attributed to a lack of efficacy or unforeseen toxicity.[2][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of key applications and protocols that are central to navigating this complex landscape. We will delve into the methodologies that have revolutionized the efficiency and success of drug discovery, from the initial identification of promising "hits" to the detailed characterization of a lead candidate's behavior in a biological system.[6][8] Our focus will be on the "why" behind the "how," offering insights into the strategic decisions that underpin successful pharmaceutical research and development.
Section 1: High-Throughput Screening (HTS) for Hit Identification
The discovery of a new drug often begins with the identification of a "hit"—a molecule that shows desired activity against a biological target.[9] High-Throughput Screening (HTS) has emerged as a cornerstone technology in this initial phase, enabling the rapid evaluation of vast libraries of chemical compounds.[10][11][12]
The Rationale Behind High-Throughput Screening
The fundamental principle of HTS is to test a large and diverse collection of compounds in a miniaturized and automated fashion to identify those that interact with a specific biological target in a desired way.[9][11][13] This approach significantly accelerates the drug discovery process by quickly narrowing down a vast chemical space to a manageable number of promising candidates for further investigation.[10][13] The use of robotics, liquid handling devices, and sensitive detectors allows for the screening of hundreds of thousands of compounds per day.[12][13]
Workflow for a Typical HTS Campaign
The successful execution of an HTS campaign involves several critical steps, each requiring careful planning and validation.
Caption: High-Throughput Screening (HTS) Workflow.
Application Protocol: Fluorescence Polarization (FP) Assay for a Kinase Inhibitor Screen
This protocol outlines a common HTS assay for identifying inhibitors of a protein kinase.
Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled ligand (a tracer) to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger protein, its tumbling is slowed, leading to a higher polarization value. A potential inhibitor will compete with the tracer for binding to the protein, displacing it and causing a decrease in polarization.
Materials:
-
Purified Kinase Enzyme
-
Fluorescently Labeled Tracer (e.g., a fluorescent ATP analog)
-
Substrate Peptide
-
Assay Buffer (e.g., Tris-HCl with MgCl2, DTT, and a surfactant like Tween-20)
-
ATP
-
Compound Library in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, include wells with DMSO only for negative controls (high polarization) and wells with a known potent inhibitor for positive controls (low polarization).
-
Enzyme/Tracer Mix Preparation: Prepare a master mix containing the kinase enzyme and the fluorescent tracer in assay buffer. The concentrations should be optimized during assay development to give a robust signal window.
-
Enzyme/Tracer Addition: Add 10 µL of the enzyme/tracer mix to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Prepare a master mix of the substrate peptide and ATP in assay buffer. Add 10 µL of this mix to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction, as determined during assay development.
-
Signal Detection: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Set a hit threshold (e.g., >50% inhibition).
-
Compounds that meet this criterion are considered "hits" and are selected for further confirmation.
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of the quality of an HTS assay. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the uninhibited reaction to the background signal. | > 5 |
| Hit Rate | The percentage of compounds in the library that are identified as hits. | 0.1 - 1% |
Section 2: Structure-Based Drug Design (SBDD)
Once initial hits are identified, the process of optimizing their properties to generate a "lead" compound begins. Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the biological target to guide this optimization process.[14][15][16]
The Rationale Behind Structure-Based Drug Design
SBDD is predicated on understanding the molecular interactions between a drug candidate and its target protein at an atomic level.[14] By visualizing how a compound binds to the active site of a protein, medicinal chemists can make rational modifications to the molecule to improve its potency, selectivity, and other pharmacologically important properties.[14][17] This iterative process of design, synthesis, and testing can significantly accelerate the lead optimization phase.[14]
Workflow for Structure-Based Drug Design
The SBDD cycle involves a close interplay between computational modeling, chemical synthesis, and biological testing.
Caption: The Iterative Cycle of Structure-Based Drug Design (SBDD).
Application Protocol: Virtual Screening using Molecular Docking
This protocol describes a computational approach to identify potential binders from a virtual compound library.
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex.[15][17] Docking algorithms score the different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for experimental testing.[15]
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
A high-resolution 3D structure of the target protein (from the Protein Data Bank or determined experimentally)
-
A virtual library of compounds in a suitable format (e.g., SDF, MOL2)
Procedure:
-
Target Preparation:
-
Load the protein structure into the modeling software.
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site or "docking box" based on the location of a known ligand or by identifying putative binding pockets.
-
-
Ligand Preparation:
-
Prepare the virtual compound library by generating 3D coordinates, assigning correct bond orders, and adding hydrogen atoms.
-
Generate different conformations and ionization states for each ligand, if desired.
-
-
Docking Simulation:
-
Run the docking algorithm to place each ligand from the library into the defined binding site of the target protein.
-
The software will generate multiple binding poses for each ligand and calculate a docking score for each pose.
-
-
Post-Docking Analysis and Filtering:
-
Rank the compounds based on their docking scores.
-
Visually inspect the binding poses of the top-scoring compounds to ensure they make sense chemically and form key interactions with the target protein.
-
Apply additional filters based on physicochemical properties (e.g., molecular weight, lipophilicity) to select a diverse set of promising candidates for experimental validation.
-
Section 3: ADME-Tox Profiling in Early Drug Discovery
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an acceptable toxicity (Tox) profile.[2][3][7] Assessing these properties early in the drug discovery process is crucial to avoid costly failures in later stages of development.[2][18][19]
The Rationale Behind Early ADME-Tox Assessment
Historically, a significant percentage of drug candidates failed in clinical trials due to poor pharmacokinetics or unexpected toxicity.[2][7] By integrating ADME-Tox profiling into the early stages of drug discovery, researchers can identify and address potential liabilities before significant resources are invested.[2] This "fail fast, fail cheap" approach allows for the selection of candidates with a higher probability of success in clinical development.[11]
Key In Vitro ADME-Tox Assays
A panel of in vitro assays is typically employed to assess the key ADME-Tox properties of drug candidates.
| ADME-Tox Property | Common In Vitro Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal permeability and oral absorption.[18] |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which a drug binds to plasma proteins, affecting its free concentration. |
| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of a compound in the presence of liver enzymes. |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Identifies potential drug-drug interactions by measuring the inhibition of major drug-metabolizing enzymes. |
| Toxicity | Cytotoxicity Assay (e.g., MTT, LDH) | Evaluates the general toxicity of a compound to cells. |
| Toxicity | hERG Channel Assay | Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel. |
Application Protocol: Caco-2 Permeability Assay
This protocol details a widely used in vitro model for predicting the oral absorption of drug candidates.
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. By measuring the rate at which a compound crosses this cell monolayer, its intestinal permeability can be estimated.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compounds and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a single concentration, e.g., 10 µM) to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.
Section 4: The Role of Mass Spectrometry in Biopharmaceutical Analysis
The development of biopharmaceuticals, such as monoclonal antibodies and other protein-based therapies, presents unique analytical challenges due to their large size and structural complexity.[20][21] Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of these complex molecules throughout the development lifecycle.[20][22][23]
The Power of Mass Spectrometry in Biologics Characterization
Mass spectrometry offers unparalleled sensitivity, specificity, and versatility for analyzing biopharmaceuticals.[20][24] It can provide information on:
-
Intact Molecular Weight: Confirming the correct mass of the protein and identifying major modifications.[20]
-
Peptide Mapping: Verifying the primary amino acid sequence and identifying post-translational modifications (PTMs).[20]
-
Glycosylation Profiling: Characterizing the complex carbohydrate structures attached to the protein, which are critical for its function and immunogenicity.
-
Higher-Order Structure: Probing the conformation and dynamics of the protein.[21]
-
Quantification: Measuring the concentration of the biopharmaceutical in biological matrices for pharmacokinetic studies.[22][23][24]
Workflow for Peptide Mapping using LC-MS/MS
Peptide mapping is a fundamental technique for confirming the identity and assessing the quality of a protein therapeutic.
Caption: Peptide Mapping Workflow for Protein Characterization.
Application Protocol: Intact Mass Analysis of a Monoclonal Antibody (mAb)
This protocol describes the determination of the molecular weight of an intact mAb using LC-MS.
Principle: The intact mass of a large protein like a mAb can be determined by electrospray ionization (ESI) mass spectrometry. The protein is introduced into the mass spectrometer, where it is ionized, producing a series of multiply charged ions. The resulting mass spectrum is a charge state distribution, which can be deconvoluted to determine the zero-charge mass of the protein.
Materials:
-
Purified mAb sample
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system
-
Solvents for LC (e.g., water and acetonitrile with 0.1% formic acid)
-
A suitable LC column for protein separation (e.g., a reversed-phase column)
Procedure:
-
Sample Preparation: Dilute the mAb sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.
-
LC Separation: Inject the sample onto the LC system. A shallow gradient of increasing organic solvent (acetonitrile) is typically used to elute the protein from the column and desalt it before it enters the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra across the LC peak corresponding to the mAb.
-
The mass spectrometer should be operated in positive ion mode with settings optimized for large molecule analysis.
-
-
Data Processing:
-
Combine the spectra across the chromatographic peak.
-
Use a deconvolution algorithm (e.g., MaxEnt) to transform the multiply charged spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show the molecular weights of the different glycoforms of the mAb.
-
Data Interpretation:
-
The major peaks in the deconvoluted spectrum correspond to the different combinations of glycans attached to the mAb.
-
The measured masses should be compared to the theoretical masses calculated from the amino acid sequence and the expected glycan structures.
-
This analysis confirms the identity of the mAb and provides an initial assessment of its glycosylation profile.
Conclusion
The applications and protocols detailed in this guide represent a fraction of the vast and dynamic field of pharmaceutical and medicinal chemistry. However, they highlight the critical interplay between innovative technologies, rigorous experimental design, and a deep understanding of chemical and biological principles that are essential for modern drug discovery and development.[25][26][27] By embracing these advanced methodologies, researchers can more effectively navigate the challenges of bringing new, safe, and effective medicines to patients.[1][5]
References
- 1. steeronresearch.com [steeronresearch.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 4. mtu.edu [mtu.edu]
- 5. alliedacademies.org [alliedacademies.org]
- 6. longdom.org [longdom.org]
- 7. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srgtalent.com [srgtalent.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 14. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 15. Structure-based drug design (SBDD) – REVIVE [revive.gardp.org]
- 16. fiveable.me [fiveable.me]
- 17. Principles of Structure-Based Design - Drug Design Org [drugdesign.org]
- 18. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. longdom.org [longdom.org]
- 25. akinik.com [akinik.com]
- 26. Pharmaceutical Chemistry Advances: Revealing Innovative Approaches to Drug Development | Journal of Drug Discovery and Development ( ISSN:2581-6861) [medicaljournalshouse.com]
- 27. matjournals.net [matjournals.net]
Application Notes and Protocols for Exploring the Antimicrobial Potential of 5-nitro-1H-indazole-3-carboxylic acid
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The indazole nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and notably, antimicrobial properties.[1][2] This application note focuses on a specific derivative, 5-nitro-1H-indazole-3-carboxylic acid, a compound distinguished by the presence of a nitro group, a functionality associated with the antimicrobial activity of several established drugs.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial applications of this compound. We will provide a scientifically grounded rationale for its potential mechanism of action, detailed, step-by-step protocols for assessing its antimicrobial efficacy and cytotoxicity, and a framework for data interpretation. The methodologies described herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[4][5][6][7]
Scientific Rationale and a Mechanistic Hypothesis
The antimicrobial potential of this compound is predicated on the synergistic interplay between the indazole core and the nitro functional group. Indazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][8][9] The core structure can be envisioned as a bioisostere of indole, a common motif in biologically active compounds, allowing for interactions with various microbial targets.
The presence of the nitro group is particularly significant. Nitroaromatic compounds often function as prodrugs, requiring intracellular bioactivation to exert their antimicrobial effects.[3][10][11][12][13] A plausible mechanism of action for this compound involves the enzymatic reduction of the nitro group within the microbial cell. This reduction, catalyzed by microbial nitroreductases, generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[3][10] These reactive species can induce significant cellular damage through multiple pathways, including covalent modification of proteins and, most notably, oxidative damage to DNA, ultimately leading to cell death.[3]
References
- 1. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. scielo.br [scielo.br]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with 5-nitro-1H-indazole-3-carboxylic acid
Introduction: The Role of 5-nitro-1H-indazole-3-carboxylic acid in Enzyme Inhibition Studies
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] this compound is a key intermediate used in the synthesis of novel bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[2] Its structural features make it a compelling candidate for investigation as an enzyme inhibitor, a critical area of research in drug discovery and development. Many life-saving medicines function by specifically blocking the activity of enzymes involved in disease pathways.[3][4]
Enzyme inhibition assays are fundamental procedures to determine the potency and mechanism of action of a compound like this compound.[4] These assays quantify how effectively a compound reduces an enzyme's activity and reveal how it interacts with the enzyme and its substrate. This application note provides a comprehensive guide, from foundational principles to detailed experimental protocols, for characterizing the inhibitory effects of this compound on a target enzyme.
Foundational Principles of Enzyme Inhibition
An enzyme inhibition assay measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[3] Understanding the mode of inhibition is crucial as it provides insight into the inhibitor's binding mechanism, which is vital for structure-activity relationship (SAR) studies and lead optimization. Reversible inhibitors, which bind non-covalently, are primarily classified into three main types.[4][5][6]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This inhibition can be overcome by increasing the substrate concentration. Kinetically, this results in an increase in the apparent Michaelis constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged.[4][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. It can bind to either the free enzyme or the enzyme-substrate (ES) complex. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, Vₘₐₓ is decreased, but Kₘ remains the same.[4][5]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex at an allosteric site. This type of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vₘₐₓ and Kₘ.[4]
-
Mixed Inhibition: This is a more general case where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Kₘ and Vₘₐₓ.[4][7]
Caption: Mechanisms of Reversible Enzyme Inhibition.
Experimental Design: From Initial Screening to Mechanism of Action
A systematic evaluation of an inhibitor involves a multi-step process. The first step is to determine the inhibitor's potency, typically by calculating its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8][9] Following this, mechanism of action (MOA) studies are conducted to determine the type of inhibition.
Caption: Workflow for Inhibitor Characterization.
Protocol 1: IC₅₀ Determination Assay
This protocol describes a general method for determining the IC₅₀ value of this compound using a 96-well plate format and a spectrophotometric readout.
Materials and Reagents
-
Enzyme: Purified target enzyme of interest.
-
Substrate: A substrate that yields a chromogenic or fluorogenic product upon enzymatic action.
-
Inhibitor: this compound (MW: 207.15 g/mol [2][10]), dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10-50 mM).
-
Assay Buffer: Buffer optimized for the target enzyme's activity (pH, ionic strength).
-
Controls: A known inhibitor for the enzyme (positive control) and the solvent used for the inhibitor (vehicle control, e.g., DMSO).[5]
-
Equipment: 96-well microplates (clear, flat-bottom for colorimetric assays), multichannel pipettes, microplate reader (spectrophotometer).
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution. A common approach is to use an 8-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Prepare enough of each dilution for triplicate wells.
-
Assay Plate Setup: Prepare the 96-well plate according to the layout below. It is crucial to include proper controls.[11][12]
-
100% Activity Control (No Inhibitor): Add assay buffer and the vehicle (DMSO) to these wells. This represents the uninhibited reaction rate.
-
0% Activity Control (Blank): Add assay buffer but no enzyme. This accounts for any non-enzymatic substrate degradation.
-
Test Wells: Add the different dilutions of this compound.
-
-
Enzyme Addition & Pre-incubation: Add the enzyme solution to all wells except the 0% activity blanks. The enzyme should be diluted in assay buffer to a concentration that produces a robust but linear signal over the intended reaction time.[3] Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for obtaining accurate potency measurements.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[13]
-
Monitor the Reaction: Immediately place the plate in the microplate reader. Measure the absorbance (or fluorescence) over time (kinetic mode) or at a single fixed endpoint after a specific incubation period. Ensure the reaction remains in the initial velocity phase (typically <10% substrate conversion).[13]
Sample Plate Layout and Data
| Well(s) | Enzyme | Substrate | Inhibitor (Varying Conc.) | Vehicle (DMSO) | Purpose |
| A1-A3 | + | + | - | + | 100% Activity |
| B1-B3 | - | + | - | + | 0% Activity (Blank) |
| C1-C3 | + | + | Concentration 1 | - | Test Compound |
| D1-D3 | + | + | Concentration 2 | - | Test Compound |
| ... | ... | ... | ... | ... | ... |
| H1-H3 | + | + | Concentration 8 | - | Test Compound |
Protocol 2: Mechanism of Action (MOA) Studies
Once the IC₅₀ is determined, this experiment elucidates the mechanism of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.
Step-by-Step Methodology
-
Experimental Setup: This experiment is a matrix. You will test several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) against a range of substrate concentrations (e.g., 0.5x Kₘ to 10x Kₘ).[5]
-
Assay Procedure: For each fixed inhibitor concentration, perform a substrate titration curve. The assay steps (pre-incubation, reaction initiation, monitoring) are the same as in the IC₅₀ protocol.
-
Data Collection: Record the initial reaction velocity (rate) for each combination of substrate and inhibitor concentration.
Data Analysis and Interpretation
IC₅₀ Value Calculation
-
Normalize Data: Subtract the average blank reading from all wells. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[8]
-
Fit the Data: Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (sigmoidal dose-response) equation. The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[13][14] A lower IC₅₀ value indicates a more potent inhibitor.[14]
MOA Determination using Lineweaver-Burk Plots
The Lineweaver-Burk plot is a double reciprocal graph of 1/velocity (Y-axis) versus 1/[Substrate] (X-axis). It linearizes the Michaelis-Menten kinetics, allowing for a visual determination of the inhibition type.[15]
-
Calculate Reciprocals: For each data set (corresponding to a fixed inhibitor concentration), calculate 1/v and 1/[S].
-
Plot the Data: Create a Lineweaver-Burk plot. You will have a separate line for each inhibitor concentration.
-
Interpret the Plot:
-
Competitive Inhibition: Lines will intersect on the Y-axis (Vₘₐₓ is unchanged).
-
Non-competitive Inhibition: Lines will intersect on the X-axis (Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols for IC₅₀ determination and mechanism of action studies, researchers can obtain reliable and reproducible data on the compound's potency and kinetic behavior. These findings are essential for guiding further medicinal chemistry efforts and advancing the compound through the drug discovery pipeline.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Experiments | BioNinja [old-ib.bioninja.com.au]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Role of 5-Nitro-1H-indazole-3-carboxylic Acid in Cancer Research
Abstract
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-nitro-1H-indazole-3-carboxylic acid in modern cancer research. While not a therapeutic agent in itself, this compound is a pivotal starting material and structural scaffold for the synthesis of potent oncology drugs. This document elucidates the mechanistic basis for its utility, focusing on its role in the development of PARP and kinase inhibitors, and provides detailed, field-proven protocols for the synthesis and evaluation of its derivatives.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a "privileged" scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the active sites of various enzymes, particularly kinases and poly(ADP-ribose) polymerase (PARP).[1][2] this compound is a highly versatile derivative of this core structure. The presence of three key functional groups—the indazole ring, a carboxylic acid at the 3-position, and a nitro group at the 5-position—provides a rich chemical handle for synthetic transformations.
-
Indazole Core : Acts as a bioisostere of indole, establishing critical interactions with protein targets.[1]
-
Carboxylic Acid Group : Enables the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[3]
-
Nitro Group : Can be readily reduced to an amine, providing a vector for further functionalization and diversification of the molecular structure.
Consequently, this compound is not just a chemical reagent but a strategic building block for creating libraries of potential anti-cancer compounds.[4][5]
Mechanistic Insights: Targeting Key Cancer Pathways
The true value of this compound is realized in the potent and selective inhibitors synthesized from it. These derivatives primarily target two critical pathways in oncology: DNA damage repair (via PARP inhibition) and signal transduction (via kinase inhibition).
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient.
Inhibition of PARP in these BRCA-deficient cells creates a "synthetic lethality" scenario.[6] When SSBs are not repaired by PARP, they accumulate and lead to the collapse of replication forks during cell division, creating DSBs. Since the HRR pathway is non-functional, the cell cannot repair these DSBs and undergoes apoptosis. Marketed drugs like Niraparib, which contains an indazole core, leverage this very mechanism.[7][8] this compound serves as a foundational scaffold for developing novel PARP inhibitors that can trap the PARP enzyme on DNA, leading to cancer cell death.[7][9]
Kinase Inhibition
The indazole scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2] Marketed drugs like Pazopanib and Axitinib, both containing an indazole core, are multi-kinase inhibitors targeting VEGFR, PDGFR, and other tyrosine kinases involved in tumor angiogenesis and growth.[1] The functionalization at the 3-position of the indazole ring, readily achieved from this compound, is critical for achieving high binding affinity and selectivity in the ATP-binding pocket of these kinases.[1][10]
Synthetic Protocols: From Building Block to Bioactive Scaffold
The following protocol provides a general, two-step method for converting this compound into an amide derivative, a common intermediate in the synthesis of kinase and PARP inhibitors.
Protocol 3.1: Synthesis of an N-aryl-5-nitro-1H-indazole-3-carboxamide
Causality: This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary amine to form a stable amide bond. This is a standard and efficient method for amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired aryl amine (e.g., aniline)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Magnetic stirrer, round-bottom flasks, condenser, nitrogen atmosphere setup
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
Suspend 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 2.0-3.0 equivalents of thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-nitro-1H-indazole-3-carbonyl chloride. Proceed immediately to the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve 1.1 equivalents of the desired aryl amine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-5-nitro-1H-indazole-3-carboxamide.
-
In Vitro Evaluation: Protocols for Assessing Anti-Cancer Activity
Once a library of derivatives is synthesized, a robust pipeline of in vitro assays is required to determine their biological activity.
Protocol 4.1: Cell Viability (MTT) Assay
Causality: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., K562, A549, Hep-G2)[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Add 100 µL of the diluted compound to the wells (final concentrations typically range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 6o (Example) | K562 (Leukemia) | 5.15[10] |
| Derivative 6o (Example) | A549 (Lung) | >50[10] |
| Derivative 6o (Example) | PC-3 (Prostate) | 21.4[10] |
| 5-Fluorouracil (Control) | K562 (Leukemia) | 8.32[10] |
Table 1: Representative IC₅₀ values for an indazole derivative against various cancer cell lines, demonstrating potency and selectivity. Data is illustrative based on published findings.[10]
Protocol 4.2: Western Blotting for PARP Cleavage
Causality: To confirm if cell death is occurring via apoptosis, Western blotting can detect the cleavage of PARP-1 (from its full-length ~116 kDa form to the ~89 kDa cleaved fragment) by caspases, a hallmark of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA or Bradford assay kit for protein quantification
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Step-by-Step Procedure:
-
Cell Lysis: Treat cells with the indazole derivative at its IC₅₀ concentration for 24-48 hours. Lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-PARP) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading. An increase in the 89 kDa band in treated samples indicates apoptosis.
Conclusion and Future Directions
This compound is a cornerstone for innovation in oncology drug discovery. Its strategic importance lies not in its own bioactivity, but in its role as a versatile platform for synthesizing next-generation targeted therapies. The protocols detailed herein provide a robust framework for researchers to synthesize novel indazole derivatives and rigorously evaluate their potential as anti-cancer agents. Future research should focus on leveraging this scaffold to develop inhibitors with novel mechanisms of action, improved selectivity, and the ability to overcome existing drug resistance.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Nitro-1H-indazole-3-carboxylic Acid in Agrochemical Research
Foreword: Unlocking the Agrochemical Potential of a Versatile Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal and agrochemical research.[1][2][3][4][5] Its unique electronic configuration and structural versatility have led to the development of a wide array of bioactive molecules, including herbicides, fungicides, insecticides, and plant growth regulators.[1][6][7][8][9][10][11] Within this promising class of compounds, 5-nitro-1H-indazole-3-carboxylic acid stands out as a key building block for creating novel agrochemicals.[12][13] The presence of the nitro group, a strong electron-withdrawing moiety, is known to enhance the biological activity of many heterocyclic compounds.[6]
These application notes provide a comprehensive guide for researchers and scientists exploring the agrochemical applications of this compound. We will delve into its potential as a herbicide, fungicide, and plant growth regulator, providing detailed protocols for synthesis, bioassays, and data analysis. Our focus is on not just the "how" but the "why," offering insights into the rationale behind experimental design and empowering you to innovate within this exciting area of research.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in agrochemical research. These properties influence its solubility, stability, and bioavailability, which are critical for formulation and delivery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78155-76-7 | [12] |
| Molecular Formula | C₈H₅N₃O₄ | [12] |
| Molecular Weight | 207.15 g/mol | [12] |
| Appearance | Colorless to yellow solid | [12] |
| Purity | ≥ 95% (NMR) | [12] |
| Storage Conditions | 0-8°C | [12] |
Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate
For many agrochemical screening programs, the esterified form of a carboxylic acid is preferred due to its increased membrane permeability. The following protocol details the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate from this compound.[14]
Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, suspend 8 g (38.64 mmol) of this compound in 80 cm³ of methanol.
-
Acid Catalyst Addition: Cool the reaction mixture to below 10°C using an ice bath. Slowly add concentrated H₂SO₄ (19.323 mmol) dropwise over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
Reflux: Once the addition is complete, reflux the reaction mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Isolation and Purification: Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.[14]
Potential Agrochemical Applications and Bioassay Protocols
The indazole scaffold has been shown to exhibit a broad spectrum of biological activities relevant to agriculture.[10] Here, we outline the potential applications of this compound and provide detailed protocols for preliminary screening.
Herbicidal Activity
Derivatives of indazole have shown promise as herbicides, with some exhibiting activity comparable to commercial standards like picloram.[6] The mechanism of action for some indazole-based herbicides is believed to be through the mimicry of the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[6] The electron-withdrawing nature of the nitro group on the indazole ring may enhance this activity.[6]
Protocol 2: Pre-emergence Herbicidal Activity Assay
-
Test Species: Select a panel of monocotyledonous (e.g., Echinochloa crus-galli - barnyard grass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Compound Preparation: Prepare a stock solution of this compound (or its methyl ester) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).
-
Soil Treatment: Fill pots with a standardized soil mix. Apply the test solutions evenly to the soil surface. Include a solvent-only control and a positive control (a commercial herbicide).
-
Sowing: Sow the seeds of the test weed species in the treated pots.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of germinated seeds and measuring the shoot and root length of the surviving seedlings. Calculate the percentage of inhibition relative to the solvent control.
Protocol 3: Post-emergence Herbicidal Activity Assay
-
Plant Cultivation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Foliar Application: Prepare the test solutions as described in Protocol 2. Apply the solutions as a fine mist to the foliage of the test plants until runoff.
-
Incubation and Data Collection: Maintain the plants in a controlled environment and assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100%, where 100% is complete kill) to quantify the phytotoxicity.
Diagram 1: Herbicidal Bioassay Workflow
Caption: Workflow for pre- and post-emergence herbicidal screening.
Fungicidal Activity
Indazole derivatives have also been investigated for their antifungal properties against a range of plant pathogenic fungi.[8][11] The development of novel fungicides is crucial for managing crop diseases and overcoming resistance to existing treatments.
Protocol 4: In Vitro Antifungal Assay (Poisoned Food Technique)
-
Test Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani).
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations. Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the solidified agar plates.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the respective fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition.
Diagram 2: Antifungal Bioassay Workflow
Caption: Workflow for in vitro antifungal screening.
Plant Growth Regulation
Some indazole derivatives have been shown to influence plant growth, acting as either inhibitors or promoters depending on the concentration and plant species.[9][15] This suggests a potential application of this compound in modulating plant development for improved crop yield or quality. Indole derivatives, to which indazoles are related, are well-known plant growth regulators.[16]
Protocol 5: Seed Germination and Seedling Growth Assay
-
Test Species: Select a model plant species (e.g., Arabidopsis thaliana, lettuce, or wheat).
-
Compound Preparation: Prepare a series of aqueous solutions of this compound at various concentrations.
-
Seed Treatment: Surface-sterilize the seeds and place them on filter paper in Petri dishes. Add a defined volume of the test solution to each Petri dish.
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period, record the germination percentage, and measure the primary root and shoot length of the seedlings.
Data Analysis and Interpretation
For all bioassays, it is crucial to include appropriate controls (negative/solvent and positive) and to perform experiments with sufficient replication. The results should be statistically analyzed to determine the significance of the observed effects. For dose-response experiments, calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values to quantify the potency of the compound.
Future Directions and Considerations
The protocols provided here serve as a starting point for evaluating the agrochemical potential of this compound. Positive results in these preliminary screens should be followed by more in-depth studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the key structural features responsible for its biological activity.
-
Mechanism of Action Studies: Investigate the biochemical and molecular targets of the compound to understand how it exerts its effects.
-
Greenhouse and Field Trials: Evaluate the efficacy of promising compounds under more realistic growing conditions.
-
Toxicology and Environmental Fate Studies: Assess the safety profile of the compound for non-target organisms and its persistence in the environment.
By systematically applying these protocols and principles, researchers can effectively explore the potential of this compound and its derivatives as novel solutions for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis of 3-Aryl-1< /i>H< //i>-Indazoles and Their Effects on Plant Growth [lirias.kuleuven.be]
- 16. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 5-nitro-1H-indazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-nitro-1H-indazole-3-carboxylic Acid Esters in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a wide array of bioactive molecules. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting activities such as kinase inhibition for cancer therapy and potent anti-parasitic properties.[1][2] Specifically, the introduction of a nitro group at the 5-position can enhance or modulate the biological activity, for instance, by inducing oxidative stress in target organisms like Trypanosoma cruzi, the causative agent of Chagas disease.[1]
Esterification of the 3-carboxylic acid group is a critical step in the derivatization of this scaffold. It allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The resulting esters serve as key intermediates for further functionalization, such as amidation, or can themselves be the final active pharmaceutical ingredient (API).[3] This application note provides detailed protocols for two robust esterification methods—Fischer-Speier Esterification and Steglich Esterification—offering researchers a comprehensive guide to selecting and executing the most appropriate strategy for their synthetic goals.
Strategic Selection of an Esterification Protocol: A Comparative Analysis
The choice between an acid-catalyzed method like Fischer esterification and a coupling agent-mediated approach like Steglich esterification depends on the substrate's sensitivity, the desired scale, and the required reaction conditions.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄, p-TsOH) | Carbodiimide (e.g., DCC, DIC) and a nucleophilic catalyst (DMAP) |
| Conditions | High temperature (reflux), often with excess alcohol | Mild, often room temperature, neutral pH |
| Byproducts | Water | Substituted urea (e.g., Dicyclohexylurea - DCU) |
| Reversibility | Reversible; requires removal of water or use of excess alcohol to drive to completion | Essentially irreversible |
| Substrate Scope | Best for simple, robust molecules. Not suitable for acid-labile substrates. | Excellent for complex, acid-sensitive, or sterically hindered substrates.[4] |
| Advantages | Inexpensive reagents, simple setup, good for large-scale synthesis.[5] | High yields, mild conditions, broad substrate compatibility.[6][7] |
| Disadvantages | Harsh conditions can lead to side reactions or degradation of sensitive molecules.[8] | More expensive reagents, formation of urea byproduct can complicate purification.[5] |
For this compound, both methods are viable. The indazole ring is relatively stable, but the nitro group can be sensitive to harsh reductive conditions, which are not a concern here. The choice, therefore, hinges on the presence of other functional groups in a more complex derivative, the desired reaction time, and purification considerations.
Method 1: Fischer-Speier Esterification
This classic method relies on an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.[9][10] The reaction is an equilibrium process, and to achieve high yields, it is typically driven forward by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water byproduct as it forms.[10][11]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps.
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate
| Reagents & Materials | M.W. | Amount | Moles | Equiv. |
| This compound | 207.15 | 5.0 g | 24.1 mmol | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1.3 mL | 24.1 mmol | 1.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~150 mL | - | Quench |
| Deionized Water | - | ~200 mL | - | Wash |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 24.1 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir to suspend the acid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.3 mL, 24.1 mmol) to the stirring suspension. The addition is exothermic and should be done in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice (~200 g). A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove excess acid and methanol.
-
Purification: The crude product can be further purified by recrystallization from methanol or ethanol to yield pale yellow needles.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[6] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol, especially for less reactive or sterically hindered alcohols.[4] This method is performed under neutral conditions at or below room temperature, making it ideal for substrates with acid- or base-labile functional groups.[4]
Reaction Mechanism: Steglich Esterification
The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form an even more reactive N-acylpyridinium species. This "active ester" readily reacts with the alcohol to form the final product.
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate
| Reagents & Materials | M.W. | Amount | Moles | Equiv. |
| This compound | 207.15 | 2.07 g | 10.0 mmol | 1.0 |
| Ethanol (EtOH) | 46.07 | 0.69 mL | 12.0 mmol | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 mmol | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 mmol | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | Solvent |
| 0.5 M Hydrochloric Acid (HCl) | - | ~50 mL | - | Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~50 mL | - | Wash |
| Brine | - | ~50 mL | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | Drying |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.07 g, 10.0 mmol), 4-dimethylaminopyridine (122 mg, 1.0 mmol), and anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add ethanol (0.69 mL, 12.0 mmol) to the mixture.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
DCC Addition: Add a solution of DCC (2.27 g, 11.0 mmol) in a small amount of anhydrous DCM dropwise to the cold reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up (Washing): Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl ester.
Product Characterization
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. For methyl 5-nitro-1H-indazole-3-carboxylate, characteristic peaks would include a singlet for the methyl ester protons (~3.9 ppm) and distinct aromatic proton signals for the indazole ring.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point indicates high purity. For example, methyl 5-nitro-1H-indazole-3-carboxylate has a reported melting point of 234-236 °C.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl stretch (~1720-1740 cm⁻¹).
Conclusion
The esterification of this compound is a fundamental transformation for the development of novel therapeutic agents. The choice between the cost-effective, scalable Fischer esterification and the mild, versatile Steglich esterification allows researchers to tailor their synthetic approach to the specific needs of their project. The detailed protocols provided herein offer a reliable foundation for the successful synthesis and purification of these valuable chemical intermediates, empowering further exploration in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. differencebetween.com [differencebetween.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. rsc.org [rsc.org]
Application Note & Protocol: High-Efficiency Amide Coupling of 5-nitro-1H-indazole-3-carboxylic Acid for Drug Discovery Scaffolds
Introduction: The Significance of the 5-Nitro-1H-indazole-3-carboxamide Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to neuroscience.[1][2] Specifically, the 5-nitro-1H-indazole-3-carboxamide moiety is a critical pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and anti-parasitic drugs. The electron-withdrawing nature of the nitro group can significantly influence molecular interactions and metabolic stability, making this a desirable feature in drug design.
The construction of these molecules hinges on the robust and efficient formation of an amide bond between 5-nitro-1H-indazole-3-carboxylic acid and a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" intermediate.[3][5]
This guide provides a detailed, field-proven protocol for the amide coupling of this compound, with a focus on the highly efficient uronium salt-based coupling reagent, HATU. We will delve into the mechanistic rationale behind the procedural steps, offer practical guidance for reagent selection, and provide a comprehensive troubleshooting framework to empower researchers in their synthetic endeavors.
Mechanistic Spotlight: HATU-Mediated Carboxylic Acid Activation
To achieve a successful amide coupling, the carboxylic acid's hydroxyl group must be transformed into a better leaving group. Modern coupling reagents, developed extensively from peptide synthesis research, accomplish this with high efficiency and minimal side reactions, particularly suppression of racemization when coupling chiral amines.[6][7] Among the most effective are aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][8]
The HATU-mediated coupling process occurs in two distinct stages:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the this compound is deprotonated to form a carboxylate anion. This anion then performs a nucleophilic attack on the electron-deficient carbon of HATU. This step forms a highly reactive O-acylisouronium intermediate, which is rapidly converted into a more stable OAt-active ester.[9][10][11] This active ester is the key electrophile in the reaction.
-
Nucleophilic Acyl Substitution: The desired amine, acting as the nucleophile, attacks the carbonyl carbon of the OAt-active ester. This forms a tetrahedral intermediate which then collapses to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[6] The pyridine nitrogen atom within the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[9]
Caption: Figure 1: Mechanism of HATU-Mediated Amide Coupling.
Key Experimental Parameters & Reagent Selection
The success of the coupling reaction is contingent on the careful selection of reagents and solvents. The following table summarizes the critical components for the amide coupling of this compound.
| Component | Recommended Reagent | Equivalents | Rationale & Key Considerations |
| Carboxylic Acid | This compound | 1.0 | The limiting reagent. Ensure it is dry and of high purity. The electron-withdrawing nitro group enhances the acidity of the carboxylic proton but does not significantly interfere with the coupling mechanism. |
| Coupling Reagent | HATU | 1.0 - 1.2 | Highly efficient, rapid reaction rates, and suppresses racemization. Ideal for challenging or sterically hindered amines.[6][8] HBTU or PyBOP are also effective alternatives.[8] EDC/HOBt is a more economical option but may be less effective for difficult couplings.[12] |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. Ensure the amine is free of moisture. For valuable or complex amines, using 1.0 equivalent is acceptable. |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 | A bulky, non-nucleophilic tertiary amine is essential. It deprotonates the carboxylic acid and neutralizes the acidic byproducts (e.g., HPF₆ from HATU) without competing as a nucleophile.[8][13] Triethylamine (TEA) is a suitable alternative.[12] |
| Solvent | DMF (anhydrous) | N/A (~0.1 M) | N,N-Dimethylformamide is the preferred solvent due to its excellent solvating power for the polar starting materials, reagents, and intermediates.[8][9] Anhydrous grade is critical to prevent hydrolysis of the active ester. Dichloromethane (DCM) can also be used if solubility permits.[8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the HATU-mediated coupling of an amine to this compound on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the amine.
Caption: Figure 2: Experimental Workflow for Amide Coupling.
Materials and Equipment
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
-
TLC plates, LC-MS system
-
Rotary evaporator, column chromatography setup (silica gel)
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq) followed by DIPEA (2.5 eq).[8] Stir for 2-5 minutes.
-
Activation and Coupling: Add HATU (1.1 eq) to the mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by TLC or LC-MS. Reactions are typically complete within 2-6 hours.[8]
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution, for example starting with hexane/ethyl acetate and moving to a system with higher polarity like chloroform/methanol, is often effective for isolating the desired amide.[12][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation.3. Poor solubility of starting materials. | 1. Use fresh, anhydrous solvent and reagents. Ensure the amine is dry.[6]2. Increase the equivalents of HATU and DIPEA slightly (e.g., to 1.2 and 3.0 eq, respectively). Consider a pre-activation step: stir the acid, HATU, and DIPEA for 15-20 minutes before adding the amine.[8]3. If solubility in DMF is poor, gentle warming (40-50 °C) may be required.[8] |
| Multiple Spots on TLC (Side Products) | 1. Incomplete reaction (starting materials remain).2. Reaction of DIPEA with the active ester (rare but possible).3. Degradation of starting material or product. | 1. Allow the reaction to run longer or consider gentle heating.[8]2. Ensure the correct order of addition (amine and base before HATU, or pre-activation).3. Confirm the stability of your amine under the basic reaction conditions. |
| Difficulty Removing Byproducts | Tetramethylurea (from HATU) is highly polar and water-soluble, but can sometimes persist. | Perform multiple aqueous washes during the work-up. A wash with dilute aqueous HCl (if the product is stable) can also help remove basic impurities. Diligent column chromatography is key.[6] |
Conclusion
The amide coupling of this compound is a cornerstone reaction for the synthesis of medicinally relevant compounds. By employing a robust coupling reagent like HATU and adhering to anhydrous conditions, researchers can achieve high yields and purity. Understanding the underlying mechanism of carboxylic acid activation allows for logical troubleshooting and optimization. The protocol detailed herein provides a reliable and efficient pathway to constructing the valuable 5-nitro-1H-indazole-3-carboxamide scaffold, facilitating the advancement of drug discovery and development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. fishersci.dk [fishersci.dk]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
use as an intermediate for synthesizing kinase inhibitors
Application Note & Protocol Guide
Topic: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Core Intermediate for Synthesizing Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] A highly successful strategy in this field is the use of "privileged scaffolds," core molecular frameworks that can be readily modified to generate potent and selective inhibitors against various kinase targets.[5][6] This guide provides a detailed examination of the pyrazolo[3,4-d]pyrimidine scaffold, an adenine isostere that serves as a versatile intermediate in the synthesis of numerous kinase inhibitors.[7][8] We will explore the rationale for its use, provide detailed, field-proven protocols for its synthesis and elaboration into a potent Src kinase inhibitor, and outline methods for its chemical and biological validation.
Introduction: The Power of the Privileged Scaffold
The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[9] This conservation presents a significant challenge for developing selective inhibitors. The concept of the "privileged scaffold" addresses this by providing a core structure that effectively binds to the common features of the ATP pocket, particularly the hinge region, which anchors the adenine portion of ATP.[10][11] The pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of such a scaffold.[7][8] As an isostere of adenine, it is perfectly suited to form the key hydrogen bonds with the kinase hinge region that are essential for high-affinity binding.[8] This allows the core intermediate to act as a versatile anchor, onto which various substituents can be appended to achieve potency and selectivity for a specific kinase target.
The FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, is a prominent example that features the pyrazolo[3,4-d]pyrimidine core, underscoring the clinical and therapeutic relevance of this intermediate.[7]
Target Spotlight: Src Tyrosine Kinase
To illustrate the application of our intermediate, we will focus on targeting Src, a non-receptor tyrosine kinase and a well-established proto-oncogene.[2][12] Elevated Src activity is implicated in the growth and metastasis of numerous solid tumors, including those of the breast, colon, and lung.[13] Src is a central node in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[14] Therefore, potent and selective Src inhibitors are highly sought-after as therapeutic agents.
Figure 1: Simplified Src signaling pathway and point of inhibition.
Synthesis Protocol: The Core Intermediate
We will synthesize a functionalized pyrazolo[3,4-d]pyrimidine core starting from a substituted 5-aminopyrazole derivative. This multi-step synthesis is robust and provides a key intermediate ready for diversification.
Protocol 3.1: Synthesis of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
This initial step creates the core pyrazole ring, which will be fused with a pyrimidine ring later.
-
Rationale: The reaction between ethoxymethylenemalononitrile and tert-butylhydrazine is a classic Gewald-type reaction for pyrazole synthesis. Tert-butylhydrazine is chosen to provide a bulky protecting group on the N1 position, which can direct subsequent reactions and influence solubility.
-
Materials:
-
Ethoxymethylenemalononitrile (1.0 eq)
-
tert-Butylhydrazine hydrochloride (1.05 eq)
-
Triethylamine (2.5 eq)
-
Ethanol (approx. 0.2 M solution)
-
-
Procedure:
-
Suspend tert-butylhydrazine hydrochloride in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension. This deprotonates the hydrazine hydrochloride in situ to yield the free base. Stir for 20 minutes.
-
Add ethoxymethylenemalononitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume in vacuo.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the pure 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
-
Protocol 3.2: Synthesis of 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Intermediate)
This is the critical cyclization step to form the privileged scaffold.
-
Rationale: Formamide serves as both the reagent (a source of the C4 carbon and N3 nitrogen of the pyrimidine ring) and a high-boiling solvent, facilitating the necessary high-temperature cyclization.
-
Materials:
-
5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide
-
-
Procedure:
-
Combine the aminopyrazole carbonitrile from Protocol 3.1 with an excess of formamide in a flask equipped with a reflux condenser.
-
Heat the mixture to 180-190 °C for 8-12 hours. The reaction is typically driven to completion by the long reaction time at high temperature.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add water to the flask to precipitate more product and dilute the formamide.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove residual impurities.
-
Dry the product under high vacuum. This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
-
From Intermediate to Inhibitor: Synthesis of a PP1 Analog
With the core intermediate in hand, we can now install the substituents that will confer selectivity and potency against Src kinase. We will perform a nucleophilic aromatic substitution (SNAr) to add a substituted aniline, a common feature in many Src inhibitors.[15]
Figure 2: High-level synthetic workflow from starting material to final inhibitor.
Protocol 4.1: Synthesis of N-(4-methylphenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Rationale: This protocol first converts the 4-amino group to a 4-chloro group, which is a better leaving group for the subsequent SNAr reaction with the desired aniline. The use of a palladium catalyst in the subsequent Buchwald-Hartwig amination is a modern, highly efficient method for forming the C-N bond.
-
Step A: Chlorination
-
Carefully add the pyrazolo[3,4-d]pyrimidin-4-amine intermediate (1.0 eq) to phosphorus oxychloride (POCl3) at 0 °C.
-
Heat the reaction to reflux (approx. 105 °C) for 3-4 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate, dry the organic layer, and concentrate to yield the 4-chloro intermediate.
-
-
Step B: Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 4-chloro-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-methylaniline (p-toluidine, 1.1 eq), a palladium catalyst like Pd2(dba)3 (0.02 eq), a ligand such as Xantphos (0.04 eq), and a base like cesium carbonate (Cs2CO3, 2.0 eq).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final inhibitor.
-
Quality Control and Characterization
It is imperative to confirm the identity and purity of the synthesized intermediate and final product.
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the purity of column fractions.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound (typically >95% is required for biological assays).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. An exact mass from High-Resolution Mass Spectrometry (HRMS) provides confirmation of the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide the structural fingerprint of the molecule, confirming that the correct isomer has been synthesized and that the structure is as expected.
Biological Evaluation: In Vitro Kinase Assay
The ultimate test of the synthesized compound is its ability to inhibit the target kinase.
Protocol 6.1: Src Kinase Inhibition Assay (IC50 Determination)
-
Rationale: This assay measures the ability of the synthesized inhibitor to compete with ATP and prevent the phosphorylation of a peptide substrate by Src kinase. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection reagent. The IC50 is the concentration of inhibitor required to reduce the kinase activity by 50%.
-
Materials:
-
Recombinant human Src kinase enzyme.
-
Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
Synthesized inhibitor, dissolved in DMSO to create a stock solution.
-
Kinase assay buffer (containing MgCl2, DTT, etc.).
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add the Src kinase enzyme and the peptide substrate to all wells (except "no enzyme" controls) and briefly incubate to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. KDR (VEGFR-2) |
| Synthesized Inhibitor | Src | 15 | >100-fold |
| Dasatinib (Control) | Src | <1 | ~1-fold |
Table 1: Example biological data for the synthesized pyrazolo[3,4-d]pyrimidine-based inhibitor compared to a known multi-kinase inhibitor, Dasatinib.
Figure 3: The pyrazolo[3,4-d]pyrimidine core mimics adenine to anchor in the kinase hinge region.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a powerful and validated intermediate in the synthesis of kinase inhibitors. Its ability to mimic adenine allows it to effectively anchor in the highly conserved hinge region of the kinase ATP-binding site. As demonstrated, a functionalized core can be synthesized in a straightforward, scalable manner. This core serves as a launching point for diversification through modern synthetic chemistry techniques, enabling the rapid generation of potent and selective inhibitors against high-value disease targets like Src kinase. The protocols outlined herein provide a self-validating framework for researchers to synthesize and evaluate their own novel kinase inhibitors based on this privileged scaffold.
References
- 1. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthetic SRC-kinase domain inhibitors and their structural requirements [unige.iris.cineca.it]
- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This compound is a valuable intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, and also serves as a building block in the agrochemical industry.[1]
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the principal synthetic strategies for preparing this compound?
A1: There are two primary retrosynthetic pathways for this target molecule. The most common approach is the direct nitration of the pre-formed 1H-indazole-3-carboxylic acid skeleton via electrophilic aromatic substitution.[2] An alternative strategy involves constructing the indazole ring from an already nitrated precursor, such as through the diazotization and cyclization of a substituted o-toluidine or aniline derivative.[3][4][5] The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.
Q2: What is the primary challenge when performing direct nitration on 1H-indazole-3-carboxylic acid?
A2: The critical challenge is controlling the regioselectivity of the nitration. The indazole ring system directs the incoming electrophile (the nitronium ion, NO₂⁺) to several positions on the benzo-fused ring, primarily the 5- and 7-positions.[2] This often results in a mixture of 5-nitro and 7-nitro isomers, which can be difficult to separate and lowers the yield of the desired 5-nitro product. Achieving high selectivity for the 5-position requires stringent control over reaction conditions.[2]
Q3: Can you explain the mechanism behind the formation of the 5-nitro isomer?
A3: The synthesis via direct nitration is an electrophilic aromatic substitution reaction. A strong mineral acid, typically sulfuric acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The indazole ring, being an aromatic heterocycle, then acts as a nucleophile. The directing effects of the fused pyrazole ring and the deactivating carboxylic acid group at C-3 influence the position of the attack. While the 3-position is blocked, the electron-donating nature of the ring nitrogen atoms activates the benzene portion of the molecule towards electrophilic attack, leading to substitution at the 5- and 7-positions.
Q4: What are the essential safety precautions for this synthesis?
A4: The synthesis involves strong, corrosive, and oxidizing acids (e.g., concentrated sulfuric acid and nitric acid). All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and requires careful temperature control, typically with an ice bath, to prevent runaway reactions.
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Poor Regioselectivity: Formation of a high percentage of the 7-nitro isomer.[2] 2. Incomplete Reaction: Starting material remains unreacted. 3. Product Degradation: Decarboxylation or other side reactions due to harsh conditions.[6] | 1. Optimize Nitration Conditions: Slowly add the nitrating agent at a strictly controlled low temperature (e.g., 0-5 °C). Experiment with different nitrating systems (e.g., fuming HNO₃ in H₂SO₄ vs. KNO₃ in H₂SO₄). 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider increasing the reaction time or slightly raising the temperature, but with caution. 3. Maintain Mild Conditions: Avoid excessive heating during the reaction and workup. Use a crushed ice/water mixture for quenching the reaction to dissipate heat effectively. |
| Difficult Purification / Isomer Contamination | 1. Similar Polarity of Isomers: The 5-nitro and 7-nitro isomers often have very similar polarities, making chromatographic separation challenging. 2. Formation of Side Products: Byproducts from over-nitration or degradation can co-precipitate with the desired product. | 1. Fractional Recrystallization: This is often the most effective method for separating the isomers. Experiment with different solvent systems (e.g., methanol, ethanol, acetic acid) to find conditions where the desired 5-nitro isomer selectively crystallizes.[3] 2. pH Adjustment during Workup: Carefully adjusting the pH during precipitation can sometimes help in the selective isolation of the carboxylic acid product away from less acidic impurities. |
| Formation of a Yellow Precipitate During Diazotization (Alternate Route) | 1. Incorrect Reagent Addition: Slow addition of sodium nitrite solution can lead to the formation of an insoluble diazoamino compound.[3] | 1. Rapid Reagent Addition: Add the sodium nitrite solution all at once to the acidic solution of the amine while maintaining a low temperature (below 25 °C) to favor the desired diazotization pathway.[3] |
| Evidence of Decarboxylation (e.g., gas evolution, presence of 5-nitroindazole) | 1. Excessive Heat: The indazole-3-carboxylic acid moiety can be susceptible to decarboxylation under harsh heating.[6] | 1. Strict Temperature Control: Ensure the reaction temperature does not exceed the optimized range. During solvent removal (if necessary), use a rotary evaporator at a moderate temperature and reduced pressure. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Optimized Experimental Protocol: Nitration of 1H-Indazole-3-carboxylic acid
This protocol details an optimized procedure for the regioselective nitration of 1H-indazole-3-carboxylic acid, aiming to maximize the yield of the 5-nitro isomer.
Reagents and Equipment:
-
1H-indazole-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice and Deionized Water
-
Methanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Standard laboratory glassware for workup and filtration
Reaction Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 5-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. This compound is a key building block in the development of novel pharmaceuticals, including anti-inflammatory agents, and in agrochemical research.[1]
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, offering solutions to common experimental challenges to help you improve your yield and purity.
Overview of Primary Synthetic Pathways
The synthesis of this compound is primarily achieved through two robust pathways. The choice of pathway often depends on the availability of starting materials and desired scale.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each problem is presented with probable causes and actionable solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?
This is a common issue that typically points to problems with reaction intermediates or conditions.
Possible Cause A: Incomplete Diazotization and Cyclization (Route A)
The conversion of the intermediate phenylglyoxylic acid oxime (formed after ring-opening of 5-nitroisatin) into the indazole ring requires a carefully controlled diazotization and subsequent cyclization.
-
Causality: The diazonium salt intermediate is highly unstable and can decompose if the temperature is not strictly controlled.[2] Incomplete formation of the diazonium salt or its premature decomposition are primary causes of yield loss.
-
Solution:
-
Temperature Control: The diazotization step, where sodium nitrite is added to the acidic solution of the intermediate, must be performed at 0-5°C.[2] Use an ice-salt bath to maintain this temperature range throughout the addition.
-
Verify Diazotization: After the addition of sodium nitrite, you can check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates that enough nitrous acid is present to have consumed all the starting amine.[2]
-
Controlled Cyclization: The subsequent cyclization step often requires warming. This should be done gradually to prevent vigorous decomposition of any remaining diazonium salt.
-
Possible Cause B: Side Reactions During Nitrosative Rearrangement (Route B)
The conversion of an indole derivative to an indazole involves a complex nitrosation, ring-opening, and ring-closure sequence. A significant side reaction is the formation of dimeric species, which can drastically reduce the yield.[3][4]
-
Causality: If the concentration of the indole starting material is too high when the nitrosating agent is introduced, the indole can react with an intermediate (like the 3-nitrosoindole) before it has a chance to rearrange, leading to dimers.[3]
-
Solution:
-
Slow Addition/Reverse Addition: The most effective way to minimize dimerization is to add the indole solution slowly to the pre-formed nitrosating mixture (e.g., NaNO₂ in aqueous HCl/DMF).[4] Using a syringe pump over 1-2 hours at 0°C is highly recommended.[3][4] This keeps the instantaneous concentration of the indole low, favoring the desired intramolecular rearrangement over intermolecular side reactions.
-
Temperature Management: Performing the slow addition at 0°C improves the yield significantly compared to room temperature.[4] For electron-poor indoles, such as nitro-indoles, subsequent heating to around 80°C may be necessary to drive the reaction to completion after the initial cold addition.[3][4]
-
Caption: Decision tree for troubleshooting low product yield.
Question 2: My final product is impure and difficult to purify. What are the likely contaminants?
Purification challenges often arise from side products with similar polarity to the desired carboxylic acid.
Possible Cause A: Decarboxylation of the Product
Indazole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly high heat or strong acid/base, leading to the formation of 5-nitroindazole.
-
Causality: The electron-withdrawing nature of the indazole ring can destabilize the carboxylate group, especially at elevated temperatures.
-
Solution:
-
Moderate Workup: During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.
-
Purification Conditions: If heating is required for recrystallization, do so gently and for the minimum time necessary. Avoid lengthy refluxing. For chromatography, use a buffered mobile phase if necessary to avoid on-column degradation.
-
Possible Cause B: Incomplete Hydrolysis of Lactam (Route A)
If starting from 5-nitroisatin, incomplete hydrolysis of the amide (lactam) bond will leave unreacted starting material in your crude product.
-
Causality: The hydrolysis requires sufficient base and time to go to completion.
-
Solution:
-
Monitor Reaction: Follow the reaction progress using Thin-Layer Chromatography (TLC) until all the 5-nitroisatin is consumed.
-
Adjust Conditions: If the reaction stalls, consider increasing the concentration of the NaOH/KOH solution or extending the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yields? Both routes are viable. The indole nitrosative rearrangement (Route B), when optimized with slow "reverse" addition, can provide very high yields for a range of substrates.[4] However, this depends on the availability of the corresponding 5-nitroindole precursor. The route from 5-nitroisatin (Route A) is also very common and reliable, but success is highly dependent on careful temperature control during the diazotization step.
Q2: What is the best method for purifying the final product? Recrystallization is the most common and effective method. Based on similar structures, solvents like methanol, ethanol, or aqueous ethanol are excellent choices.[5][6] If impurities persist, column chromatography on silica gel can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to ensure the carboxylic acid is protonated and moves cleanly) is a good starting point.
Q3: Can I use a different acid with sodium nitrite for the diazotization/nitrosation steps? While hydrochloric acid is most common, sulfuric acid can also be used. The key is to generate nitrous acid (HNO₂) in situ and maintain a sufficiently acidic pH. However, it is critical to stick to established protocols, as changing the acid can alter the reaction rate and solubility of intermediates.[7]
Q4: My this compound will be used to make the methyl ester. Can I optimize for this subsequent step? Yes. If the next step is a Fischer esterification (reacting with methanol and a catalytic amount of strong acid like H₂SO₄), it is crucial that the starting carboxylic acid is thoroughly dried.[5] Any residual water will impede the esterification equilibrium and lower the yield of the desired methyl 5-nitro-1H-indazole-3-carboxylate.
Optimized Experimental Protocols
Protocol 1: Synthesis via Nitrosative Rearrangement of 5-Nitroindole-3-acetic acid (Route B)
This protocol is adapted from optimized procedures for indole-to-indazole conversion, which minimize dimer formation.[3][4]
-
Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF (e.g., 4 mL water, 3 mL DMF per 1 mmol of substrate).
-
Acidify: Slowly add 2N aqueous HCl (2.7-7 equivalents) to the solution at 0°C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Prepare Substrate Solution: In a separate flask, dissolve 5-nitroindole-3-acetic acid (1 equivalent) in DMF (e.g., 3 mL per 1 mmol).
-
Slow Addition: Using a syringe pump, add the substrate solution to the vigorously stirred nitrosating mixture over 2 hours, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for another hour. Then, warm the reaction to 80°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or methanol.
Data Summary Table
| Parameter | Route A (Isatin-Based) | Route B (Indole-Based, Optimized) | Reference |
| Key Reagents | 5-Nitroisatin, NaOH, NaNO₂, HCl | 5-Nitroindole derivative, NaNO₂, HCl, DMF | [8],[3][4] |
| Critical Temp. | 0-5°C for diazotization | 0°C for slow addition | [2],[4] |
| Key Technique | Strict temperature control | Slow reverse addition via syringe pump | [2],[4] |
| Common Side Product | Tar from diazonium decomposition | Dimeric species | [2],[3] |
| Typical Yield | 60-80% | 70-95% | Varies |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Nitro-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-nitro-1H-indazole-3-carboxylic acid (CAS No: 78155-76-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [1][2] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | 152°C - 156°C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [2][4] |
The presence of both a carboxylic acid and a nitro group, along with the indazole core, imparts a unique polarity profile to the molecule, which is a critical consideration for both recrystallization and chromatographic methods.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My final product is a brownish or off-yellow color, not the expected colorless to pale yellow solid. What is the likely cause and how can I fix it?
Answer:
Discoloration is a common issue and typically points to the presence of colored impurities, which may be residual starting materials, byproducts from the synthesis, or degradation products. The nitro group can be involved in the formation of colored species.
-
Probable Cause 1: Residual Starting Materials or Byproducts. The synthesis of indazoles can sometimes result in colored byproducts, especially if reaction temperatures are not well-controlled.[5]
-
Probable Cause 2: Degradation. Although relatively stable, prolonged exposure to heat or light, especially in the presence of certain solvents, can lead to some degradation.
Troubleshooting Steps:
-
Charcoal Treatment during Recrystallization: The most effective method to remove colored impurities is to perform a recrystallization with the addition of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. A detailed protocol is provided in Section IV.
-
Solvent Selection: Ensure you are using high-purity solvents for your purification, as impurities in the solvent can also introduce color.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed to separate the target compound from the colored impurities. A gradient elution from a non-polar to a polar solvent system is often effective.
Question 2: I am experiencing low recovery after recrystallization. What are the key factors to consider?
Answer:
Low recovery during recrystallization is a frequent challenge and is often related to the choice of solvent and the cooling process.
-
Probable Cause 1: Inappropriate Solvent System. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] If the compound has significant solubility in the solvent at low temperatures, a substantial amount will remain in the mother liquor.
-
Probable Cause 2: Using an Excessive Amount of Solvent. Adding too much solvent will keep more of your product dissolved, even after cooling, leading to a lower yield.[7]
-
Probable Cause 3: Cooling Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor.[7]
Troubleshooting Steps:
-
Optimize the Solvent System: Based on the known solubility profile, methanol is a good starting point for recrystallization.[3] You may also consider a two-solvent system, such as methanol-water or DMF-water, to fine-tune the solubility.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will maximize the recovery upon cooling.[7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[7]
-
Concentrate the Mother Liquor: To recover more product, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Question 3: My compound is streaking on the TLC plate during method development for column chromatography. How can I achieve better separation?
Answer:
Streaking of acidic compounds like this compound on a silica gel TLC plate is a common phenomenon due to interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.
-
Probable Cause: Strong Adsorption to the Stationary Phase. The polar carboxylic acid group can bind strongly to the silica gel, leading to poor elution and tailing or streaking.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group on your compound.[8] This makes the compound less polar and reduces its interaction with the silica gel, resulting in sharper spots on the TLC plate and better separation on the column.
-
Use a More Polar Mobile Phase: If you are using a largely non-polar mobile phase, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can help to elute the compound more effectively.
-
Consider a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), although this is a more significant change to the protocol.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on its solubility profile, methanol is an excellent starting point for recrystallization.[3] It is a polar solvent in which the compound is soluble when hot and less so when cold. For fine-tuning, a co-solvent system like methanol-water could be explored.
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (152-156°C) is a good indicator of purity.[3]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide a precise purity value. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a common approach.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.
Q3: Is this compound stable?
A3: The compound is generally stable under recommended storage conditions (2-8°C, dry, and protected from light).[2][4] However, as with many nitroaromatic compounds, it is advisable to avoid excessive heat and exposure to strong bases, which could potentially lead to degradation or unwanted side reactions.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is a standard procedure for purifying this compound via recrystallization.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Glacial Acetic Acid
-
TLC plates (silica gel 60 F254)
-
Chromatography column and accessories
Procedure:
-
Method Development with TLC:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., starting with 70:30 hexanes:ethyl acetate and moving to more ethyl acetate). Add 0.5% acetic acid to the mobile phase to improve spot shape.[8]
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the resulting solid under vacuum.
-
V. Visualization of Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 78155-76-7 [sigmaaldrich.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of 5-Nitro-1H-indazole-3-carboxylic Acid
Welcome to the Technical Support Center for the purification of 5-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical knowledge to achieve high-purity this compound consistently in your experiments.
I. Understanding the Molecule: Physicochemical Properties
Before delving into recrystallization protocols, it is crucial to understand the physicochemical properties of this compound, as these fundamentally govern its behavior in different solvents.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₅N₃O₄ | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | Approximately 280 °C (may vary with purity and crystalline form) | |
| pKa | ~2.51 ± 0.30 (Predicted) | |
| Polarity | Polar, due to the carboxylic acid, nitro group, and indazole nitrogen atoms. Capable of hydrogen bonding. | Inferred from structure |
| Storage | Sealed in a dry environment at 2-8°C |
II. FAQs: Recrystallization Solvent Selection
Here we address common questions regarding the selection of an appropriate solvent system for the recrystallization of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated to its boiling point.
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for high recovery.
-
Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Safety: The solvent should have a low toxicity and flammability profile.
Q2: Which single solvents are recommended for the recrystallization of this compound?
A2: Based on available literature and the polar nature of the compound, the following single solvents are good starting points for screening:
-
Methanol: Several sources indicate that this compound can be successfully recrystallized from methanol to yield a yellow solid product.
-
Ethanol: The ethyl ester of this compound has been reported to be recrystallized from ethanol, suggesting its potential for the parent carboxylic acid as well.
-
Acetic Acid: While a higher boiling solvent, acetic acid can be effective for dissolving polar aromatic carboxylic acids.
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is often employed when no single solvent meets all the ideal criteria. This is particularly useful for compounds like this compound which possess both polar and non-polar characteristics. A common strategy is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For substituted indazole isomers, mixed solvents such as acetone/water, ethanol/water, and methanol/water have been shown to be effective.[2]
Q4: How do I select a suitable mixed solvent pair?
A4: The two solvents must be miscible. A good approach is to dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or acetone). Then, the "poor" solvent (e.g., water) is added dropwise to the hot solution until turbidity (cloudiness) appears and persists. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
III. Experimental Protocols
The following protocols provide a step-by-step guide for the recrystallization of this compound.
Protocol 1: Single Solvent Recrystallization (Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to boiling with gentle swirling or magnetic stirring. Continue adding methanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Mixed Solvent Recrystallization (Methanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol-water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum.
IV. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The solution is too saturated, or the cooling is too rapid. The boiling point of the solvent may be too low, or impurities are lowering the melting point of the compound. | Reheat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. Consider using a higher boiling point solvent or a different solvent system. A pre-purification step like column chromatography might be necessary if the crude material is highly impure. |
| No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, try adding a seed crystal of pure this compound. If a seed crystal is unavailable, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Low Recovery of Purified Product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold wash solvent. | Concentrate the mother liquor and cool it to obtain a second crop of crystals (note that this crop may be less pure). Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Impurities in the Final Product | The recrystallization process did not effectively remove colored impurities. The compound may be degrading at the boiling point of the solvent. | Perform a decolorization step with activated charcoal. Ensure the heating time is minimized. Consider using a solvent with a lower boiling point if thermal degradation is suspected. A related compound, 6-nitro-1H-indazole-3-carbaldehyde, is known to be sensitive to heat and light, which could suggest similar stability issues for the carboxylic acid derivative.[3] |
V. Safety & Handling
Working with this compound and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All handling and recrystallization procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the compound.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[4] Avoid creating dust.[3]
-
Fire Safety: Use heating mantles or steam baths for heating flammable organic solvents. Avoid open flames.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.
VI. Visualizing the Workflow
Recrystallization Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Indazole Synthesis via Indole Nitrosation
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indazoles through the nitrosation of indoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of indazoles from readily available indoles via nitrosation is a common and powerful transformation. However, this reaction is not without its challenges, often leading to low yields and the formation of undesired byproducts. This guide provides a comprehensive resource to understand the nuances of this reaction, troubleshoot common issues, and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of indazoles from indoles via nitrosation?
The reaction involves the treatment of an indole with a nitrosating agent, typically formed in situ from sodium nitrite and an acid. The initial electrophilic attack of the nitrosonium ion (NO+) occurs at the C3 position of the indole ring, leading to a 3-nitrosoindole intermediate. This intermediate then undergoes a series of rearrangements, including ring opening and subsequent recyclization, to form the indazole ring system.
Q2: What are the most common nitrosating agents used in this reaction?
The most common method for generating the nitrosating agent is the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a protic acid, such as hydrochloric acid (HCl) or acetic acid.
Q3: What is the optimal pH for this reaction?
The optimal pH for the nitrosation of many secondary amines is generally between 3 and 4.[1] At a very low pH, the starting indole can be protonated, reducing its nucleophilicity. Conversely, at a higher pH, the concentration of the active nitrosating species is diminished.[1] However, for some indole derivatives, the reaction rate can be surprisingly insensitive to the acidity of the medium.[1] It is always recommended to perform small-scale optimization experiments starting with mildly acidic conditions.
Q4: What are the typical solvents used for this reaction?
The choice of solvent can influence the reaction's outcome. Aqueous media are common, often in combination with a co-solvent like dimethylformamide (DMF) to ensure the solubility of the indole starting material. Aprotic solvents like benzene have also been used and can lead to different product profiles.[1]
Q5: What are the expected yields for this synthesis?
Yields can vary significantly depending on the substrate and reaction conditions. With optimized procedures, yields for the synthesis of 1H-indazole-3-carboxaldehydes from various substituted indoles can range from good to excellent (78% to 96%).[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indazoles via indole nitrosation.
Problem 1: Low or No Product Yield
Potential Causes and Solutions:
-
Incorrect Acid Concentration: As mentioned in the FAQs, the pH of the reaction is critical.
-
Troubleshooting Step: Perform small-scale reactions varying the acid concentration to find the optimal pH for your specific indole substrate. Start with mildly acidic conditions (e.g., 0.1 M HCl) and adjust accordingly.[1]
-
-
Decomposition of the Product: N-nitrosoindoles can be unstable and may decompose during workup.
-
Troubleshooting Step: The stability of N-nitrosoindoles is pH-dependent. Some are more stable in slightly basic conditions (pH 8), while others are more stable in acidic conditions (pH 2).[1] Try adjusting the pH of your aqueous workup solutions. Additionally, keeping the reaction and workup temperatures low and minimizing the time the product spends in solution can prevent decomposition.[1]
-
-
Inefficient Formation of the Nitrosating Agent: The active nitrosating agent, nitrous acid, is formed in situ.
-
Troubleshooting Step: Ensure thorough mixing of the sodium nitrite and acid. Use an adequate stoichiometric ratio of the nitrite salt to the acid to ensure complete formation of the nitrosating agent.[1]
-
-
Low Reaction Temperature: While low temperatures are often necessary to control side reactions, they can also slow down the desired transformation.
-
Troubleshooting Step: If the reaction is sluggish at low temperatures, consider a slow, controlled warming of the reaction mixture after the addition of the indole. Monitor the reaction progress closely by TLC.
-
Problem 2: Formation of Side Products
The most common side reaction in the nitrosation of indoles is the formation of colored byproducts, often dimers or trimers.
Common Byproducts and How to Avoid Them:
-
Indole Dimers and Trimers (e.g., Indole Red): These are often intensely colored (red or deep red) compounds. They form when the starting indole acts as a nucleophile and attacks the reactive 3-nitrosoindole intermediate. This is particularly problematic with electron-rich indoles.[1]
-
Mitigation Strategy 1: Slow/Reverse Addition. To minimize the concentration of free indole available for dimerization, add the indole solution slowly to the nitrosating mixture (reverse addition).[1] This maintains a low concentration of the nucleophilic indole and favors the desired intramolecular rearrangement.
-
Mitigation Strategy 2: Low Temperature. Conducting the addition of the indole at low temperatures (e.g., 0 °C) can significantly reduce the rate of dimerization.[2]
-
Mitigation Strategy 3: Dilute Conditions. For highly reactive, electron-rich indoles, using a more dilute reaction mixture can further decrease the probability of intermolecular side reactions.
-
-
Isonitroso and Azo-bis-indole Derivatives: These byproducts can form under specific reaction conditions, such as when using nitrous acid in benzene.[3]
-
Mitigation Strategy: Carefully control the choice of solvent and acid. Aqueous solvent systems are generally preferred to minimize the formation of these byproducts.
-
Identification of Byproducts:
While detailed spectroscopic data for all possible byproducts is extensive, here are some general characteristics:
-
Indole Dimers/Trimers: Often exhibit a deep red color. Their presence can be initially detected by visual inspection of the reaction mixture and confirmed by TLC, where they will appear as distinct, often colored, spots.
-
Azo-bis-indole Derivatives: These compounds contain an -N=N- linkage and their presence can be inferred from mass spectrometry data (molecular weight corresponding to two indole units minus two hydrogens) and specific signals in the 1H and 13C NMR spectra. The UV-Vis spectra of azo compounds typically show strong absorption bands.[4]
Problem 3: Difficulty in Product Isolation and Purification
Potential Causes and Solutions:
-
Product Solubility: The desired indazole product may have solubility issues in the chosen workup or purification solvents.
-
Troubleshooting Step: Experiment with different solvent systems for extraction and chromatography. A mixture of polar and non-polar solvents is often effective for column chromatography. For example, a mixture of petroleum ether and ethyl acetate is commonly used.[2]
-
-
Co-elution of Byproducts: The desired product may co-elute with byproducts during column chromatography.
-
Troubleshooting Step: Optimize the mobile phase for your column chromatography. A shallow gradient of a more polar solvent can improve separation. Recrystallization can also be an effective purification method for solid products.[5]
-
-
Product Instability on Silica Gel: Some indazole derivatives may be sensitive to the acidic nature of silica gel.
-
Troubleshooting Step: Consider using neutral or basic alumina for chromatography. Alternatively, a quick filtration through a short plug of silica gel ("flash chromatography") can minimize contact time and potential degradation.
-
Experimental Protocols
General Optimized Procedure for the Synthesis of 1H-Indazole-3-carboxaldehydes[2][6]
This protocol is a general guideline and may require optimization for specific indole substrates.
1. Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution while stirring.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
2. Addition of the Indole:
-
Prepare a solution of the indole (1 equivalent) in a minimum amount of DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
3. Reaction Progression:
-
After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will depend on the specific indole substrate. For many substrates, stirring at room temperature for several hours is sufficient.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
4. Work-up:
-
Once the reaction is complete, extract the reaction mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure 1H-indazole-3-carboxaldehyde.
Data Presentation
Table 1: Effect of Reaction Conditions on Indazole Synthesis
| Indole Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Room Temperature | 0.5 | 19 | [2] |
| 5-Bromoindole | 0 | 0.5 | 72 | [2] |
| 5-Nitroindole | 80 | 6 | High | [6] |
| 5-Methoxyindole | Room Temperature | 3 | 91 | BenchChem |
| 5-Iodoindole | Room Temperature | 8 | 90 | BenchChem |
Visualizations
Reaction Mechanism
Caption: General mechanism of indazole synthesis via indole nitrosation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in indazole synthesis.
References
- 1. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 2. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ijorarjournal.com [ijorarjournal.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 5-Nitro-1H-indazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 5-nitro-1H-indazole-3-carboxylic acid (CAS No. 78155-76-7). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth answers to frequently asked questions and robust troubleshooting guides for common experimental challenges related to the chemical stability of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
This compound should be stored in a tightly sealed container at 2-8°C.[1][2][3] To maintain its integrity, it is crucial to store it in a dry and cool place.[4] For optimal stability, particularly when storing for extended periods, also ensure protection from light by using an amber vial or storing the container in a dark location.[5]
Q2: What is the typical appearance of this compound, and what does a color change indicate?
This compound is typically a colorless to light yellow or cream-colored solid.[1][6] If you observe a significant darkening of the material (e.g., to orange, brown, or black), it likely indicates degradation. This is a common issue with nitro-aromatic compounds, which can be sensitive to light, heat, and contaminants.
Q3: What are the solubility properties of this compound?
The solubility profile is quite specific. It is practically insoluble in water and very slightly soluble in chloroform.[7] It is soluble in methanol and sparingly soluble in glacial acetic acid.[7] For creating stock solutions, it is very soluble in N,N-Dimethylformamide (DMF).[7]
Q4: What materials and chemical classes are incompatible with this compound?
The primary incompatibility is with strong oxidizing agents.[5][6][8] Contact with these substances can lead to vigorous, potentially hazardous reactions and complete degradation of the compound. You should also avoid strong bases, as they can deprotonate the carboxylic acid and indazole N-H, potentially catalyzing decomposition pathways.
Q5: Can this compound be heated? What is its thermal stability?
While a melting point of ~280°C (in acetic acid) has been reported, this likely occurs with decomposition.[2] The presence of the nitro group suggests that the compound may be thermally sensitive. During a fire, it can generate toxic gases, including carbon oxides and nitrogen oxides.[8] For experimental use, avoid prolonged heating at high temperatures. If a reaction requires heat, it is advisable to run a small-scale test first and monitor for degradation by TLC or LC-MS.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, linking them to the chemical stability of this compound.
Scenario 1: You observe unexpected peaks in your HPLC/LC-MS analysis of a reaction mixture where this compound is a starting material.
-
Question: I'm trying to perform a reaction (e.g., amide coupling, esterification), but my chromatogram shows multiple new peaks besides my starting material and desired product. What could be happening?
-
Answer & Troubleshooting Steps:
-
Plausible Cause (Reactivity): The functional groups on this compound—the carboxylic acid, the nitro group, and the indazole ring itself—confer a specific reactivity profile that can lead to side reactions or degradation if not handled correctly.[1] The nitro group, in particular, can be reduced under certain conditions, and the carboxylic acid can undergo decarboxylation at elevated temperatures.
-
Immediate Check - Purity of Starting Material: First, confirm the purity of your starting material. Dissolve a small amount of the this compound from the bottle in a suitable solvent (like DMF or Methanol) and inject it onto your HPLC/LC-MS system. If you see multiple peaks here, your stock material has already degraded.
-
Experimental Workflow Analysis: If the starting material is pure, analyze your reaction conditions.
-
Are you using strong reducing agents? Reagents like sodium borohydride, H₂/Pd, or zinc dust can reduce the nitro group to an amine, which would appear as a new peak.
-
Is the reaction run at high temperatures (>100-120°C)? The compound may be undergoing thermal decomposition. Consider decarboxylation (loss of CO₂) as a potential degradation pathway.
-
Is your solvent compatible? Ensure your solvent is dry and free of contaminants. Strong oxidizing agents are a known incompatibility.[5]
-
-
Diagram: Troubleshooting Workflow for Unexpected Impurities This diagram outlines a logical sequence for diagnosing the source of unexpected peaks in a reaction.
Scenario 2: The solid compound has changed color from yellow to dark brown in the bottle.
-
Question: My bottle of this compound has darkened over time. Is it still usable?
-
Answer & Troubleshooting Steps:
-
Plausible Cause (Photodegradation/Thermal Stress): A dark brown color strongly suggests degradation. Nitro-aromatic compounds are often susceptible to photodecomposition. Exposure to ambient lab lighting or sunlight, especially over long periods, can initiate free-radical reactions or rearrangements, leading to colored polymeric byproducts. Elevated storage temperatures can cause similar discoloration.
-
Verification: To assess usability, perform a purity check. Dissolve a small amount in methanol and run a TLC plate against a known pure standard if available. Alternatively, use HPLC to quantify the purity. If the purity is below your experimental requirements (e.g., <95%), it is recommended to use a new batch.
-
Prevention: This is a storage issue. Always store the compound in a tightly-closed container, preferably in an amber vial to protect it from light, and place it in a refrigerator at the recommended 2-8°C.[1][5]
-
Scenario 3: You are attempting to run a reaction in an aqueous basic solution and are experiencing low yields and complex mixtures.
-
Question: I'm trying to hydrolyze an ester derivative back to this compound using NaOH in water, but the reaction is messy. Why?
-
Answer & Troubleshooting Steps:
-
Plausible Cause (Hydrolytic Instability in Base): While stable under neutral conditions, the combination of a strong base (like NaOH) and heat can create conditions for hydrolytic degradation of the indazole ring system itself, which can be susceptible to ring-opening under harsh conditions. The electron-withdrawing nitro group can exacerbate this instability.
-
Alternative Protocol:
-
Milder Base: Consider using a milder base like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃).
-
Solvent System: Use a mixed solvent system like THF/water or Dioxane/water to improve substrate solubility and potentially allow for lower reaction temperatures.
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., room temperature or 40°C) and monitor progress closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
-
-
Self-Validating Check: When developing the method, run a control experiment where you subject the product, this compound, to the same basic conditions. If you see degradation in this control experiment, it confirms that the conditions are too harsh for the product.
-
Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific formulation or reaction buffer, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally degrade it.
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. A dark control, stored at 2-8°C, must be included.
-
Acid Hydrolysis: Add 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the vial of stock solution at 80°C for 48 hours.
-
Photostability: Expose a solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the dark control, by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks indicates degradation products. This information is invaluable for identifying at-risk conditions for your experiments.
Diagram: Plausible Degradation Pathways This diagram illustrates chemically plausible, though not experimentally confirmed, degradation routes for the molecule under stress conditions.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 78155-76-7 | [7] |
| Molecular Formula | C₈H₅N₃O₄ | [10] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | ~280 °C (with decomposition) | [2] |
| Solubility | Practically insoluble in water; Soluble in Methanol; Very soluble in DMF | [7] |
| Storage | 2-8°C, dry, protected from light | [1][5] |
| Incompatibilities | Strong oxidizing agents | [5][8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 3. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 4. 5-Nitroindazole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]
recommended storage conditions for 5-nitro-1H-indazole-3-carboxylic acid
Technical Support Center: 5-Nitro-1H-indazole-3-carboxylic Acid
Introduction
This guide provides comprehensive technical support for the proper storage and handling of this compound (CAS No. 78155-76-7). As a crucial intermediate in pharmaceutical and agrochemical research, maintaining the stability and purity of this compound is paramount for reproducible experimental outcomes.[1] This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential issues related to its use.
Section 1: Recommended Storage Conditions
The long-term stability of this compound is critically dependent on proper storage. The presence of both a nitro group and a carboxylic acid moiety on the indazole scaffold makes the molecule susceptible to degradation if not handled correctly. The primary goal is to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.
Core Storage Protocol
For optimal long-term stability and to preserve the compound's purity (typically ≥95%), it is imperative to store this compound under the following conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration significantly slows the rate of potential degradation reactions, ensuring maximum shelf life.[2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The indazole ring and nitro group can be sensitive to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.[3] |
| Container | Tightly sealed, light-resistant (amber) glass vial | Prevents exposure to ambient moisture and air.[4][5] Light-resistant containers protect the compound from photo-degradation. |
| Location | Dry, well-ventilated, dedicated chemical storage area | Ensures a controlled and safe environment, away from incompatible materials.[4][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: We received the compound, and it was shipped at ambient temperature. Is it still viable?
A: Yes. The compound is generally stable for the duration of shipping at ambient temperatures. However, for long-term storage, it is crucial to transfer it to the recommended 2-8°C conditions immediately upon receipt to ensure its stability and purity for future experiments.
Q2: Can I store the compound at room temperature for short-term use?
A: While not ideal, short-term storage (i.e., for a few days) at room temperature in a tightly sealed container, preferably within a desiccator to protect from moisture, is acceptable.[3] However, for any period longer than a week, or to guarantee the highest purity, refrigeration is strongly advised.
Q3: The material is a light yellow solid. Is this normal?
A: Yes, the typical appearance of this compound is a colorless to yellow or light cream solid.[1][2][5] The exact hue can vary slightly between batches. A uniform light-yellow color is not typically an indication of degradation.
Q4: What solvents are recommended for dissolving this compound?
A: While specific solubility data is not extensively published, compounds with a carboxylic acid group are often soluble in organic solvents like DMSO, DMF, and methanol, particularly with gentle warming. Its parent compound, 5-nitroindazole, has very low aqueous solubility.[7] For experimental use, always prepare solutions fresh. Do not store the compound in solution for extended periods, as this can accelerate degradation compared to storage in its solid state.
Q5: Are there any specific safety concerns I should be aware of?
A: As with any nitroaromatic compound, it should be handled with care.[8] Avoid creating dust, as inhalation may cause respiratory tract irritation.[9] Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[5][10]
Section 3: Troubleshooting Guide
This section addresses issues that may arise during the handling and use of the compound.
| Issue Observed | Possible Cause(s) | Recommended Action(s) |
| Significant Color Change (e.g., darkening to brown) | 1. Degradation: Prolonged exposure to light, air (oxidation), moisture, or elevated temperatures. 2. Contamination: Cross-contamination from a spatula or reaction vessel. | 1. Verify Purity: Re-analyze the material by a suitable method (e.g., HPLC, NMR) to confirm its purity before use. 2. Review Storage: Ensure storage conditions align with the recommendations in this guide. Check refrigerator temperatures and container seals. 3. Isolate: If contamination is suspected, quarantine the vial and use a fresh, unopened stock if available. |
| Inconsistent Experimental Results or Low Yield | 1. Compound Degradation: The compound may have degraded due to improper storage or handling, leading to lower effective concentration. 2. Weighing/Handling Error: The compound is a light powder and can be sensitive to static. | 1. Purity Check: Confirm the purity of your starting material. 2. Use Fresh Stock: If possible, perform a control experiment using a newly opened vial of the compound. 3. Refine Technique: Use an anti-static weighing dish and ensure balances are properly calibrated. Prepare solutions immediately before use. |
| Poor Solubility in a Previously Used Solvent | 1. Compound Degradation: Degradation products may have different solubility profiles. 2. Solvent Quality: The solvent may have absorbed moisture or degraded. | 1. Verify Purity: Check the compound for signs of degradation. 2. Use Fresh Solvent: Always use fresh, anhydrous-grade solvent from a recently opened bottle. |
Section 4: Experimental Protocols & Workflows
Protocol 4.1: Step-by-Step Handling and Storage Procedure
-
Receiving: Upon receipt, visually inspect the container for damage. Note the delivery date on the vial.
-
Initial Storage: Immediately transfer the sealed container to a refrigerator designated for chemical storage, maintaining a temperature of 2-8°C.
-
Dispensing:
-
Allow the container to equilibrate to room temperature for 15-20 minutes inside a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Conduct all weighing and handling inside a chemical fume hood.
-
Use clean, dry spatulas and weighing instruments.
-
Dispense the required amount quickly.
-
-
Resealing and Storage:
-
Before resealing, it is best practice to purge the vial's headspace with an inert gas like argon or nitrogen.
-
Seal the container cap tightly. Use paraffin film for an extra layer of protection against moisture ingress.
-
Promptly return the container to the 2-8°C storage location.
-
Workflow Diagram: Storage Decision Process
The following diagram illustrates the standard operating procedure for storing this compound.
Caption: Workflow for handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroindazole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
preventing degradation of 5-nitro-1H-indazole-3-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 5-nitro-1H-indazole-3-carboxylic acid (CAS 78155-76-7). This molecule is a valuable intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a nitro group and a carboxylic acid on an indazole scaffold, provides unique reactivity but also presents stability challenges in solution.[2] The electron-withdrawing nature of the nitro group, combined with the acidic protons of the carboxylic acid and the indazole ring, makes the molecule susceptible to degradation under common experimental conditions.[3]
This guide is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot stability issues. We will explore the causal factors behind instability and provide field-proven protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Solving Degradation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My solution of this compound, which was initially a pale yellow, has turned a darker yellow or brown. What is happening?
Answer:
A significant color change is a primary visual indicator of chemical degradation. The initial pale yellow color is characteristic of the compound[1], while the formation of darker, more intensely colored species suggests the creation of new chromophores.
Probable Causes:
-
Nitro Group Reduction: The most likely cause is the reduction of the electron-withdrawing nitro (-NO₂) group to form species like nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups. These resulting aromatic amines and their derivatives can be highly colored and are often less stable, potentially leading to further polymerization or oxidation products. The reduction of nitroaromatic compounds can be catalyzed by trace metal impurities, light, or reactive species in the solvent.[3][4]
-
Oxidative Degradation: Although the nitro group makes the aromatic ring electron-poor and more resistant to oxidation, other parts of the molecule or impurities could undergo oxidative degradation, especially in the presence of dissolved oxygen, peroxides (which can form in solvents like THF or dioxane), and light.
-
pH-Induced Structural Changes: Extreme pH conditions can lead to reactions that alter the compound's structure, potentially forming degradation products with different light-absorbing properties.
Recommended Actions:
-
Immediately analyze the solution using HPLC with a photodiode array (PDA) detector to check for new peaks and assess the purity of the parent compound.[5]
-
Prepare a fresh solution using high-purity solvent and store it under the recommended conditions (see Question 3).
-
If the color change is rapid, consider purging your solvent with an inert gas (argon or nitrogen) before dissolution to remove oxygen.
Question 2: My HPLC/LC-MS analysis shows new peaks appearing over time, and the peak area of my parent compound is decreasing. How do I identify the cause?
Answer:
The appearance of new peaks alongside a decrease in the parent compound is quantitative evidence of degradation. A systematic approach is required to pinpoint the cause. The following workflow can help you diagnose the issue.
Troubleshooting Workflow for Compound Degradation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Nitro-1H-Indazole-3-Carboxylic Acid Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. This compound is a critical intermediate in the synthesis of various bioactive molecules, including PARP inhibitors like Niraparib, making its efficient and scalable production a key focus in pharmaceutical development.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges encountered during its synthesis, from bench-scale experiments to large-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: There are several established routes, but two primary strategies are prevalent. The first involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent acid-catalyzed cyclization.[4] A more direct and commonly used approach on a larger scale involves the diazotization and intramolecular cyclization of a pre-functionalized aniline derivative, such as 2-amino-3-methyl-5-nitrobenzoic acid.[5] The choice of route often depends on the cost and availability of starting materials, as well as safety considerations for scale-up.
Q2: Why is strict temperature control so crucial during the synthesis?
A2: The core of most synthetic routes involves the formation of an aryl diazonium salt intermediate. These salts are notoriously unstable at elevated temperatures and can decompose rapidly, often exothermically.[6] Failure to maintain low temperatures (typically 0-5°C) can lead to a cascade of problems, including the formation of tar-like polymeric byproducts, violent gas evolution (N₂), and a significant reduction in yield and purity.[6]
Q3: What are the primary impurities I should anticipate, and how do they form?
A3: The impurity profile can be complex, but several key byproducts are common:
-
Decarboxylated Product (5-nitroindazole): The carboxylic acid group can be lost under harsh acidic or thermal conditions, leading to the formation of 5-nitroindazole.[7]
-
Diazoamino Compounds: If the sodium nitrite solution is added too slowly or if pH conditions are not sufficiently acidic, the diazonium salt can react with unreacted starting amine to form a yellow, often insoluble, diazoamino precipitate.[8]
-
Phenolic Impurities: Premature decomposition of the diazonium salt in the aqueous reaction medium can lead to the formation of corresponding phenol derivatives.[6]
-
Unreacted Starting Material: Incomplete diazotization is a common cause of starting material carry-over.[6]
Q4: Is this compound known to exhibit polymorphism?
A4: Yes, related compounds like indazole-3-carboxylic acid are known to exist in different polymorphic forms, which can be isolated from different solvent systems (e.g., Form A from DMF/water and Form B from dichloromethane).[4] Polymorphism can impact physical properties like solubility, stability, and melting point. It is crucial to control crystallization conditions to ensure consistent production of the desired polymorph, especially in a regulated pharmaceutical manufacturing environment.
Section 2: Synthesis Pathway and Troubleshooting Guide
This section provides a visual overview of a common synthetic route and a detailed, question-and-answer troubleshooting guide for issues that may arise at each stage.
Common Synthetic Pathway
The following diagram outlines a representative synthesis involving the diazotization and cyclization of a substituted aniline.
References
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
how to avoid dimer formation during indole to indazole conversion
Introduction
The conversion of indoles to indazoles is a fundamental transformation in medicinal chemistry, as the indazole scaffold is a privileged structure found in numerous pharmacologically active compounds. A common and often frustrating side reaction in this process, particularly during the critical N-nitrosation step, is the formation of indole dimers. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you minimize or eliminate dimer formation, thereby improving the yield and purity of your target indazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation during the nitrosation of indoles?
The formation of dimers is a competitive reaction pathway that occurs during the electrophilic attack of a nitrosonium ion equivalent (e.g., NO⁺, N₂O₃) on the indole ring.
The process can be broken down as follows:
-
Electrophilic Attack: The nitrosonium ion, a potent electrophile, preferentially attacks the most nucleophilic position of the indole ring, which is the C3 position. This forms a C3-nitrosoindole intermediate.
-
Dimerization Pathway: If a free indole molecule is present in the reaction mixture, it can act as a nucleophile. The electron-rich C3 position of this second indole molecule can attack the electrophilic C3 of the C3-nitrosoindole intermediate. This bimolecular reaction leads to the formation of a dimeric byproduct, often referred to as a "pseudo-indoxyl" type dimer, after subsequent rearrangement and loss of nitrous acid.
This competitive pathway is especially problematic with electron-rich indoles, which are more nucleophilic and thus more susceptible to both the initial nitrosation and the subsequent attack leading to dimerization.
View Dimerization Mechanism Diagram
Caption: Fig 1. Competing pathways in indole nitrosation.
Q2: How do reaction conditions critically influence the rate of dimer formation?
Reaction kinetics are a key factor. The dimerization is a bimolecular reaction (requiring two indole-derived molecules to collide), while the desired intramolecular rearrangement to form the indazole is unimolecular. Therefore, conditions that favor intermolecular collisions will increase dimer formation.
| Parameter | Effect on Dimer Formation | Scientific Rationale | Recommended Action |
| Concentration | High concentration increases dimer formation. | Higher concentration increases the frequency of collisions between the C3-nitroso intermediate and other indole molecules. | Maintain a dilute reaction mixture (<0.5 M). Use slow addition of reagents to keep the instantaneous concentration of reactive species low. |
| Temperature | High temperature often increases dimer formation. | While higher temperatures increase the rate of all reactions, they can disproportionately accelerate the bimolecular dimerization pathway. | Run the reaction at low temperatures, typically between -20 °C and 0 °C, to suppress the undesired pathway. |
| Solvent Polarity | Polar solvents can promote dimerization. | Polar solvents can stabilize the charged intermediates involved in the bimolecular dimerization pathway, lowering the activation energy for this undesired route. | Use less polar aprotic solvents like THF, diethyl ether, or toluene where possible, instead of highly polar options like DMF or acetic acid. |
| Acidity (pH) | Strongly acidic conditions can accelerate dimerization. | Highly acidic conditions generate a high concentration of the potent electrophile NO⁺, leading to rapid C3-nitrosation and subsequent dimerization before rearrangement can occur. | Use milder acid sources or buffered systems. Consider using reagents that do not require strong acids, such as organic nitrites. |
Q3: Which nitrosating agents are most prone to causing dimerization, and what are the alternatives?
The choice of nitrosating agent is arguably the most critical factor in controlling dimer formation. Aggressive reagents that generate a high concentration of the nitrosonium ion are more likely to cause problems.
| Nitrosating Agent | Propensity for Dimerization | Mechanism & Comments |
| Sodium Nitrite (NaNO₂) in Acid (e.g., HCl, H₂SO₄, Acetic Acid) | High | This classic method generates nitrous acid (HONO) in situ, which in the presence of strong acid, forms the highly reactive nitrosonium ion (NO⁺). This leads to rapid, often uncontrollable C3-nitrosation. |
| tert-Butyl Nitrite (t-BuONO) | Low | A milder, organic-soluble source of the nitrosonium ion. It allows for slower, more controlled nitrosation, often at neutral or slightly acidic pH and low temperatures. This is a highly recommended alternative. |
| Isoamyl Nitrite | Low | Similar to t-BuONO, it provides a controlled release of the nitrosating agent. It is another excellent choice for sensitive substrates. |
| Nitrosylsulfuric Acid (NOHSO₄) | Very High | An extremely powerful nitrosating agent. Its high reactivity makes it generally unsuitable for indoles prone to dimerization. |
Recommendation: For substrates that show any sign of dimerization, immediately switch from NaNO₂/acid to tert-butyl nitrite (t-BuONO) or isoamyl nitrite.
Q4: My indole substrate has electron-donating groups (EDGs) and is forming a lot of dimer. What protective group strategy can I use?
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) greatly enhance the nucleophilicity of the indole ring, making it highly susceptible to both C3-nitrosation and dimerization. A robust strategy is to temporarily "deactivate" the indole nitrogen using an electron-withdrawing protecting group.
The N-sulfonylation of the indole is a highly effective method. The sulfonyl group reduces the electron density of the ring system, disfavoring the C3 electrophilic attack that initiates dimerization. The reaction sequence is:
-
Protect: Protect the indole nitrogen with a sulfonyl group (e.g., tosyl or nosyl chloride).
-
Convert: Perform the conversion to the N-sulfonylated indazole.
-
Deprotect: Remove the sulfonyl group to yield the final 1H-indazole.
View N-Protection Strategy Workflow
Caption: Fig 2. Workflow for avoiding dimerization via N-protection.
Troubleshooting Guide: High Dimer Formation
Symptom: TLC/LCMS analysis shows a significant byproduct with a mass of (2 * Substrate Mass - H₂O - NO).
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Reaction is too concentrated or too hot. | Immediate Action: Quench a small aliquot and re-run the reaction under more dilute conditions (e.g., 0.1 M).Protocol Modification: Set up the reaction in an ice/salt or dry ice/acetone bath to maintain a temperature of -10 °C to 0 °C throughout the addition and stirring period. |
| 2. Nitrosating agent is too reactive. | Immediate Action: Discontinue using NaNO₂/strong acid combinations.Protocol Modification: Switch to a milder, organic-soluble reagent. Utilize tert-butyl nitrite (t-BuONO) in a solvent like THF or acetonitrile. This provides a slower, more controlled reaction. |
| 3. Instantaneous concentration of nitrosating agent is too high. | Immediate Action: Ensure vigorous stirring.Protocol Modification: Prepare a solution of the nitrosating agent in the reaction solvent and add it dropwise via a syringe pump over 30-60 minutes. This prevents localized "hotspots" of high reagent concentration where dimerization can rapidly occur. |
| 4. Substrate is highly activated. | Immediate Action: If other methods fail, consider a protecting group strategy.Protocol Modification: Implement the N-sulfonylation/deprotection sequence described in FAQ Q4. This is a reliable, albeit longer, route for particularly challenging substrates. |
Validated Experimental Protocol: Low-Dimer Synthesis of 1H-Indazole
This protocol utilizes tert-butyl nitrite, a mild nitrosating agent, to minimize dimer formation.
Safety Precaution: tert-Butyl nitrite is volatile, flammable, and toxic. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Indole (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq)
-
tert-Butyl nitrite (t-BuONO, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq) and dissolve it in anhydrous THF (to make a 0.1 M solution).
-
Deprotonation: Cool the solution to -10 °C using an ice/salt bath. Add KHMDS (1.1 eq) portion-wise, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution for 30 minutes at -10 °C.
-
Nitrosation: Slowly add tert-butyl nitrite (1.2 eq) dropwise over 20 minutes via a syringe. Maintain the temperature at -10 °C during the addition.
-
Reaction: Allow the reaction to stir at -10 °C for 1 hour. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1H-indazole.
Technical Support Center: Efficient Amide Coupling of Indazole-3-Carboxylic Acids
Introduction
Indazole-3-carboxamides are privileged scaffolds in medicinal chemistry and drug development, appearing in a wide range of pharmacologically active agents.[1] The amide coupling of indazole-3-carboxylic acid is a cornerstone of their synthesis. However, this reaction is frequently plagued by challenges that can lead to low yields, complex side reactions, and difficult purifications. The electronic properties of the indazole ring system and the potential for side reactions necessitate carefully optimized protocols.[2]
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to overcome common hurdles. The focus is on explaining the causality behind experimental choices to empower you to design robust and efficient coupling strategies.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered when working with indazole-3-carboxylic acids.
Q1: What are the most significant challenges I should anticipate when coupling indazole-3-carboxylic acids?
A1: There are several key challenges:
-
Side Reactions: The most common issues include the formation of N-acylurea byproducts when using carbodiimide reagents like EDC, and potential decarboxylation of the starting acid under harsh conditions.[2]
-
Poorly Reactive Amines: Electron-deficient or sterically hindered amines can lead to sluggish or incomplete reactions, resulting in low conversion rates.[2]
-
Reagent-Specific Byproducts: Uronium reagents like HATU can react with the amine to form a guanidinium byproduct if the reaction sequence is not controlled.[3]
-
Epimerization: If your carboxylic acid or amine contains a stereocenter alpha to the reacting carbonyl or amino group, there is a significant risk of epimerization, which can be exacerbated by the choice of base and coupling agent.[4][5]
-
Solubility: The indazole starting material, amine, or final product may have limited solubility in common organic solvents, complicating the reaction and workup.[6]
Q2: Which coupling reagent is the best choice for my reaction?
A2: The "best" reagent depends on your specific substrates and experimental goals.
-
For High Efficiency & Difficult Couplings: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered one of the most powerful and reliable reagents, especially for unreactive or sterically hindered amines.[3][7]
-
For Cost-Effective, Standard Couplings: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), used in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure , is a common and economical choice for reactive amines.[1][3] The additive is critical to prevent side reactions.[2]
-
To Minimize Epimerization: Phosphonium reagents like PyBOP or phosphonic anhydride reagents like T3P® are excellent choices.[3][4][8] T3P, in particular, used with a mild base like pyridine, is highly effective at suppressing racemization.[4][8]
Q3: How do I select the right base and solvent?
A3:
-
Base: A non-nucleophilic tertiary amine is essential. DIPEA (N,N-Diisopropylethylamine) is the most widely recommended base for these couplings.[3][7] Triethylamine (TEA) is also a viable option.[1][3] Typically, 2-3 equivalents are used to neutralize the acid formed and facilitate the deprotonation of the carboxylic acid.[3]
-
Solvent: The primary factor is the solubility of all reactants. DMF (N,N-Dimethylformamide) is the most common choice due to its excellent solvating power.[3][7] If solubility allows, DCM (Dichloromethane) or Acetonitrile (CH₃CN) are good alternatives that are often easier to remove during workup.[3] Always use anhydrous solvents to prevent hydrolysis of activated intermediates.[3]
II. Troubleshooting Guide: Problem & Solution
This guide addresses specific experimental failures in a question-and-answer format.
Q: My reaction with EDC is messy. I see my desired product, but also a major byproduct with a similar polarity. What is happening?
A: You are likely observing the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, rearranges internally before your amine can intercept it. This N-acylurea is stable, unreactive, and often difficult to separate chromatographically.[2]
Solution:
-
Use an Additive: Always add 1.2 equivalents of an additive like HOBt or OxymaPure . These additives react with the O-acylisourea to form a more stable active ester (an HOBt or Oxyma ester). This active ester is less prone to rearrangement but still highly reactive towards your amine, thus minimizing the N-acylurea side reaction.[2][9]
-
Control Temperature: Begin the reaction at 0 °C. Adding EDC at a lower temperature can suppress the rate of the unwanted rearrangement.[2]
-
Order of Addition: Activate the carboxylic acid first. Stir the indazole-3-carboxylic acid, HOBt (or Oxyma), and base together for a few minutes before adding EDC. Only after this pre-activation step should you add your amine.[2]
Q: I'm using HATU with a primary amine, but my yield is low and I see a byproduct corresponding to my amine plus a fragment from HATU.
A: This is a classic side reaction where HATU directly reacts with your amine to form a stable guanidinium byproduct, consuming both the amine and the coupling reagent.[3] This happens when the amine is present before the carboxylic acid has been fully activated by HATU.
Solution:
-
Strict Order of Addition is Critical: You must pre-activate the carboxylic acid. The correct and validated order is:
This workflow ensures the HATU is consumed by the carboxylic acid first, preventing the undesired reaction with the amine.
Workflow: Selecting the Right Coupling Conditions
Caption: Decision tree for selecting an appropriate amide coupling strategy.
Q: My reaction is very sluggish or stalls completely, even with HATU.
A: A stalled reaction points to issues with reactivity or reagent quality.
Solution:
-
Check Reagent Quality: Ensure your coupling reagents are fresh and have been stored correctly. More importantly, confirm your solvent (e.g., DMF) is anhydrous . Water will hydrolyze activated intermediates and quench the reaction.[3]
-
Increase Reagent Equivalents: You can modestly increase the amount of the coupling reagent and the amine to 1.2 equivalents relative to the carboxylic acid to help drive the reaction to completion.[3]
-
Increase Temperature: Gently heating the reaction to 40-50 °C can overcome the activation energy barrier for sluggish couplings. However, monitor the reaction closely by TLC or LC-MS for any signs of decomposition, as indazole-3-carboxylic acids can decarboxylate at higher temperatures.[2][3]
Q: My starting indazole-3-carboxylic acid is poorly soluble. What can I do?
A: Solubility is a common challenge.
-
Solvent Choice: DMF is generally the best choice for poorly soluble substrates.[3] You may also consider DMSO, but be aware it can complicate workup.
-
Gentle Warming: Gently warming the mixture can help dissolve the starting material before adding the coupling reagents.
-
Sonication: Using an ultrasound bath can sometimes help dissolve recalcitrant solids.
-
Salt Formation: In some cases, adding the base (DIPEA or TEA) to form the carboxylate salt in situ can improve solubility in the reaction solvent before the coupling agent is introduced.
III. Data Summary & Reagent Comparison
The following table summarizes the key characteristics of commonly used coupling reagents for this application.
| Reagent System | Relative Cost | Recommended Use Case | Key Advantages | Common Side Reactions / Disadvantages |
| EDC / HOBt (or Oxyma) | Low | Standard couplings with reactive amines.[3] | Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[2] | N-acylurea formation if additive is omitted; lower potency for difficult couplings.[2] HOBt has explosive properties.[3] |
| HATU / DIPEA | High | Hindered amines, electron-poor amines, or when high yield is critical.[3][7] | Very high reactivity and efficiency; fast reaction times.[3] | Guanidinylation of the amine if pre-activation is not performed; byproduct removal can require chromatography.[3] |
| T3P® / Pyridine | Moderate | Substrates prone to epimerization.[4][8] | Excellent at suppressing racemization; byproducts are water-soluble and easily removed.[2][8] | Can be less potent than HATU for extremely challenging couplings. |
| PyBOP / DIPEA | High | General use, especially when avoiding uronium-specific side reactions. | High efficiency; avoids guanidinylation side reaction.[3] | Phosphonium byproducts can complicate purification. |
IV. Validated Experimental Protocols
General Amide Coupling Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-nitro-1H-indazole-3-carboxylic acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its versatile biological activities. The introduction of a nitro group, a potent electron-withdrawing feature, dramatically influences the scaffold's physicochemical properties and pharmacological profile. The specific placement of this nitro group on the indazole ring gives rise to a fascinating array of isomers, each with unique characteristics. This guide provides an in-depth, objective comparison of 5-nitro-1H-indazole-3-carboxylic acid and its key positional isomers, supported by available experimental data and synthetic insights to inform rational drug design and development.
The Critical Influence of Nitro Group Positioning
The electronic landscape of the indazole ring is profoundly altered by the position of the nitro substituent. This, in turn, dictates the molecule's acidity, solubility, and its potential interactions with biological targets. Understanding these isomeric differences is paramount for medicinal chemists aiming to fine-tune a compound's properties for a specific therapeutic application. This guide will focus on the 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers of 1H-indazole-3-carboxylic acid, providing a comparative analysis of their synthesis, properties, and known biological activities.
Physicochemical Properties: A Comparative Overview
| Property | 4-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | 7-Nitro Isomer |
| Molecular Formula | C₈H₅N₃O₄ | C₈H₅N₃O₄ | C₈H₅N₃O₄ | C₈H₅N₃O₄ |
| Molecular Weight | 207.14 g/mol | 207.14 g/mol | 207.14 g/mol | 207.14 g/mol |
| Predicted pKa | ~2.5 (stronger acid) | ~2.5-3.0 | ~3.0-3.5 | ~3.0-3.5 |
| Predicted Solubility | Moderate in polar organic solvents | Soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1] | Moderate in DMSO, low in water.[2] | Solubility in PBS (pH 7.2) is low (<50 µg/ml for the parent 7-nitroindazole).[2] |
| Appearance | - | Light yellow to yellow solid.[3] | - | - |
| Melting Point (°C) | - | 280 °C (in acetic acid)[3] | - | - |
Note: Some data points are predicted or inferred from related structures due to the limited availability of direct experimental values for all isomers.
The predicted pKa values suggest that the position of the nitro group influences the acidity of the carboxylic acid. The 4-nitro isomer is predicted to be the strongest acid due to the proximity of the electron-withdrawing nitro group to the carboxylic acid, which stabilizes the carboxylate anion.
Synthesis of Nitroindazole-3-Carboxylic Acid Isomers: A Strategic Approach
The synthesis of these isomers typically involves a multi-step process, often starting from a substituted indole or aniline. A common strategy is the nitrosation of a corresponding nitroindole to form a 3-carboxaldehyde intermediate, which is then oxidized to the carboxylic acid. The choice of starting material and reaction conditions is critical for achieving the desired regioselectivity of the nitro group.
General Synthetic Workflow
Caption: General synthetic route to nitroindazole-3-carboxylic acids.
Experimental Protocol: Synthesis of this compound from 5-Nitro-1H-indazole-3-carboxaldehyde
This protocol details the oxidation of the aldehyde precursor to the final carboxylic acid.
-
Dissolution: Dissolve 5-nitro-1H-indazole-3-carboxaldehyde (52.35 mmol) in 1000 mL of acetone at room temperature.
-
Oxidant Preparation: In a separate flask, dissolve potassium permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.
-
Oxidation Reaction: Slowly add the KMnO₄ solution dropwise to the acetone solution of the aldehyde while stirring at room temperature. Continue stirring for 6 hours.
-
Quenching: After the reaction is complete, add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize any remaining KMnO₄.
-
Workup: Filter the reaction mixture to remove insoluble manganese dioxide. Concentrate the filtrate under reduced pressure.
-
Acidification and Isolation: Acidify the concentrated solution. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the final product as a yellow solid.[3]
Self-Validation: The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot and the appearance of the more polar carboxylic acid spot. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).
Comparative Biological Activities
The isomeric position of the nitro group has a profound impact on the biological activity of these compounds. While direct comparative screening of all four carboxylic acid isomers against a wide panel of targets is not extensively reported, valuable insights can be gleaned from studies on the parent nitroindazoles and their derivatives.
Inhibition of Nitric Oxide Synthase (NOS)
The 7-nitroindazole scaffold is particularly well-known for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).
-
7-Nitro-1H-indazole: This compound is a widely used pharmacological tool to study the roles of nNOS in various physiological and pathological processes.[4][5] It has been shown to exhibit neuroprotective and anxiolytic-like properties.[6] The IC50 for inhibition of mouse cerebellar NOS is 0.47 µM.[5]
The other isomers generally show weaker or non-selective NOS inhibition. This highlights the critical importance of the 7-position for potent and selective nNOS inhibition.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition
Caption: Inhibition of the nNOS pathway by 7-nitroindazole derivatives.
Anticancer and Antiproliferative Activity
Derivatives of 6-nitroindazole have demonstrated promising anticancer properties.
-
6-Nitroindazole Derivatives: Studies have shown that novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibit significant antiproliferative activity against lung carcinoma cell lines, with IC50 values in the range of 5–15 μM.[7] Other research has identified 3-chloro-6-nitro-1H-indazole derivatives with antileishmanial activity, suggesting a broader antiproliferative potential.
While specific data for this compound is limited, it is noted as a potential anti-cancer agent.[8] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways.[9][10][11]
Generalized Kinase Inhibition Pathway by Indazole Derivatives
Caption: General mechanism of kinase inhibition by indazole derivatives.
Summary and Future Directions
The positional isomerism of the nitro group on the 1H-indazole-3-carboxylic acid scaffold gives rise to a diverse set of compounds with distinct physicochemical properties and biological activities.
-
This compound is a versatile building block for anti-inflammatory and antimicrobial agents, with potential anticancer applications.
-
6-Nitro-1H-indazole-3-carboxylic acid derivatives have shown notable antiproliferative and antiparasitic activities, making this isomer an attractive starting point for the development of novel therapeutics in these areas.
-
7-Nitro-1H-indazole-3-carboxylic acid and its parent compound are potent and selective inhibitors of neuronal nitric oxide synthase, with potential applications in neurodegenerative diseases and other neurological disorders.
-
4-Nitro-1H-indazole-3-carboxylic acid remains the least characterized of the isomers, representing an opportunity for further investigation to uncover potentially unique biological activities.
For drug development professionals, this comparative guide highlights the importance of strategic isomer selection. The choice of a specific nitroindazole isomer should be guided by the desired therapeutic target and the required physicochemical properties for optimal drug-like characteristics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this fascinating class of compounds and to unlock their full therapeutic potential.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
- 3. rsc.org [rsc.org]
- 4. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry.[1] Its capacity for diverse substitutions allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of biological activities. This guide offers a comparative analysis of substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including Axitinib, Lonidamine, and Pazopanib.[2][3] Their mechanisms of action are diverse, often involving the inhibition of protein kinases crucial for cancer cell signaling, induction of apoptosis, and cell cycle arrest.[1]
Mechanism Spotlight: Kinase Inhibition
Many indazole derivatives function as potent inhibitors of various protein kinases, such as vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases.[4][5][6] This inhibitory action disrupts signaling pathways essential for tumor growth, angiogenesis, and metastasis.
Workflow for Screening Anticancer Indazole Derivatives
Caption: A typical workflow for the evaluation of novel anticancer indazole derivatives.
Comparative Anticancer Activity of Substituted Indazoles
The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | Potent growth inhibition, induced apoptosis by upregulating Bax and downregulating Bcl-2.[4][7] | [4][7] |
| HepG2 (Liver Cancer) | 0.80 | Showed significant antiproliferative activity.[4] | [4] | |
| MCF-7 (Breast Cancer) | 0.34 | Effective in inhibiting cell proliferation.[4] | [4] | |
| Entrectinib | ALK-positive cells | 0.012 | A potent inhibitor of anaplastic lymphoma kinase (ALK).[8] | [8] |
| Pazopanib | Multiple | Varies | Approved multi-kinase inhibitor for cancer treatment.[4] | [4] |
| Axitinib | Multiple | Varies | Approved VEGFR inhibitor used in cancer therapy.[4] | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 4T1, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Indazole derivatives have demonstrated significant anti-inflammatory properties.[9][10][11] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[9][12]
Signaling Pathway of Indazole Anti-inflammatory Action
Caption: Inhibition of COX-2 by indazole derivatives to reduce inflammation.
Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Key Findings | Reference |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | Showed the most potent COX-2 inhibitory activity among the tested compounds.[12] | [12] |
| Indazole | TNF-α Inhibition | 220.11 | Demonstrated inhibitory activity on the pro-inflammatory cytokine TNF-α.[12] | [12] |
| N-Substituted Indazolones | In vivo (mice) | N/A | Potent anti-inflammatory and analgesic agents, blocking cytokine release (TNF-α, IL-1).[9] | [9] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the indazole derivatives or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
A growing body of research highlights the potential of substituted indazoles as effective antimicrobial agents against a range of bacteria and fungi.[10][13][14][15][16]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) or Zone of Inhibition (cm) | Reference |
| N-methyl-3-aryl indazoles (5i, 5f, 5a) | Xanthomonas campestris | 2.3, 2.2, 2.1 cm | Showed superior activity compared to other derivatives against this bacterial strain.[15] |
| N-methyl-3-aryl indazoles (5j, 5a, 5h) | Bacillus megaterium | 1.6, 1.5, 1.2 cm | Demonstrated excellent activity against this bacterium.[16] |
| Indazole Derivatives 2 & 3 | Enterococcus faecalis | Not specified | Showed some antibacterial activity against this species.[17] |
| Indazole Derivative 5 | Staphylococcus aureus & Staphylococcus epidermidis | 64-128 µg/mL | Exhibited a good inhibitory profile against these bacterial species.[17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the indazole derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Substituted indazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented. The ability to modify the indazole scaffold at various positions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. gdcplkd.ac.in [gdcplkd.ac.in]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC-Based Assays for 5-nitro-1H-indazole-3-carboxylic acid: A Comparative Analysis
In the landscape of pharmaceutical research and development, the rigorous, quantitative assessment of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 5-nitro-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry, demands an analytical framework that is both precise and robust. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) based assay for this compound. We will explore the causality behind methodological choices, present a self-validating protocol, and objectively compare the HPLC technique with viable alternatives, supported by experimental data.
The Workhorse of Quantitative Analysis: The HPLC-Based Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture.[1] For a compound like this compound, a reverse-phase HPLC method is the logical starting point.
Rationale Behind Method Development:
-
Column Chemistry: A C18 column is selected due to the non-polar aromatic indazole ring and the polar carboxylic acid and nitro groups. The C18 stationary phase provides the necessary hydrophobic interactions for retention.
-
Mobile Phase Composition: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile is chosen. The buffer's pH is maintained around 3.0 to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape. Acetonitrile serves as the organic modifier to elute the analyte from the column.
-
Detection: The nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis detector.[2] The optimal wavelength is determined by scanning a standard solution, typically found to be around 340 nm.
A Framework for Trust: Validating the HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5]
A typical validation workflow is illustrated below:
Caption: Workflow for HPLC Method Validation
Key Validation Parameters and Experimental Protocols:
| Validation Parameter | Experimental Protocol | Acceptance Criteria | Sample Data |
| Specificity | Analyze blank (diluent), placebo, and spiked samples with the analyte and potential impurities. | No interfering peaks at the retention time of the analyte. | No peaks observed in blank and placebo chromatograms at the analyte's retention time. |
| Linearity | Prepare at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0% | 99.5% mean recovery |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0% | Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ | LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%). | System suitability parameters should remain within acceptable limits. | No significant impact on results or system suitability. |
A Comparative Look: HPLC and Its Alternatives
While HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical need.[6]
Caption: Decision guide for analytical method selection.
Performance Comparison of Analytical Techniques:
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | UPLC-UV | LC-MS |
| Specificity | High | Low to Moderate[7] | Very High | Excellent |
| Sensitivity (Typical LOQ) | ~0.1-1 µg/mL | >1 µg/mL | ~0.01-0.1 µg/mL | <0.01 µg/mL |
| Analysis Time | 10-30 min[1] | < 1 min | 1-5 min[1] | 5-15 min |
| Cost (Instrument) | Moderate | Low | High | Very High |
| Complexity | Moderate | Low | High | Very High |
| Best Suited For | Routine QC, stability studies | Preliminary assays, dissolution testing[8] | High-throughput screening, complex mixture analysis[6] | Impurity profiling, metabolite identification, trace analysis[9] |
In-depth Comparison:
-
UV-Vis Spectrophotometry: This technique is simple, fast, and cost-effective, making it suitable for high-concentration solutions where specificity is not a major concern.[10][11] However, its lack of specificity makes it prone to interference from other UV-absorbing compounds, a significant drawback in drug development.[7]
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller particle size columns to achieve faster run times, higher resolution, and greater sensitivity.[12][13] For laboratories with a high sample throughput, the initial investment in a UPLC system can be justified by the significant increase in efficiency.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of LC with the detection capabilities of mass spectrometry, offering unparalleled specificity and sensitivity.[6] It is the method of choice for identifying unknown impurities and for bioanalytical studies where very low detection limits are required.[9][14] However, the high cost and complexity of the instrumentation make it less practical for routine quality control.
Conclusion and Recommendations
The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis. For the routine quality control and quantitative analysis of this compound, a validated HPLC-UV method stands out as the most balanced choice, offering a robust, reliable, and cost-effective solution.
-
For preliminary or rapid high-concentration screening , UV-Vis spectrophotometry can be a useful tool.
-
When high throughput and speed are paramount, UPLC is the superior option.
-
For trace-level quantification, impurity identification, or bioanalytical applications , the specificity and sensitivity of LC-MS are indispensable.
Ultimately, a thorough validation process, grounded in the principles of ICH Q2(R1), is essential to ensure that any chosen method yields data that is accurate, reliable, and fit for its intended purpose, thereby safeguarding the integrity of the drug development process.[15]
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review | Nurani | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 8. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 9. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. starodub.nl [starodub.nl]
A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-Indazole Derivatives
Introduction: The Privileged Scaffold of 5-Nitro-1H-Indazole
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of several FDA-approved drugs, including the anticancer agents Pazopanib and Axitinib.[1] The introduction of a nitro group at the 5-position of the indazole ring often enhances or confers potent biological activities. This electron-withdrawing group can participate in crucial interactions with biological targets and is a key feature in many antiparasitic and anticancer agents.[2][3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-nitro-1H-indazole derivatives, focusing on their anticancer and antiparasitic activities. We will dissect the influence of substituents at key positions of the indazole core, compare their performance against established therapeutic agents, and provide detailed experimental protocols for their synthesis and biological evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising therapeutic candidates.
The 5-Nitro-1H-Indazole Core: A Blueprint for Therapeutic Design
The fundamental 5-nitro-1H-indazole structure offers several key positions for chemical modification to modulate its pharmacological profile. The most extensively studied positions are N-1 and C-3, where the introduction of diverse substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.
Below is a graphical representation of the 5-nitro-1H-indazole scaffold, highlighting the principal sites for chemical diversification.
Caption: The 5-nitro-1H-indazole core with key positions for modification.
Anticancer Activity: A Tale of Two Positions
Derivatives of 5-nitro-1H-indazole have demonstrated significant potential as anticancer agents, with some compounds exhibiting potency comparable to established drugs like Doxorubicin and Pazopanib.[4] The SAR for this activity is largely driven by the nature of the substituents at the N-1 and C-3 positions.
SAR at the N-1 Position
The N-1 position is pivotal for influencing the physicochemical properties of the molecule, such as solubility and membrane permeability, as well as for establishing key interactions with the target protein. A common and effective modification is the introduction of an N-phenyl-carboxamide moiety. This group appears to anchor the molecule in the binding pocket of various kinases, a common target for anticancer drugs.
SAR at the C-3 Position
The C-3 position is critical for defining the selectivity and potency of the anticancer activity. The introduction of substituted anilino groups at this position has been a particularly fruitful strategy. The electronic and steric properties of the substituents on the aniline ring can fine-tune the compound's activity against specific cancer cell lines.
For instance, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been synthesized and evaluated for their anticancer activity.[4][5] The presence of electron-donating or electron-withdrawing groups on the C-3 phenylamino moiety significantly impacts their cytotoxic effects.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 5-nitro-1H-indazole derivatives against various cancer cell lines, compared to standard chemotherapeutic agents.
| Compound ID | N-1 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 5'j | N-phenyl-carboxamide | 3-methoxyphenylamino | A549 (Lung) | Not specified, but significant | Doxorubicin | Not specified |
| 5'j | N-phenyl-carboxamide | 3-methoxyphenylamino | MCF7 (Breast) | Not specified, but significant | Doxorubicin | Not specified |
| 5'k | N-phenyl-carboxamide | 4-bromophenylamino | - | Comparable to Pazopanib | Pazopanib | - |
| 5'n | N-phenyl-carboxamide | 2-ethoxyphenylamino | - | Comparable to Pazopanib | Pazopanib | - |
Data synthesized from multiple sources.[4][5]
The data reveals that specific substitutions, such as a methoxy group on the C-3 phenylamino ring (compound 5'j), lead to exceptional efficacy against lung and breast cancer cell lines.[5] Furthermore, compounds with bromo (5'k) and ethoxy (5'n) substitutions have demonstrated activity comparable to the established drug Pazopanib.[4]
Antiparasitic Activity: Targeting Neglected Diseases
5-nitro-1H-indazole derivatives have also emerged as promising candidates for the treatment of neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis.[6] The 5-nitro group is often considered essential for their mechanism of action against these parasites, which may involve the generation of nitro-anion radicals that induce oxidative stress within the parasite.[2]
SAR for Anti-Trypanosoma cruzi Activity
For antichagasic activity, the substitution pattern often differs from that of anticancer agents. Studies on 1,2-disubstituted 5-nitroindazolin-3-ones have shown that the nature of the substituents at both N-1 and N-2 positions is crucial. For example, 2-benzyl-1-alkyl derivatives have demonstrated high trypanocidal activity with low toxicity.
Specifically, compounds with propyl, isopropyl, and butyl groups at the N-1 position, in combination with a benzyl group at N-2, have been identified as promising leads.
Comparative Analysis of Anti-Trypanosoma cruzi Activity
Below is a comparison of the in vitro activity of selected 5-nitro-1H-indazole derivatives against T. cruzi epimastigotes, the replicative form of the parasite in the insect vector, compared to the standard drug Benznidazole.
| Compound ID | N-1 Substituent | N-2 Substituent | IC50 (µM) against T. cruzi | Reference Drug | IC50 (µM) |
| 22 | Propyl | Benzyl | High activity | Benznidazole | - |
| 23 | Isopropyl | Benzyl | High activity | Benznidazole | - |
| 24 | Butyl | Benzyl | High activity | Benznidazole | - |
| 16 | 2-aminoethyl | Benzyl | 0.49 | Benznidazole | > 487.80 (SI) |
| 24 (acetate) | 2-acetoxyethyl | Benzyl | 5.75 | Benznidazole | > 487.80 (SI) |
Data synthesized from multiple sources.[3]
These findings underscore that the 5-nitroindazole scaffold is a viable starting point for developing novel antichagasic drugs. The high potency and selectivity of some derivatives, such as compound 16, make them particularly interesting for further investigation.[3]
The Role of the 5-Nitro Group and Bioisosteric Replacement
While the 5-nitro group is often crucial for the biological activity of these indazole derivatives, it can also be associated with toxicity concerns, as aromatic nitro compounds can be reduced in vivo to reactive hydroxylamines and nitrosoamines.[7] This has led to research into bioisosteric replacements for the nitro group. A bioisostere is a functional group that retains the essential biological activity of the original group but may have improved physicochemical or toxicological properties.[7][8]
Potential bioisosteres for the nitro group include the trifluoromethyl (CF3) group and the boronic acid group.[6][9][10] For example, in the context of CB1 positive allosteric modulators, replacing an aliphatic nitro group with a CF3 group resulted in more potent compounds with improved metabolic stability.[6][9] While specific studies on the bioisosteric replacement of the 5-nitro group in indazoles are still emerging, this remains a key strategy for optimizing these compounds into viable drug candidates.
The rationale behind such replacements is to mimic the electronic and steric properties of the nitro group while mitigating its potential liabilities. The following diagram illustrates the concept of bioisosteric replacement for the 5-nitro group.
Caption: Bioisosteric replacements for the 5-nitro group.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-nitro-1H-indazole derivative and its evaluation for anticancer activity.
Synthesis of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives
This protocol is adapted from the synthesis of a novel series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.[5][11]
Workflow Diagram:
Caption: Workflow for the synthesis of 5-nitro-1H-indazole derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide in isopropanol.
-
Addition of Aniline: To the solution, add 1.2 equivalents of the desired substituted aniline derivative.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4][12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in a complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized 5-nitro-1H-indazole derivatives in the culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Perspectives
The 5-nitro-1H-indazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that strategic modifications at the N-1 and C-3 positions can yield potent and selective inhibitors for both cancer and parasitic diseases. The derivatives discussed in this guide showcase activities that are, in some cases, comparable or superior to existing drugs, highlighting their significant clinical potential.
Future research should focus on several key areas:
-
Systematic Bioisosteric Replacement: A thorough investigation into the replacement of the 5-nitro group is warranted to potentially improve the safety profile of these compounds without compromising their efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-nitro-1H-indazole derivatives, paving the way for the next generation of innovative medicines.
References
- 1. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
comparing 5-nitro-1H-indazole-3-carboxylic acid with indazole-3-carboxylic acid
An In-Depth Comparative Analysis: 5-Nitro-1H-indazole-3-carboxylic Acid vs. Indazole-3-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, serving as the core of numerous bioactive compounds and functional materials. The strategic modification of this scaffold can dramatically alter its physicochemical and biological properties. This guide provides a detailed comparative analysis of two key indazole derivatives: the parent indazole-3-carboxylic acid (ICA) and its nitro-substituted analogue, this compound (5NICA).
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and functional behavior. By understanding the profound influence of the nitro group at the 5-position, researchers can make more informed decisions in molecular design and application.
Physicochemical Properties: A Tale of Two Acidities
The introduction of a nitro group, a potent electron-withdrawing group, at the 5-position of the indazole ring has a significant impact on the molecule's electronic distribution and, consequently, its physical and chemical properties. This is most starkly observed in the compound's acidity (pKa).
The carboxylic acid proton of 5NICA is significantly more acidic than that of ICA. This increased acidity can be attributed to the resonance and inductive effects of the nitro group, which stabilize the resulting carboxylate anion. This enhanced acidity has profound implications for the compound's solubility in aqueous media at different pH values and its ability to form salts, which are critical considerations in drug formulation.
| Property | Indazole-3-carboxylic Acid (ICA) | This compound (5NICA) |
| Molecular Formula | C8H6N2O2 | C8H5N3O4 |
| Molecular Weight | 162.15 g/mol | 207.14 g/mol |
| Appearance | Off-white to light yellow powder | Yellow to orange crystalline powder |
| Melting Point | ~270 °C (decomposes) | ~275-278 °C (decomposes) |
| Acidity (pKa) | ~3.5 - 4.0 | ~2.5 - 3.0 |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Slightly more soluble in polar solvents than ICA due to increased polarity. |
Note: The pKa values are estimates based on the known effects of nitro groups on aromatic carboxylic acids and may vary slightly depending on the experimental conditions.
Chemical Reactivity and Synthetic Considerations
The divergent reactivity of ICA and 5NICA is a direct consequence of the electronic properties imparted by the nitro group. This difference is crucial when planning synthetic routes involving these molecules.
Indazole-3-carboxylic Acid (ICA): The indazole ring of ICA is relatively electron-rich, making it susceptible to electrophilic aromatic substitution reactions. However, the carboxylic acid group is a deactivating group, directing incoming electrophiles to the 5- and 7-positions.
This compound (5NICA): The presence of the strongly deactivating nitro group makes the indazole ring of 5NICA significantly more electron-deficient. This renders it less reactive towards electrophilic substitution. Conversely, the nitro group can be a handle for further functionalization. For instance, it can be reduced to an amino group, which can then be subjected to a wide array of chemical transformations, opening up diverse synthetic pathways.
Experimental Protocol: A Representative Synthesis of this compound
The synthesis of 5NICA typically involves the nitration of an indazole precursor. A common method is the nitration of indazole-3-carboxylic acid itself.
Materials:
-
Indazole-3-carboxylic acid (ICA)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add indazole-3-carboxylic acid to the cold sulfuric acid with stirring until it is fully dissolved.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of ICA in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60-70 °C.
This protocol provides a reliable method for the synthesis of 5NICA, a key intermediate for various applications.
Applications in Medicinal Chemistry and Drug Design
Both ICA and 5NICA are valuable building blocks in drug discovery, but the presence of the nitro group in 5NICA often imparts distinct biological activities.
Indazole-3-carboxylic Acid (ICA): Derivatives of ICA are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The carboxylic acid handle is often used to improve pharmacokinetic properties or to act as a key binding motif to a biological target.
This compound (5NICA): The nitro group in 5NICA can serve multiple purposes in drug design. It can act as a hydrogen bond acceptor, influencing binding to a target protein. Furthermore, the nitro group can be a bioisostere for other functional groups or can be metabolically reduced in hypoxic environments, a strategy exploited in the design of hypoxia-activated prodrugs for cancer therapy.
A notable application of 5NICA is in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Several potent PARP inhibitors incorporate the 5-nitroindazole scaffold.
Comparative Workflow: From Building Block to Bioactive Molecule
The following diagram illustrates the divergent synthetic pathways and potential applications stemming from ICA and 5NICA.
Caption: Divergent synthetic pathways from ICA and 5NICA.
Conclusion: Strategic Selection for Targeted Outcomes
The choice between indazole-3-carboxylic acid and this compound is a strategic one, dictated by the desired physicochemical properties, reactivity, and biological activity of the target molecule.
-
Indazole-3-carboxylic acid serves as a foundational scaffold, suitable for explorations in lead discovery where a relatively simple, electron-rich aromatic system is desired.
-
This compound , with its enhanced acidity and the versatile reactivity of the nitro group, offers a more advanced platform for lead optimization and the design of molecules with specific functionalities, such as hypoxia-activated prodrugs or potent enzyme inhibitors.
A thorough understanding of the electronic and steric effects of the nitro group is paramount for leveraging the full potential of these valuable building blocks in research and development.
A Senior Application Scientist's Guide to Validating Antimicrobial Efficacy Against Standard Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling the scientific community to discover and validate novel antimicrobial agents.[1][2][3] The journey from a promising molecular discovery to a viable clinical candidate is paved with rigorous, systematic evaluation. This guide provides an in-depth framework for comparing the antimicrobial efficacy of a novel compound against established, standard antibiotics. It is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible outcomes.
The core of this process lies in standardized, parallel testing. A novel compound must be evaluated alongside benchmark antibiotics under identical conditions to generate meaningful, comparative data. This guide will detail the foundational and advanced assays required for this validation, grounded in the internationally recognized protocols of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which ensure inter-laboratory comparability and data harmonization.[4][5][6][7][8][9][10]
Pillar 1: Foundational Assays for Determining Antimicrobial Potency
The initial characterization of any potential antimicrobial agent hinges on determining its fundamental potency. The following assays provide the quantitative and qualitative data necessary to establish a baseline of efficacy.
Minimum Inhibitory Concentration (MIC): The Primary Measure of Potency
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[11][12][13][14] This value is the primary metric for quantifying the potency of a compound. The broth microdilution method is the gold standard for its determination due to its accuracy, reproducibility, and suitability for high-throughput screening.[15][16]
This protocol adheres to the principles outlined by CLSI for testing aerobic bacteria.[7]
-
Preparation of Antimicrobial Dilutions:
-
A series of two-fold serial dilutions of the novel compound and standard antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives) are prepared in cation-adjusted Mueller-Hinton Broth (MHB).[15][17]
-
Causality: MHB is the recommended medium as it is standardized, supports the growth of most non-fastidious pathogens, and has low levels of inhibitors that could interfere with certain antibiotics.[11][18] The serial dilutions create a precise concentration gradient to pinpoint the exact point of growth inhibition.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[19]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12][15]
-
Causality: Standardizing the inoculum density is critical for reproducibility. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely elevated MIC values, while a load that is too low can result in falsely decreased values.
-
-
Inoculation and Incubation:
-
Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.[15]
-
Include a growth control (bacteria in broth with no antimicrobial) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
-
Interpretation of Results:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug candidates against antibiotic-resistant microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of Synthesized 5-nitro-1H-indazole-3-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Verification
5-nitro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary medicinal and agrochemical research.[1][2] Its rigid, functionalized heterocyclic scaffold serves as a versatile starting point for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and potential kinase inhibitors.[1][3] However, the synthetic routes leading to this indazole derivative, often involving nitration of the indazole core, can potentially yield a mixture of constitutional isomers (e.g., 4-nitro, 6-nitro, or 7-nitro).[3]
For the researcher, scientist, or drug development professional, confirming the precise regiochemistry of the nitro group is not merely an academic exercise; it is a fundamental requirement for ensuring biological efficacy, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines.
This guide provides a comprehensive comparison of modern analytical methods to definitively confirm the structure of synthesized this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a logical workflow that ensures the highest degree of scientific integrity.
Core Spectroscopic Techniques: A Multi-Pronged Approach
No single analytical technique can provide the complete structural picture. A robust characterization relies on the convergence of data from several orthogonal methods. The primary toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of small-molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The key to confirming the 5-nitro substitution pattern lies in analyzing the chemical shifts and, more importantly, the coupling constants (J-values) of the three protons on the benzene ring.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons (H-4, H-6, and H-7) and the acidic protons (N1-H and COOH). The 5-nitro isomer will exhibit a unique splitting pattern:
-
H-4: A doublet, coupled only to H-6 (a meta-coupling, which is small and may not be resolved). However, due to the deshielding effect of the adjacent pyrazole ring, it will appear at a distinct chemical shift.
-
H-6: A doublet of doublets, showing coupling to both H-7 (ortho-coupling, ~9.0 Hz) and H-4 (meta-coupling, ~2.0 Hz).
-
H-7: A doublet, coupled only to H-6 (ortho-coupling, ~9.0 Hz). This pattern is a clear fingerprint that distinguishes the 5-nitro isomer from, for instance, a 6-nitro isomer, which would present a different set of couplings. The broad singlets for the N-H and COOH protons are also expected, often at very downfield shifts (>13 ppm).[4]
-
-
¹³C NMR Spectroscopy: This technique confirms the presence of the 8 unique carbon atoms in the molecule. Key signals to identify include the carboxylic acid carbonyl (~165 ppm), the carbon bearing the nitro group (C-5, which will be shifted downfield), and the remaining six aromatic/heterocyclic carbons.
Data Summary: Expected NMR Signals
| Technique | Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity & Coupling (J in Hz) |
| ¹H NMR | H-7 | ~7.8-7.9 | d, J ≈ 9.0 Hz |
| H-6 | ~8.2-8.3 | dd, J ≈ 9.0, 2.0 Hz | |
| H-4 | ~8.8-8.9 | d, J ≈ 2.0 Hz | |
| N1-H | >14 | br s | |
| COOH | >13 | br s | |
| ¹³C NMR | COOH | ~165 | - |
| Aromatic/Indazole Cs | ~110-145 | - |
Note: These are predicted values based on similar structures; actual values may vary slightly.[4]
Mass Spectrometry (MS): Confirming Identity and Composition
MS is essential for verifying the molecular weight and, with high-resolution instruments, the elemental formula.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, C₈H₅N₃O₄, effectively ruling out impurities or byproducts with different compositions.
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for this molecule. In negative ion mode, the expected peak would be the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ may be observed.
-
LC-MS: Coupling liquid chromatography with MS is a routine method to assess purity and confirm the molecular weight of the main product peak.[3]
Data Summary: Expected Mass Spectrometry Values
| Ion / Adduct | Formula | Calculated Exact Mass (m/z) |
| [M] | C₈H₅N₃O₄ | 207.0280 |
| [M-H]⁻ | C₈H₄N₃O₄⁻ | 206.0207 |
| [M+H]⁺ | C₈H₆N₃O₄⁺ | 208.0353 |
| [M+Na]⁺ | C₈H₅N₃O₄Na⁺ | 230.0172 |
Data calculated based on monoisotopic masses.[5]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.
Expertise & Experience: The IR spectrum of this compound is characterized by several distinctive absorption bands. The most informative is the extremely broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimer, which typically spans from 3300 to 2500 cm⁻¹.[6]
Data Summary: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |
| N-H Stretch (Indazole) | ~3300 | Medium, often superimposed on O-H |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=N, C=C Stretches (Aromatic) | 1620 - 1450 | Medium to Strong |
| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 | Strong |
| N-O Symmetric Stretch (Nitro) | 1370 - 1330 | Strong |
Reference values adapted from general IR correlation charts and data for similar compounds.[4][6]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While the combination of NMR, MS, and IR provides compelling evidence, the only technique that delivers unequivocal proof of structure is Single-Crystal X-ray Diffraction.
Authoritative Grounding: SC-XRD provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions. This directly visualizes the connectivity of the atoms and confirms the 5-nitro regiochemistry beyond any doubt.[7][8] The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction, which can be a time-consuming and sometimes unsuccessful process. However, for a novel synthesis or for regulatory filings, this level of proof is often required.
Comparative Workflow and Logic
A systematic approach is crucial for efficient and reliable structural confirmation. The following workflow is recommended for any newly synthesized batch of this compound.
Caption: Logical workflow for the structural confirmation of this compound.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the dry, purified sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is recommended due to the compound's polarity and to ensure the exchangeable N-H and COOH protons are visible.
-
Gently warm the mixture or use a vortex mixer to ensure complete dissolution.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) according to standard instrument parameters.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode to aid ionization.
-
Infuse the solution directly into the ESI source of a calibrated high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Compare the measured exact mass to the theoretically calculated mass for the elemental formula C₈H₅N₃O₄ to confirm the composition.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount (1-2 mg) of the dry, solid sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform automatic baseline correction and peak picking to identify the characteristic absorption bands.
Conclusion
The structural confirmation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach in chemical and pharmaceutical science. While rapid checks like IR and LC-MS provide valuable preliminary data on functional groups and molecular weight, they are insufficient to confirm the critical regiochemistry of the nitro group. NMR spectroscopy stands as the primary tool for this determination , with its ability to resolve the specific proton coupling patterns of the aromatic ring. For absolute, irrefutable proof required for publication in high-impact journals or for intellectual property and regulatory filings, single-crystal X-ray diffraction is the definitive method . By following the logical workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 5-nitro-1H-indazole-3-carboxylic acid: Assessing Reproducibility and Comparing Methodologies
For researchers and drug development professionals, 5-nitro-1H-indazole-3-carboxylic acid is a valuable building block in the synthesis of a wide range of bioactive molecules. Its utility in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents, necessitates reliable and reproducible synthetic protocols.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reproducibility, scalability, and potential pitfalls, grounded in established chemical principles and experimental evidence.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged structure in medicinal chemistry, lauded for its ability to act as a bioisostere of indole. This allows it to form strong hydrogen bonds within the hydrophobic pockets of proteins, a key interaction for many targeted therapies.[2] The functionalization of the indazole ring has led to the discovery of several marketed drugs, making the efficient synthesis of its derivatives a critical endeavor.[2] this compound, in particular, serves as a versatile intermediate, with the nitro group amenable to reduction and further derivatization, and the carboxylic acid providing a handle for amide bond formation and other coupling reactions.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for this compound will be critically examined:
-
Method A: The Nitrosation/Oxidation of 5-Nitroindole. This two-step approach involves the transformation of commercially available 5-nitroindole into 5-nitro-1H-indazole-3-carbaldehyde, followed by oxidation to the desired carboxylic acid.
-
Method B: The Classical Isatin Route. This traditional method begins with 5-nitroisatin and proceeds through a sequence of ring-opening, diazotization, and cyclization to yield the target molecule.
| Parameter | Method A: Nitrosation/Oxidation of 5-Nitroindole | Method B: Classical Isatin Route |
| Starting Material | 5-Nitroindole | 5-Nitroisatin |
| Key Steps | 1. Nitrosation of the indole ring2. Oxidation of the resulting aldehyde | 1. Alkaline hydrolysis (ring opening)2. Diazotization3. Cyclization |
| Reported Yield | Variable, dependent on both steps. The nitrosation of electron-deficient indoles can be challenging.[3] | Variable, with potential for challenges in scalability.[2] |
| Reproducibility | Generally considered reproducible with careful control of reaction conditions, particularly temperature and addition rates. | Can be prone to issues on a larger scale.[2] |
| Key Reagents | Sodium nitrite, Hydrochloric acid, an appropriate oxidizing agent (e.g., potassium permanganate, sodium chlorite). | Sodium hydroxide, Sodium nitrite, Hydrochloric acid. |
| Number of Steps | 2 | ~3 |
Method A: Synthesis via Nitrosation of 5-Nitroindole
This method offers a more modern approach, leveraging the transformation of an indole scaffold into an indazole. The causality behind this choice lies in the often greater availability and lower cost of substituted indoles compared to the corresponding isatins.
Step 1: Nitrosation of 5-Nitroindole to 5-nitro-1H-indazole-3-carbaldehyde
The nitrosation of indoles is a well-established reaction that proceeds through a multistep pathway.[3] The reaction is initiated by the nitrosation at the C3 position of the indole, forming an oxime intermediate. This is followed by the addition of water at the C2 position, which triggers the opening of the indole ring. The process concludes with ring-closure to yield the 1H-indazole-3-carbaldehyde.[2] For electron-deficient indoles like 5-nitroindole, the reaction can be sluggish and may require elevated temperatures.[2]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equivalents) in deionized water (4.75 mL) and cool to 0°C in an ice bath. Slowly add 2 N aqueous hydrochloric acid (10.5 mL, 21 mmol, 7 equivalents). Keep the resulting mixture under argon for 10 minutes before adding 9 mL of DMF.[2]
-
Addition of 5-Nitroindole: In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equivalent) in 9 mL of DMF.[2]
-
Reaction: Add the 5-nitroindole solution to the nitrosating mixture at 0°C. After the addition is complete, heat the reaction mixture to 80°C and stir under argon for 6 hours.[2]
-
Work-up and Purification: After cooling, extract the mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-nitro-1H-indazole-3-carbaldehyde.[2]
Step 2: Oxidation of 5-nitro-1H-indazole-3-carbaldehyde to this compound
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, with the choice often depending on the sensitivity of other functional groups in the molecule. For heteroaromatic aldehydes, reagents like potassium permanganate (KMnO4) or sodium chlorite (NaClO2) are commonly employed.
-
Reaction Setup: Dissolve 5-nitro-1H-indazole-3-carbaldehyde (1 mmol) in a mixture of acetone and water.
-
Oxidation: Slowly add a solution of potassium permanganate (approximately 2 mmol) in water to the aldehyde solution. The reaction is typically exothermic and should be cooled in an ice bath to maintain a temperature below 20°C. Stir the mixture until the purple color of the permanganate has disappeared.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide byproduct. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Trustworthiness and Reproducibility of Method A: The nitrosation step, while requiring careful control of addition rates and temperature to minimize the formation of dimeric side products, is generally reproducible.[2] The oxidation of the aldehyde to a carboxylic acid is a high-yielding and robust reaction. The overall reproducibility of Method A is therefore considered good, provided that attention is paid to the specific reaction parameters.
Method B: The Classical Synthesis from 5-Nitroisatin
This method is a more traditional approach to the indazole-3-carboxylic acid core. It relies on the chemical transformation of a 5-nitroisatin precursor.
-
Step 1: Ring Opening. 5-Nitroisatin is treated with a strong base, such as aqueous sodium hydroxide, to induce hydrolytic cleavage of the five-membered ring, yielding a sodium salt of a 2-aminophenylglyoxylate derivative.[2]
-
Step 2: Diazotization. The resulting intermediate is then subjected to diazotization conditions, typically using sodium nitrite and a strong acid like hydrochloric acid at low temperatures, to form a diazonium salt.[2]
-
Step 3: Cyclization. The diazonium salt intermediate is unstable and, upon warming or under specific conditions, undergoes intramolecular cyclization to form the indazole ring system, yielding this compound.[2]
Trustworthiness and Reproducibility of Method B: While this method is a classical approach, it is not without its challenges. The intermediates can be unstable, and the reaction conditions for both diazotization and cyclization need to be carefully controlled to avoid side reactions and ensure a good yield. Reproducibility, especially on a larger scale, can be an issue.[2] The isolation of the final product from the aqueous reaction mixture can also be challenging.
Conclusion and Recommendations
Both Method A and Method B provide viable pathways to this compound.
-
Method A (Nitrosation/Oxidation of 5-Nitroindole) is generally the more modern and often more reproducible approach, especially if the starting 5-nitroindole is readily available. The two-step process allows for the isolation and purification of the intermediate aldehyde, which can lead to a cleaner final product. The oxidation step is a standard and typically high-yielding transformation.
-
Method B (Classical Isatin Route) , while being a more established method, may present challenges in terms of reproducibility and scalability. The one-pot nature of the diazotization and cyclization steps can lead to a more complex reaction mixture and potentially lower yields of the desired product.
For researchers seeking a reliable and reproducible synthesis of this compound, Method A is the recommended approach . The ability to control each step of the synthesis independently provides a significant advantage in ensuring the purity and yield of the final product. However, the choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific expertise of the researcher.
References
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Key Synthetic Routes
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Indazole derivatives are core components of numerous blockbuster drugs, including the anti-cancer agents Pazopanib and Niraparib, underscoring their therapeutic significance.[3][4] The two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, both find extensive use in drug design, making the development of regioselective and efficient synthetic methodologies a critical focus for researchers.[2][5]
This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to the indazole core. We will dissect the mechanistic underpinnings, evaluate the strategic advantages and limitations of each method, and provide actionable experimental data to guide your synthetic planning.
Classical Approaches: The Foundation of Indazole Synthesis
The earliest methods for constructing the indazole ring, while sometimes supplanted by modern techniques, remain valuable for their simplicity and use of inexpensive starting materials.
The Jacobson Indazole Synthesis
First reported by Emil Fischer and later refined by Jacobson, this classical route involves the cyclization of N-nitroso derivatives of N-acylated o-toluidines.[2][6] The reaction proceeds via an intramolecular azo coupling.[6]
Mechanism & Causality: The key to the Jacobson synthesis is the in situ generation of a diazonium-like intermediate from the N-nitroso compound. The N-acetyl group is crucial; its removal under the reaction conditions initiates a rearrangement, and the subsequent cyclization onto the activated methyl group, followed by aromatization, yields the 1H-indazole core.[6][7] The use of acetic anhydride and acetic acid is typical, though the low solubility of the starting materials can be a drawback.[6]
dot
Caption: Workflow for the Jacobson Indazole Synthesis.
Advantages:
-
Utilizes simple, readily available starting materials like o-toluidine.[7]
-
A well-established, historical method.
Limitations:
-
Often suffers from low to moderate yields (around 40% in some cases).[6]
-
Can require large volumes of solvent due to poor solubility of intermediates.[6]
-
The use of nitrosating agents requires careful handling.
Modern Named Reactions for Indazole Construction
More contemporary methods offer improved yields, milder conditions, and broader substrate scope, often addressing the limitations of classical routes.
The Davis-Beirut Reaction
A powerful and versatile method, the Davis-Beirut reaction provides a novel entry into 2H-indazoles and indazolones through an N-N bond-forming heterocyclization.[8][9] It typically proceeds from o-nitrobenzylamines or related precursors and can be catalyzed by either acid or base.[10]
Mechanism & Causality: Under basic conditions, the reaction initiates with the deprotonation of the benzylic amine, forming a carbanion.[8] This carbanion then attacks the proximate nitro group, leading to a cyclization cascade that ultimately forms the N-N bond and the 2H-indazole ring system.[8][10] The reaction is appealing because it uses inexpensive starting materials and avoids toxic heavy metals.[8] A key feature is the generation of a highly reactive o-nitroso intermediate in situ.[10][11]
dot
Caption: Base-catalyzed Davis-Beirut reaction pathway.
Advantages:
-
Excellent route for the regioselective synthesis of 2H-indazoles, which can be challenging to access otherwise.[9][11]
-
Metal-free conditions and use of inexpensive starting materials.[8]
-
Broad substrate scope, allowing for the synthesis of diverse derivatives.[11]
Limitations:
-
Synthesis of N-aryl 2H-indazoles can be challenging under standard basic conditions due to competing side reactions.[11][12]
-
The handling of potentially unstable o-nitroso intermediates requires care, although they are typically generated in situ.[10]
Cadogan-Sundberg Reductive Cyclization
This strategy involves the reductive cyclization of o-nitroarenes containing an adjacent unsaturated group, such as a styrene or an imine. While famously used for indole synthesis, the principles are directly applicable to indazoles.[13] A notable adaptation is the one-pot condensation of an o-nitrobenzaldehyde with an amine, followed by a Cadogan reductive cyclization using a phosphine reducing agent like tri-n-butylphosphine.[14]
Mechanism & Causality: The trivalent phosphorus reagent (e.g., P(n-Bu)₃) acts as an oxygen acceptor, deoxygenating the nitro group to a nitroso intermediate, and then further to a reactive nitrene species.[13] This nitrene rapidly undergoes intramolecular cyclization onto the adjacent imine or alkene π-system to form the indazole ring. The one-pot nature of this process is a significant advantage, avoiding the isolation of intermediates.[14]
dot
Caption: Workflow for the one-pot 2H-indazole synthesis.
Advantages:
-
Operationally simple and efficient one-pot procedure.[14]
-
Provides regioselective access to a wide variety of 2H-indazoles.[14][15]
-
Generally proceeds under mild conditions (e.g., 80°C).[14]
Limitations:
-
Requires stoichiometric amounts of the phosphine reducing agent, generating phosphine oxide as a byproduct which must be removed.
-
Substrates with acidic α-imino protons may not be tolerated under the reaction conditions.[14]
Transition-Metal Catalyzed Strategies: The Modern Workhorse
The advent of transition-metal catalysis has revolutionized heterocycle synthesis, and indazoles are no exception. These methods often feature high efficiency, functional group tolerance, and novel bond disconnections.[16][17]
Key Strategies:
-
C-H Activation/Annulation: Catalysts like rhodium(III) and palladium(II) can direct the functionalization of an aryl C-H bond, followed by annulation with a coupling partner (e.g., an azide or nitrosobenzene) to construct the indazole ring in a single step.[4][16] This is a highly atom-economical approach.
-
Copper-Catalyzed Cyclizations: Copper catalysts are widely used for N-N and C-N bond formations.[2] For example, the cyclization of o-haloaryl N-sulfonylhydrazones is a robust method for preparing 1H-indazoles.[1][4] Another powerful copper-catalyzed method is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide to form 2H-indazoles.[18]
-
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are employed in cascade reactions, such as the coupling of 2-bromobenzaldehydes with hydrazones followed by an acid-mediated cyclization to yield 1H-indazoles.[2]
dot
Caption: Conceptual workflow for a Rh(III)-catalyzed synthesis.
Advantages:
-
Exceptional functional group tolerance.[2]
-
Enables novel synthetic strategies through C-H activation.[16][19]
Limitations:
-
Requires expensive and potentially toxic transition-metal catalysts.
-
Reaction optimization can be complex, requiring screening of ligands, bases, and solvents.
-
Removal of metal residues from the final product is a critical concern in pharmaceutical applications.
Comparative Analysis of Indazole Synthesis Routes
| Synthetic Route | Typical Starting Materials | Primary Product | Key Reagents/Catalysts | Yields | Advantages | Disadvantages |
| Jacobson Synthesis | N-acetyl-o-toluidines | 1H-Indazole | NaNO₂, Acetic Acid | Low-Moderate | Simple starting materials.[7] | Low yields, harsh conditions, requires nitrosating agents.[6] |
| Davis-Beirut Reaction | o-Nitrobenzylamines | 2H-Indazole | Base (KOH) or Acid | Good-Excellent | Metal-free, regioselective for 2H-isomers, inexpensive reagents.[8][10] | N-aryl scope can be limited, potential for unstable intermediates.[12] |
| Cadogan-Sundberg | o-Nitrobenzaldehydes, Amines | 2H-Indazole | P(n-Bu)₃ or PPh₃ | Good-Excellent | Mild, one-pot, operationally simple, good functional group tolerance.[14] | Stoichiometric phosphine oxide waste.[14] |
| TM-Catalyzed C-H Act. | Aryl precursors with DGs, Azides | 1H- or 2H-Indazole | Rh, Pd, Co catalysts | Good-Excellent | Highly efficient, atom-economical, broad scope, novel disconnections.[4][16][20] | Expensive/toxic metals, complex optimization, metal contamination.[16] |
| TM-Catalyzed Coupling | o-Halobenzaldehydes, Hydrazines | 1H- or 2H-Indazole | Cu, Pd catalysts | Good-Excellent | High functional group tolerance, reliable and scalable.[2][18] | Requires pre-functionalized substrates (halides), metal catalysts.[2] |
Experimental Protocol: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is adapted from the work of Genung et al. and provides a reliable, mild, and efficient route to structurally diverse 2H-indazoles.[14]
Materials:
-
ortho-Nitrobenzaldehyde derivative (1.0 equiv)
-
Primary amine (Aromatic or Aliphatic) (1.1 equiv)
-
Tri-n-butylphosphine (1.5 equiv)
-
2-Propanol (i-PrOH) (0.2 M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-nitrobenzaldehyde (1.0 equiv), the primary amine (1.1 equiv), and 2-propanol to achieve a 0.2 M concentration.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate. Progress can be monitored by TLC or LC-MS.
-
Causality Note: This condensation step forms the C=N bond necessary for the subsequent cyclization. Heating drives the equilibrium by removing the water byproduct.
-
-
Once imine formation is complete, add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture at 80 °C.
-
Safety Note: Phosphines are air-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Continue to stir the reaction at 80 °C for 4-12 hours. Monitor the reaction for the consumption of the imine intermediate and formation of the indazole product.
-
Causality Note: The phosphine selectively reduces the nitro group, generating a nitrene which undergoes rapid intramolecular cyclization. The excess phosphine ensures complete conversion.
-
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2H-indazole product.
Conclusion and Future Outlook
The synthesis of the indazole scaffold has evolved significantly from classical thermal cyclizations to highly sophisticated transition-metal-catalyzed C-H activation strategies. While classical methods like the Jacobson synthesis offer simplicity, modern routes such as the Davis-Beirut and Cadogan-Sundberg reactions provide superior regioselectivity and milder conditions, particularly for the often-desired 2H-indazole tautomer.[8][14]
The future of indazole synthesis will likely focus on enhancing sustainability and efficiency.[2] Key areas of development include:
-
Green Chemistry Approaches: The use of recyclable catalysts, bio-based solvents, and energy-efficient methodologies like photoredox and electrochemical synthesis will become more prevalent.[2][21]
-
Late-Stage Functionalization: Methods that allow for the direct C-H functionalization of the pre-formed indazole core are highly sought after for rapidly building molecular complexity in drug discovery programs.[22]
-
Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral indazole derivatives remains a significant challenge and an area of active research.
By understanding the mechanistic principles and practical trade-offs of the available synthetic routes, researchers can more effectively design and execute the synthesis of novel indazole-based molecules to drive the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2H-Indazole synthesis [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-nitro-1H-indazole-3-carboxylic Acid
As researchers and innovators in the pharmaceutical and chemical sciences, our work extends beyond discovery to encompass the entire lifecycle of the materials we handle. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7), a vital building block in medicinal chemistry and organic synthesis.[1][2]
The core principle of this protocol is absolute: This compound must be managed as a regulated hazardous waste. [3][4] Under no circumstances should this compound or its containers be disposed of in standard trash or via drain disposal.[5][6][7][8] This guide is designed to provide clarity and operational confidence, ensuring your disposal practices are safe, compliant, and scientifically sound.
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper handling begins with a thorough understanding of the compound's inherent risks. This compound is classified with specific hazards that directly inform our disposal strategy.[9][10] The presence of a nitroaromatic functional group also necessitates a heightened level of caution, as this class of compounds can possess energetic properties.[11]
Causality of Hazards:
-
Oral Toxicity (H302): The compound is harmful if ingested, necessitating strict hygiene protocols and preventing any possibility of cross-contamination.[9][10]
-
Skin and Eye Irritation (H315, H319): Direct contact can cause significant irritation, making the use of appropriate personal protective equipment (PPE) non-negotiable to form a barrier between the chemical and the user.[9][10][12]
-
Respiratory Irritation (H335): As a solid powder, the compound can become airborne, and inhalation may irritate the respiratory tract.[9][10] This risk mandates handling within a controlled ventilation environment, such as a fume hood.[13]
| Hazard Identification Summary for this compound | |
| GHS Pictogram | GHS07 (Exclamation Mark)[10] |
| Signal Word | Warning [9][10] |
| Hazard Statements | H302: Harmful if swallowed[9][10] H315: Causes skin irritation[9][10] H319: Causes serious eye irritation[9][10] H335: May cause respiratory irritation[9][10] |
Mandatory Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol relies on the consistent and correct use of PPE. The following equipment is mandatory when handling this compound for any purpose, including disposal.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or EN166 standards.[14] Rationale: Protects against splashes and airborne particles, addressing the H319 hazard. |
| Hand Protection | Chemical-resistant nitrile gloves.[3][4][13] Inspect gloves for integrity before each use. Rationale: Prevents skin contact and irritation (H315). |
| Body Protection | A standard laboratory coat.[3][13] Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk (H335).[13] |
Step-by-Step Waste Disposal Protocol
The disposal of this compound is a process of careful segregation, secure containment, and compliant transfer. On-site chemical treatment or drain disposal are not appropriate for this compound.[4][7]
Experimental Protocol for Waste Collection and Disposal
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound. This includes unreacted material, contaminated solvents (if applicable), and solid materials (e.g., contaminated weigh paper, spatulas, gloves, and wipes).[3]
-
Crucially, segregate this waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be classified as a "Nitroaromatic Organic Solid Waste" or an equivalent designation. Avoid mixing with incompatible materials like strong oxidizing agents.[12][14]
-
-
Primary Containerization:
-
Select a primary waste container that is chemically compatible (e.g., high-density polyethylene - HDPE), leak-proof, and has a secure, tight-fitting lid.[3][4]
-
The container must remain closed at all times, except when actively adding waste.[3][5] This is a key compliance point to prevent the release of fumes or dust.
-
-
Waste Labeling:
-
Label the waste container clearly and immediately. The label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full, unambiguous chemical name: "This compound "[3]
-
The date accumulation started.
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Waste Accumulation and Storage:
-
Final Disposal Procedure:
-
Documentation:
-
Retain all documentation, such as waste pickup forms or manifests, provided by your EHS office or waste contractor.[4] This documentation serves as a record of proper and compliant disposal.
-
Emergency Procedures: Spills and Exposures
Minor Spill Response (Solid Material)
-
Alert & Isolate: Immediately alert personnel in the area.[4]
-
Don PPE: Ensure you are wearing the full, mandatory PPE described in Section 2.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust. [4][12] Do not use combustible materials like paper towels for the initial cleanup.
-
Collect: Carefully sweep the material into a designated hazardous waste container.[6][12]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[9][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][16]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making and procedural flow for the compliant disposal of this compound.
References
- 1. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. ashp.org [ashp.org]
- 9. 5-Nitroindazole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 78155-76-7 [sigmaaldrich.com]
- 11. essr.umd.edu [essr.umd.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5-Nitro-1H-Indazole-3-Carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. The handling of specialized chemical reagents, such as 5-nitro-1H-indazole-3-carboxylic acid, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure research environment.
Understanding the Hazard Profile
This compound (CAS No: 78155-76-7) is a solid, light yellow to yellow powder.[1] Its hazard profile, as outlined in multiple safety data sheets, necessitates a cautious and well-informed approach to handling. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Acute oral toxicity.[2]
Given these hazards, a multi-layered PPE strategy is not just recommended, but essential to mitigate the risk of exposure.
Core Principles of PPE Selection
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific laboratory operation being performed, considering the potential for dust generation, splashing, and the quantity of the compound being handled. The following table outlines the recommended PPE for various scenarios.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves | Fully-buttoned lab coat with tight cuffs, or a disposable gown | N95 or P100 respirator. For larger quantities or in poorly ventilated areas, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Dissolving in Solvents | Chemical safety goggles | Chemical-resistant gloves (Butyl or Nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood. |
| Routine Handling of Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
In-Depth Analysis of PPE Choices
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes of solutions.[4] When handling the solid form, especially during weighing where dust generation is likely, a face shield should be worn in conjunction with goggles to protect the entire face.
Hand Protection: The Critical Barrier
The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling solutions and for incidental contact.[5] However, for prolonged contact or when handling the pure compound, butyl rubber gloves are highly recommended due to their excellent resistance to nitro compounds.[6] Double-gloving provides an additional layer of protection and is a best practice when handling highly hazardous solids.[7] It is imperative to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.[5]
Body Protection
A standard lab coat provides a basic barrier. However, when working with the powdered form of this compound, a disposable gown with elastic cuffs is preferable to prevent dust from settling on clothing. For tasks with a higher risk of splashes, such as when dissolving larger quantities, a chemical-resistant apron worn over the lab coat is necessary.
Respiratory Protection: Guarding Against Inhalation
The fine, powdered nature of this compound poses a significant inhalation hazard. An N95 respirator will provide a minimum level of protection against airborne particulates.[8][9] For greater protection, a P100 filter, which removes 99.97% of airborne particles, is recommended.[8] In situations where the concentration of airborne dust may be high or when handling large quantities, a Powered Air-Purifying Respirator (PAPR) should be used.[8] A PAPR uses a fan to deliver filtered air to the user's breathing zone, providing a higher level of protection and greater comfort over extended periods.[8] All respiratory protection requires proper fit-testing and user training to be effective.[3]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize the dispersal of the compound.[4][10]
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[10]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.
Step 2: Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If possible, use a balance with a draft shield.[10] Handle the compound gently to minimize dust generation. Use a spatula for transfers; avoid pouring the powder.[4]
-
Dissolving: Add the solid to the solvent slowly while stirring in a closed or partially covered vessel within a fume hood.
Step 3: Decontamination and Waste Disposal
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, inner gloves, face shield, goggles, and finally, respirator. Wash hands thoroughly after removing all PPE.[4]
-
Waste Segregation: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
Visualizing the Safety Workflow
To ensure a clear understanding of the procedural flow, the following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. aps.anl.gov [aps.anl.gov]
- 3. northwestern.edu [northwestern.edu]
- 4. cdc.gov [cdc.gov]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 9. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
